molecular formula C6H6O3 B1360265 3-Oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 4462-96-8

3-Oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B1360265
CAS No.: 4462-96-8
M. Wt: 126.11 g/mol
InChI Key: NMNZZIMBGSGRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS RN: 4462-96-8) is a rare and unique bicyclic organic compound with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol . Also known as cis-1,2-cyclobutanedicarboxylic anhydride, this compound serves as a versatile synthetic building block in organic chemistry . Its distinctive structure, featuring a seven-membered ring with an oxygen atom and two carbonyl groups, makes it a valuable intermediate for various chemical transformations, including condensation and cycloaddition reactions . A key research application of this compound and its derivatives is their use as acetylene equivalents in 1,3-dipolar and Diels-Alder cycloadditions, providing a strategic route to complex molecular architectures that would be derived from acetylene . The compound is typically a solid at room temperature and should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for early discovery research and is classified For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZZIMBGSGRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963250
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-96-8, 7687-27-6
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclobutanedicarboxylic anhydride, cis-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4462-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione, a valuable bicyclic organic compound with applications in organic synthesis and medicinal chemistry.[1] This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this versatile building block.

Introduction

This compound, with the chemical formula C₆H₆O₃, is a structurally unique molecule featuring a fused lactone and cyclobutane ring system.[1] This strained bicyclic structure imparts significant reactivity, making it a useful intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] Its applications are diverse, ranging from a building block in organic synthesis to a scaffold in the development of novel materials and pharmaceuticals.[1] This guide focuses on the most prevalent and effective methods for its synthesis.

Synthetic Pathways

The synthesis of this compound is primarily achieved through photochemical cycloaddition. An alternative conceptual approach involves the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings and can be adapted for the synthesis of related bicyclic systems.

Photochemical [2+2] Cycloaddition

The most direct and commonly cited method for the synthesis of the 3-oxabicyclo[3.2.0]heptane core structure is the photochemical [2+2] cycloaddition of maleic anhydride with an alkene.[2][3] In the case of the title compound, this involves the reaction of maleic anhydride with ethylene. This reaction is typically facilitated by a photosensitizer, such as acetophenone, under UV irradiation.[2]

G MA Maleic Anhydride UV UV Light (hv) Photosensitizer MA->UV + E Ethylene E->UV P This compound UV->P [2+2] Cycloaddition

Caption: Photochemical [2+2] cycloaddition of maleic anhydride and ethylene.

The following protocol is a representative procedure for the synthesis of a substituted this compound, which can be adapted for the synthesis of the parent compound from maleic anhydride and ethylene.

Materials:

  • Maleic anhydride

  • Ethylene

  • Acetone (as solvent and photosensitizer) or another suitable solvent with a photosensitizer like benzophenone.

  • High-pressure mercury lamp or other suitable UV source

  • Photoreactor equipped with a cooling system

Procedure:

  • A solution of maleic anhydride in a suitable solvent (e.g., acetone) is prepared in a quartz reaction vessel.

  • The solution is cooled to a low temperature (e.g., -60 to -70 °C) to enhance the selectivity of the cycloaddition.

  • Ethylene gas is bubbled through the cooled solution for a period to ensure saturation.

  • The reaction mixture is then irradiated with a high-pressure mercury lamp while maintaining the low temperature and a continuous slow stream of ethylene.

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

ParameterValue/Condition
Reactants Maleic Anhydride, Ethylene
Solvent Acetone or Dichloromethane
Photosensitizer Acetone or Benzophenone
Light Source High-Pressure Mercury Lamp
Temperature -60 to -70 °C
Reaction Time 12 - 24 hours (typical)
Purification Recrystallization/Column Chromatography
Diels-Alder Reaction Approach

While not a direct route to the this compound core, the Diels-Alder reaction is a fundamental strategy for the synthesis of bicyclic systems and can be employed to create precursors or analogs. This [4+2] cycloaddition typically involves a conjugated diene and a dienophile to form a six-membered ring. For the synthesis of a bicyclo[3.2.0]heptane system, a subsequent photochemical or thermal rearrangement of the Diels-Alder adduct would be necessary.

A conceptual pathway could involve the Diels-Alder reaction of a cyclobutene derivative (as the dienophile) with a suitable diene. Alternatively, a diene containing a cyclobutane ring could be reacted with a dienophile.

G Diene Diene Adduct Diels-Alder Adduct Diene->Adduct + Dienophile Dienophile with Cyclobutane Moiety Dienophile->Adduct Rearrangement Photochemical/Thermal Rearrangement Adduct->Rearrangement Product Bicyclo[3.2.0]heptane Derivative Rearrangement->Product

Caption: Conceptual Diels-Alder approach to a bicyclo[3.2.0]heptane system.

Due to the lack of specific literature precedent for the direct synthesis of this compound via a Diels-Alder reaction, a detailed experimental protocol is not provided here. However, researchers can explore this strategy by designing appropriate dienes and dienophiles that could lead to the desired bicyclic scaffold after rearrangement.

Characterization

The structural elucidation of this compound is typically performed using standard spectroscopic techniques.

TechniqueExpected Data
¹³C NMR Signals corresponding to carbonyl carbons, methine carbons of the cyclobutane ring, and methylene carbons.
¹H NMR Signals for the methine and methylene protons of the bicyclic system.
IR Spectroscopy Strong absorption bands characteristic of the anhydride carbonyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ).[4]

Publicly available spectral data from sources like PubChem can be used as a reference for characterization.[4]

Conclusion

The synthesis of this compound is most reliably achieved through the photochemical [2+2] cycloaddition of maleic anhydride and ethylene. This method offers a direct and efficient route to this valuable synthetic intermediate. While the Diels-Alder reaction presents a potential alternative pathway, it is less direct and would require further reaction steps to yield the target bicyclo[3.2.0]heptane framework. The experimental details and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this compound for its various applications in chemical research and development.

References

chemical and physical properties of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Oxabicyclo[3.2.0]heptane-2,4-dione: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4462-96-8), a strained bicyclic anhydride with significant potential in organic synthesis and medicinal chemistry. The unique topology of this molecule, featuring a fused cyclobutane and a lactone (anhydride) ring system, imparts a distinct reactivity profile and three-dimensional structure. This document details its chemical and physical properties, provides an expert perspective on its synthesis and reactivity, and explores its applications as a versatile building block, particularly in the context of drug discovery. Methodologies for its characterization using modern spectroscopic techniques are also discussed, providing a holistic resource for researchers and drug development professionals.

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern chemical synthesis and drug discovery, the demand for novel, three-dimensional molecular scaffolds has never been greater. Moving beyond flat, aromatic structures is a key strategy for improving physicochemical properties and exploring novel biological target space. This compound, also known as cis-1,2-cyclobutanedicarboxylic anhydride, is a prime example of such a valuable scaffold.[1][2] Its inherent ring strain and defined stereochemistry make it a powerful tool for introducing conformational rigidity and precise vectoral orientations of functional groups in more complex molecules.[3]

This guide serves as a centralized repository of technical information, synthesizing data from various sources to provide a practical and in-depth understanding of this compound. The discussion is tailored for professionals who require not just the data, but also the scientific rationale behind its application.

Core Chemical and Physical Properties

A foundational understanding of a molecule's physical properties is critical for its effective handling, storage, and use in experimental setups. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 4462-96-8[1][4][5][6]
Molecular Formula C₆H₆O₃[1][4][6][7]
Molecular Weight 126.11 g/mol [1][4][6][7]
IUPAC Name This compound[1][4][6]
Synonyms cis-1,2-Cyclobutanedicarboxylic anhydride, Perhydrocyclobuta[c]furan-1,3-dione[1][2][8][9]
Physical Form Solid[5][6]
Melting Point 73-76 °C[5][6]
Boiling Point 271.5 °C at 760 mmHg[5]
Density 1.412 g/cm³ (Predicted)[7]
Storage Conditions Store at 2-8 °C, sealed, away from moisture[10]
Structural Identifiers

Precise digital representation is essential for database searching and computational modeling.

IdentifierValueSource(s)
SMILES C1CC2C1C(=O)OC2=O[1][4]
InChI InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2[1][4][6]
InChIKey NMNZZIMBGSGRPN-UHFFFAOYSA-N[1][4][6]
Solubility Profile

While quantitative solubility data is not extensively published, the structure—a polar, aprotic cyclic anhydride—allows for expert inference. It is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. It should also show good solubility in chlorinated solvents like dichloromethane and chloroform. Due to the anhydride's susceptibility to hydrolysis, it will react with water and protic solvents like methanol and ethanol, especially upon heating or in the presence of acid/base catalysts. Its solubility in nonpolar solvents like hexanes is expected to be low.

Synthesis and Purification

The construction of the bicyclo[3.2.0]heptane core is most efficiently achieved via photochemical methods, leveraging the power of [2+2] cycloaddition reactions.[11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves a [2+2] cycloaddition to form the cyclobutane ring, followed by a reduction. The most direct precursor is the unsaturated analog, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione, which can be formed from the photocycloaddition of maleic anhydride and acetylene.[5] A subsequent hydrogenation of the double bond yields the saturated target compound.

G Target This compound Unsaturated 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione Target->Unsaturated Hydrogenation Precursors Maleic Anhydride + Acetylene Unsaturated->Precursors [2+2] Photocycloaddition

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Photochemical Cycloaddition and Reduction

This two-step protocol is designed to be a self-validating system, where successful isolation and characterization of the intermediate confirms the efficacy of the first step before proceeding.

Step 1: Synthesis of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

  • Causality: This step leverages a photosensitized [2+2] cycloaddition. Acetone serves as both the solvent and a triplet sensitizer, facilitating the formation of the cyclobutane ring from maleic anhydride and an acetylene equivalent under UV irradiation.[5]

  • Reactor Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve maleic anhydride (1.0 eq) in acetone.

  • Acetylene Introduction: Cool the solution to -78 °C (dry ice/acetone bath). Bubble acetylene gas through the solution for 30 minutes to ensure saturation. Note: Acetylene can be challenging to handle; alternatively, a stable acetylene equivalent can be used.

  • Irradiation: While maintaining the low temperature and a slow stream of acetylene, irradiate the solution using a medium-pressure mercury lamp (λ > 300 nm) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, allow the solution to warm to room temperature, purging with nitrogen to remove excess acetylene. Remove the acetone under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Step 2: Hydrogenation to this compound

  • Causality: This is a standard catalytic hydrogenation to reduce the alkene double bond selectively without opening the strained ring system. Palladium on carbon is an effective and robust catalyst for this transformation.

  • Reaction Setup: Dissolve the unsaturated intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethyl acetate or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature for 4-8 hours.

  • Filtration and Isolation: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of its anhydride functional group, amplified by the inherent ring strain.

G Core This compound Node_NA Nucleophilic Addition (e.g., with R-OH, R-NH2) Core->Node_NA Ring Opening Node_Red Reduction (e.g., with LiAlH4) Core->Node_Red Diol Formation Node_Poly Ring-Opening Polymerization Core->Node_Poly Polyester/Polyamide Formation

Caption: Key reaction pathways stemming from the core scaffold.

Nucleophilic Acyl Substitution (Ring-Opening)

The primary mode of reactivity involves the ring-opening of the anhydride by nucleophiles.[4] This is a classic example of nucleophilic acyl substitution.

  • With Alcohols/Water (Alcoholysis/Hydrolysis): Reaction with an alcohol (R-OH) in the presence of a catalyst will open the anhydride to form a mono-ester of cis-1,2-cyclobutanedicarboxylic acid. Hydrolysis with water yields the dicarboxylic acid itself.

  • With Amines (Aminolysis): Amines (R-NH₂) react readily to form the corresponding mono-amide, which can be a valuable handle for further functionalization in drug discovery programs.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carbonyl groups of the anhydride to yield cis-1,2-bis(hydroxymethyl)cyclobutane. This diol is a versatile building block for synthesizing other cyclobutane-containing structures.

Applications in Polymer Science

The strained ring system makes this molecule a candidate for ring-opening polymerization (ROP).[4] This could potentially be used to create polyesters with a cyclobutane moiety in the polymer backbone, imparting unique thermal and mechanical properties to the resulting material.

Spectroscopic and Structural Characterization

Unambiguous characterization is paramount. While vendor websites confirm the availability of spectral data, this section outlines the expected results based on the known structure.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry, the proton spectrum is expected to be relatively simple. One would anticipate two sets of multiplets. The two protons on the carbons alpha to the carbonyls (C1 and C5) would be deshielded and likely appear as a multiplet. The four protons of the cyclobutane ring methylene groups (C6 and C7) would appear as another set of multiplets further upfield.

  • ¹³C NMR: The carbon spectrum is expected to show three distinct signals: one for the two equivalent carbonyl carbons (highly deshielded, ~170-180 ppm), one for the two equivalent methine carbons (C1, C5), and one for the two equivalent methylene carbons (C6, C7). PubChem notes the availability of ¹³C NMR data.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the cyclic anhydride functional group. The key diagnostic signals are two strong carbonyl (C=O) stretching bands, characteristic of an anhydride, typically found in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ . The presence of C-H stretching from the aliphatic ring system would be observed around 2850-3000 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation pathways would likely involve the loss of CO and CO₂, which are characteristic of cyclic anhydrides.

X-Ray Crystallography

While no public crystal structure is currently available for this specific compound, X-ray crystallography remains the gold standard for confirming the cis-fusion of the rings and the precise bond lengths and angles. For related bicyclo[3.2.0]heptane systems, this technique has been crucial for unambiguously determining stereochemistry.[5]

Applications in Research and Drug Development

The utility of this compound extends beyond that of a simple synthetic intermediate.

  • Rigid Scaffold for Fragment-Based Drug Discovery (FBDD): The bicyclic system serves as a rigid, sp³-rich scaffold.[15] In FBDD, such structures are highly sought after because they hold appended functional groups in well-defined spatial orientations, reducing the entropic penalty of binding to a biological target.

  • Access to Novel Chemical Space: As a non-classical building block, it allows chemists to synthesize molecules with unique shapes that are underrepresented in typical screening libraries. This can be a key advantage when targeting challenging proteins.[3][4]

  • Bioisostere and Analogue Synthesis: The core can be used to create conformationally restricted analogues of known bioactive molecules, helping to probe structure-activity relationships (SAR) and improve properties like metabolic stability. The related 3-azabicyclo[3.2.0]heptane scaffold has been successfully incorporated into biologically active compounds.[10][16][17]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazards: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[7]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust.

    • Keep the container tightly sealed and store in a cool, dry place away from moisture to prevent hydrolysis.

Conclusion

This compound is more than just a chemical curiosity; it is a strategic tool for the modern chemist. Its strained, three-dimensional structure provides a robust platform for the synthesis of complex molecular architectures. From its efficient photochemical synthesis to its predictable reactivity, this compound offers a reliable entry point into novel cyclobutane-containing chemical space. For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of this scaffold's properties and potential is a valuable asset in the pursuit of innovation.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification
PropertyValue
IUPAC Name 3-oxabicyclo[3.2.0]heptane-2,4-dione[1][2][3]
Synonyms Cyclobutane-1,2-dicarboxylic anhydride, Perhydrocyclobuta[c]furan-1,3-dione[1][3]
CAS Number 4462-96-8[1][2][3]
Molecular Formula C₆H₆O₃[1][2][3]
Molecular Weight 126.11 g/mol [1][2]
Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound is not widely available in public scientific databases. Commercial suppliers confirm that the structure is consistent with ¹H NMR spectra, but the data itself is not published.[4] PubChem lists the existence of a ¹³C NMR spectrum for this compound within the Wiley-VCH GmbH database, though the spectral data is not publicly displayed.[1]

Based on the chemical structure, the following tables outline the expected spectroscopic characteristics.

Expected ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted2HMethine protons adjacent to carbonyls
Predicted4HMethylene protons of the cyclobutane ring

Expected ¹³C NMR Data

Chemical Shift (δ) ppmCarbon Type
Predicted >160C=O (Anhydride Carbonyls)
PredictedCH (Methine carbons)
PredictedCH₂ (Methylene carbons)

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
Predicted ~1850 & ~1780C=O stretch (Anhydride)
Predicted ~2850-3000C-H stretch (Aliphatic)
Predicted ~1200-1300C-O stretch

Expected Mass Spectrometry Data

m/zInterpretation
Predicted 126[M]⁺ (Molecular Ion)
Predicted fragmentsLoss of CO, CO₂, and fragments from the cyclobutane ring

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data necessary for the structural elucidation of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[5] The choice of solvent is critical to avoid signals that may obscure the analyte's protons.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[5]

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum. A standard experiment involves a single pulse followed by data acquisition.[7]

    • For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS). Integrate the signals to determine the relative number of protons for each resonance.[6]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A higher concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[8] Dissolve 50-100 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[5]

  • Transfer and Instrumentation: Follow the same procedure as for ¹H NMR.

  • Acquisition:

    • Lock and shim the spectrometer as described above.

    • Acquire the ¹³C NMR spectrum. A standard acquisition is typically performed with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9][10]

    • Due to the lower sensitivity, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.[8]

  • Processing: Process the FID to obtain the spectrum. Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Samples (Thin Film Method):

  • Sample Preparation: Place a small amount of the solid compound (approx. 50 mg) into a small vial and add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve it.[11]

  • Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11] The ideal film should be slightly hazy but still transparent.[11]

  • Instrumentation: Place the salt plate into the sample holder of the FTIR spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.

    • Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which radiation is absorbed.[12]

  • Processing and Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Impact (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe may be used, which is heated to vaporize the sample into the ion source.[13]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][15] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[14]

  • Fragmentation: The excess energy from the electron impact causes the molecular ions to fragment into smaller, charged fragments and neutral species. This fragmentation pattern is characteristic of the molecule's structure.[14]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

  • Detection and Spectrum Generation: A detector counts the number of ions at each m/z value. The data is plotted as a mass spectrum, which shows the relative abundance of each ion versus its m/z ratio.[13] The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualizations

Workflow for Spectroscopic Identification of an Organic Compound

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as this compound, using the spectroscopic methods described.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Determination cluster_3 Structure Elucidation A Unknown Compound B Mass Spectrometry (MS) A->B C Molecular Weight and Formula B->C D Infrared (IR) Spectroscopy C->D H Combine All Spectroscopic Data C->H E Identify Key Functional Groups (e.g., C=O, C-O) D->E F NMR Spectroscopy (¹H, ¹³C) E->F E->H G Determine Carbon-Hydrogen Framework (Connectivity, Environment) F->G G->H I Propose and Verify Structure H->I

Caption: Workflow for the spectroscopic identification of an organic compound.

References

discovery and history of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Oxabicyclo[3.2.0]heptane-2,4-dione: Discovery, Synthesis, and Biological Potential

Introduction

This compound, a bicyclic organic compound featuring a fused lactone and cyclobutane ring, has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique strained ring system and reactive functional groups make it a versatile building block for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The primary route to the synthesis of this compound is through the photocycloaddition of maleic anhydride and ethylene. This [2+2] cycloaddition reaction is a well-established method for the formation of cyclobutane rings. While a singular "discovery" paper for this specific molecule is not readily apparent in the literature, the underlying photochemical reaction has been a subject of study for many decades. The development of photosensitized [2+2] cycloadditions, in particular, has been crucial for the efficient synthesis of such bicyclic systems.

The related compound, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione, synthesized from the photocycloaddition of maleic anhydride and acetylene, has also been extensively studied. This unsaturated analog serves as a stable and solid equivalent for acetylene in Diels-Alder and 1,3-dipolar cycloaddition reactions, further highlighting the synthetic utility of the 3-oxabicyclo[3.2.0]heptane framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4462-96-8
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
IUPAC Name This compound
Synonyms cis-1,2-Cyclobutanedicarboxylic anhydride
Appearance Solid
Melting Point 73-76 °C

Experimental Protocols

Synthesis of this compound via [2+2] Photocycloaddition

The most common and efficient method for the synthesis of this compound is the photosensitized [2+2] cycloaddition of maleic anhydride with ethylene.[1]

Materials:

  • Maleic anhydride

  • Ethylene gas

  • Acetone (as solvent and photosensitizer)

  • High-pressure quartz reaction vessel

  • High-pressure mercury vapor lamp

Procedure:

  • A solution of maleic anhydride in acetone is prepared in a high-pressure quartz reaction vessel.

  • The vessel is sealed and purged with nitrogen gas.

  • Ethylene gas is introduced into the vessel to the desired pressure.

  • The reaction mixture is irradiated with a high-pressure mercury vapor lamp while maintaining a constant temperature and stirring.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

A logical workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification A Prepare solution of maleic anhydride in acetone B Pressurize with ethylene gas A->B C Irradiate with UV light B->C D Remove solvent C->D Reaction complete E Recrystallize or column chromatography D->E F Pure 3-Oxabicyclo[3.2.0] heptane-2,4-dione E->F

Synthesis and Purification Workflow

Biological Activities and Potential Applications

The γ-butyrolactone moiety is a privileged structure found in numerous natural products and biologically active compounds.[2] While extensive biological data for this compound itself is limited in the public domain, the structural motif suggests potential for a range of pharmacological activities.

Antimicrobial Potential

Some studies have explored the potential antifungal and antibacterial properties of this compound and its derivatives.[3] The strained bicyclic system and the presence of the electrophilic anhydride functionality suggest that it could act as an alkylating agent, potentially inhibiting key microbial enzymes through covalent modification. The general mechanism of action for many antimicrobial lactones involves the Michael addition of nucleophilic residues from biological macromolecules to the α,β-unsaturated lactone, a feature not present in the saturated core of this compound.[3] However, the inherent ring strain of the cyclobutane and lactone rings could still render the carbonyl groups susceptible to nucleophilic attack.

A proposed general mechanism for enzyme inhibition by reactive lactones is illustrated below.

G Lactone Lactone Covalent_Adduct Covalently Modified Inactive Enzyme Lactone->Covalent_Adduct Nucleophilic attack Enzyme_Active_Site Enzyme Active Site (with nucleophile) Enzyme_Active_Site->Covalent_Adduct

Proposed Mechanism of Enzyme Inhibition

Further research is required to elucidate the specific antimicrobial targets and obtain quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for this compound and its derivatives.

Applications in Drug Development

The rigid bicyclic scaffold of this compound makes it an attractive starting point for the design of conformationally constrained analogs of known bioactive molecules. Its ability to be readily synthesized and functionalized allows for the exploration of structure-activity relationships in the development of new therapeutic agents.

Conclusion

This compound is a fascinating molecule with significant potential in both synthetic and medicinal chemistry. Its efficient synthesis via photocycloaddition provides a solid foundation for its use as a versatile building block. While its biological activities are not yet fully characterized, the inherent reactivity and structural features of this bicyclic lactone warrant further investigation for the development of novel antimicrobial agents and other therapeutics. Future research should focus on the detailed biological evaluation of this compound and its derivatives to unlock its full potential in drug discovery and development.

References

Potential Biological Activities of 3-Oxabicyclo[3.2.0]heptane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic organic compound featuring a strained cyclobutane ring fused to a lactone. This unique structural motif makes it a valuable scaffold in synthetic chemistry for the generation of complex molecular architectures. While comprehensive biological data on the parent compound remains limited, its derivatives have been investigated for a range of pharmacological activities, suggesting the potential of this core structure in drug discovery. This technical guide summarizes the currently understood biological activities of this compound and its analogs, provides detailed experimental protocols for assessing these activities, and outlines potential signaling pathways that may be modulated.

Introduction

The 3-oxabicyclo[3.2.0]heptane core is a recurring motif in various biologically active molecules and has been explored as a conformationally restricted scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Research into the derivatives of this compound has pointed towards several potential therapeutic applications, including antifungal, antibacterial, antiviral, and antidiabetic activities. Furthermore, this scaffold has been identified as a promising starting point for the design of enzyme inhibitors, particularly against metalloproteinases.

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of the parent this compound is not extensively available in the public domain. However, studies on its derivatives provide valuable insights into the potential of this chemical scaffold.

Antifungal Activity

Some studies have explored the potential antifungal properties of compounds containing the this compound core[1]. The α-methylene-γ-butyrolactone ring, a related structural feature, is a known pharmacophore in natural antifungal products. This suggests that the strained lactone moiety in this compound could also confer antifungal activity.

Antibacterial Activity

Derivatives of the 3-oxabicyclo[3.2.0]heptane skeleton have been synthesized and evaluated for their antibacterial properties. While the parent compound's activity is not specified, certain bridged nucleoside analogues incorporating this scaffold have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismActivityMIC (µM)
Bridged Nucleoside Analogue 36E. coliModerate16
S. aureusModerate8
Antiviral Activity

The 3-oxabicyclo[3.2.0]heptane framework has been utilized as a sugar mimic in the synthesis of nucleoside analogues to explore their potential as antiviral agents, particularly against HIV. However, the tested nucleoside analogues based on this scaffold did not show significant anti-HIV-1 activity in MT4 cells. Another study reported anti-HIV-1 activity for a purine nucleoside analog built on a 3-oxabicyclo[3.2.0]heptane scaffold, with an EC50 of 22.92 µg/mL and a CC50 > 25 µg/mL[2].

Enzyme Inhibition - Metalloproteinases

The rigid bicyclic structure of this compound makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives of this compound have been reported to exhibit nanomolar inhibitory activity against certain metalloproteinases, which are enzymes implicated in pathological conditions such as cancer and inflammatory diseases[3].

Antidiabetic Potential

A gas chromatography-mass spectrometry analysis of an ethanolic extract of Sapindus trifoliatus fruit, which demonstrated antidiabetic properties, identified "this compound, cis-" as one of its constituents. Molecular docking studies suggested a favorable binding energy of this compound with the aldose reductase enzyme (AKR1C3), indicating a potential mechanism for its antidiabetic effect. However, experimental validation of the inhibitory activity of the isolated compound is still required. The extract as a whole was shown to inhibit α-amylase and α-glucosidase[4].

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in broth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the appropriate temperature and duration for the specific fungal species (e.g., 24-48 hours at 35°C for Candida spp.).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% reduction in turbidity compared to the growth control), as determined visually or by spectrophotometry.

Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the ability of the test compound to inhibit the activity of a specific MMP.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂).

    • Reconstitute the MMP enzyme and the fluorogenic MMP substrate in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the MMP enzyme to the wells.

    • Add the different concentrations of the test compound to the respective wells. Include a positive control (a known MMP inhibitor) and a negative control (solvent).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

α-Glucosidase and α-Amylase Inhibition Assay

This protocol assesses the potential of the test compound to inhibit key carbohydrate-hydrolyzing enzymes, relevant to its potential antidiabetic activity.

  • α-Glucosidase Inhibition Assay:

    • Prepare a phosphate buffer (pH 6.8).

    • Add solutions of α-glucosidase and varying concentrations of this compound to a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to start the reaction.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding Na₂CO₃ solution.

    • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • α-Amylase Inhibition Assay:

    • Prepare a phosphate buffer (pH 6.9) containing α-amylase.

    • Add varying concentrations of the test compound to the enzyme solution and pre-incubate at 25°C for 10 minutes.

    • Add a starch solution to initiate the reaction and incubate for 10 minutes at 25°C.

    • Add dinitrosalicylic acid (DNSA) color reagent and boil for 5 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of its derivatives, several potential mechanisms can be proposed.

Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of this compound have shown potential as MMP inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. Inhibition of MMPs can interfere with these pathological processes.

MMP_Inhibition_Pathway 3-Oxabicyclo_derivative This compound Derivative MMP Matrix Metalloproteinase (e.g., MMP-2, MMP-9) 3-Oxabicyclo_derivative->MMP ECM_Degradation Extracellular Matrix Degradation MMP->ECM_Degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Inflammation Inflammation ECM_Degradation->Inflammation

Proposed mechanism of action for MMP inhibition.
Antidiabetic Mechanism

The potential antidiabetic activity could be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. This would slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Antidiabetic_Mechanism Dietary_Carbohydrates Dietary Carbohydrates Alpha_Amylase α-Amylase Dietary_Carbohydrates->Alpha_Amylase Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Glucose_Absorption Glucose Absorption Glucose->Glucose_Absorption Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia Inhibitor This compound Inhibitor->Alpha_Amylase Inhibitor->Alpha_Glucosidase

Inhibition of carbohydrate-hydrolyzing enzymes.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Compound This compound Primary_Assays Primary Biological Assays (Antibacterial, Antifungal, Antiviral, Cytotoxicity) Compound->Primary_Assays Data_Analysis Data Analysis (MIC, EC50, IC50) Primary_Assays->Data_Analysis Hit_Selection Hit Identification Data_Analysis->Hit_Selection Enzyme_Assays Enzyme Inhibition Assays (e.g., MMP, α-glucosidase) Hit_Selection->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis Enzyme_Assays->Pathway_Analysis

Workflow for biological activity screening.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The biological activities observed in its derivatives, particularly in the areas of enzyme inhibition and antimicrobial effects, warrant a more systematic investigation of the parent compound and a broader library of its analogues. Future research should focus on obtaining direct quantitative data for the core molecule across a range of biological assays. Elucidating the structure-activity relationships will be crucial for optimizing the therapeutic potential of this unique bicyclic scaffold. Further studies into its mechanism of action, including the identification of specific molecular targets and the downstream signaling pathways, will be essential for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to 3-Oxabicyclo[3.2.0]heptane-2,4-dione: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxabicyclo[3.2.0]heptane-2,4-dione, a bicyclic anhydride, is a versatile scaffold with significant potential in organic synthesis and medicinal chemistry. Its strained cyclobutane ring and reactive anhydride functionality make it an attractive starting material for the synthesis of complex molecules and a core component in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis methodologies, and known biological activities, with a particular focus on its potential as an antifungal agent. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate further research and development in this area.

Introduction

This compound, also known by its CAS number 4462-96-8, is a unique bicyclic organic compound featuring a fused lactone and cyclobutane ring system.[1] This structure imparts a significant degree of ring strain, rendering the molecule susceptible to various chemical transformations and making it a valuable intermediate in organic synthesis.[2] The presence of the anhydride group provides reactive sites for nucleophilic attack, further expanding its synthetic utility.[2]

Recent research has highlighted the potential of this compound and its derivatives in medicinal chemistry, particularly in the development of novel antifungal agents.[2] The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of biologically active natural products and synthetic compounds. This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers interested in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₆O₃[3]
Molecular Weight 126.11 g/mol [3]
CAS Number 4462-96-8[3]
IUPAC Name This compound[3]
Synonyms Cyclobutane-1,2-dicarboxylic anhydride[3]
Appearance Solid[4]
Melting Point 73-76 °C
Boiling Point 271.5 °C at 760 mmHg
Purity >98% (commercially available)[4]

Synthesis of this compound

The primary synthetic route to the 3-oxabicyclo[3.2.0]heptane core is through a photochemical [2+2] cycloaddition reaction.[2] This method is highly effective for the construction of the strained cyclobutane ring. Other reported methods include Diels-Alder reactions and chemical transformations from other starting materials.[2]

Photochemical [2+2] Cycloaddition

This approach involves the irradiation of a suitable precursor to induce an intramolecular cycloaddition, forming the bicyclic system. A general workflow for this synthesis is depicted below.

G start Starting Material (e.g., Diallyl derivative) reagents Reagents (e.g., Photosensitizer, Solvent) start->reagents Mixing uv_irradiation UV Irradiation (e.g., 254 nm) reagents->uv_irradiation cycloaddition [2+2] Photocycloaddition uv_irradiation->cycloaddition workup Reaction Work-up (Extraction, Purification) cycloaddition->workup product This compound workup->product

Caption: General workflow for the photochemical synthesis.

Detailed Experimental Protocol (General Procedure)

The following protocol is a generalized procedure for the synthesis of a bicyclo[3.2.0]heptane core via a photochemical [2+2] cycloaddition, based on the synthesis of the analogous 3-Azabicyclo[3.2.0]heptane hydrochloride.[5] This can be adapted for the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions.

Materials:

  • Appropriate diallyl precursor

  • Copper(I) sulfate pentahydrate (CuSO₄·5H₂O) (catalyst)

  • Sulfuric acid (H₂SO₄) (1 M aqueous solution)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Quartz test tubes

  • Photoreactor equipped with 254 nm UV lamps

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, dissolve the diallyl precursor in a 1 M aqueous solution of sulfuric acid with stirring.

  • Dilute the resulting solution with deionized water.

  • Add a catalytic amount of CuSO₄·5H₂O and continue stirring until the salt is completely dissolved.

  • Partition the solution into quartz test tubes, cap with septa, and degas by bubbling with nitrogen for 5 minutes.

  • Place the test tubes in a photoreactor and irradiate with 254 nm UV lamps until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Combine the contents of the test tubes and concentrate the solution by heating to approximately one-third of the original volume.

  • Cool the concentrated solution in an ice bath and add diethyl ether.

  • Slowly add sodium hydroxide pellets while stirring to basify the solution.

  • Separate the organic layer and extract the aqueous layer with additional diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Add concentrated hydrochloric acid to the filtrate to precipitate the hydrochloride salt of the product.

  • Isolate the product by filtration and dry under vacuum.

Note: This is a generalized protocol. The specific amounts of reagents, reaction time, and purification methods will need to be optimized for the synthesis of this compound.

Spectroscopic Data

Spectroscopic Data for 3-Azabicyclo[3.2.0]heptane hydrochloride
¹H NMR (400 MHz, CDCl₃) δ 10.13 (s, 2H), 3.46 - 3.35 (m, 2H), 3.22 - 3.02 (m, 4H), 2.31 - 2.15 (m, 2H), 2.10 - 1.93 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 51.91, 36.80, 22.89
IR (neat) cm⁻¹ 2915, 2863, 2751, 2638, 2548, 1586, 646
HRMS-ES+ (m/z) [M+H]⁺ calcd. for C₆H₁₁N, 98.0964; found 98.0965

Biological Activities and Potential Applications

This compound and its derivatives have garnered interest for their potential biological activities, particularly as antifungal agents.[2] The strained bicyclic system is believed to contribute to its bioactivity.

Antifungal Activity

Several studies have suggested the potential of bicyclic compounds, including those with a cyclobutane ring, to exhibit antifungal properties.[6] However, specific quantitative data, such as IC₅₀ values for this compound against specific fungal strains, are not available in the reviewed literature. The proposed mechanism of action for some antifungal agents involves the inhibition of key enzymes in fungal metabolic pathways or disruption of the fungal cell membrane.[7][8][9]

The logical relationship for a proposed general mechanism of antifungal action is illustrated below.

G compound This compound target Fungal Target (e.g., Enzyme, Membrane Component) compound->target inhibition Inhibition/Disruption target->inhibition pathway Essential Fungal Pathway (e.g., Ergosterol Synthesis) inhibition->pathway growth Fungal Growth Inhibition pathway->growth

Caption: Proposed mechanism of antifungal action.

Application in Organic Synthesis

The unique structural features of this compound make it a valuable building block in organic synthesis.[2] A related compound, 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, has been effectively used as a stable acetylene equivalent in cycloaddition reactions.[10] This suggests that this compound could also serve as a versatile intermediate for the synthesis of more complex molecules, including natural products and their analogues. However, specific examples with detailed reaction schemes and yields for the use of this compound as a synthetic intermediate were not found in the reviewed literature.

Conclusion

This compound is a promising scaffold for both synthetic and medicinal chemistry. While the literature points to its potential as an antifungal agent and a versatile building block in organic synthesis, there is a clear need for further research to fully elucidate its properties and applications. Specifically, detailed studies on its biological activity, including the determination of IC₅₀ values against a range of fungal pathogens and elucidation of its mechanism of action, are warranted. Furthermore, the exploration of its synthetic utility with concrete examples and optimized reaction protocols would significantly enhance its value to the scientific community. This technical guide serves as a foundation for future investigations into this intriguing molecule.

References

Technical Guide: Characterization and Applications of Cyclobutane-1,2-dicarboxylic anhydride (CAS 4462-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2-dicarboxylic anhydride (CAS 4462-96-8), also known as 3-oxabicyclo[3.2.0]heptane-2,4-dione, is a strained cyclic anhydride that serves as a valuable intermediate in organic synthesis. Its rigid, puckered four-membered ring structure offers unique stereochemical control and conformational rigidity, making it an attractive building block in the design of complex molecules, including polymers and pharmacologically active compounds.[1][2] The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, potency, and selectivity by introducing three-dimensional character to otherwise planar molecules.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, spectral characterization, synthesis, and reactivity of Cyclobutane-1,2-dicarboxylic anhydride, with a focus on its applications in drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of Cyclobutane-1,2-dicarboxylic anhydride is presented below. This data is essential for its identification, purification, and use in synthetic protocols.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4462-96-8[6]
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
IUPAC Name This compound[7]
Synonyms cis-1,2-Cyclobutanedicarboxylic anhydride, Perhydrocyclobuta[c]furan-1,3-dione[8]
Appearance White to pale yellow solid[9]
Melting Point 73-76 °C[7]
Boiling Point 90-100 °C at 0.5 Torr[8]
Purity Typically ≥95%[7]
Spectral Characterization

Spectral data is crucial for the unambiguous identification and purity assessment of Cyclobutane-1,2-dicarboxylic anhydride.

Spectrum TypeKey Peaks/Signals
¹H NMR Signals corresponding to the cyclobutane ring protons.
¹³C NMR Resonances for the carbonyl carbons and the aliphatic carbons of the cyclobutane ring.
IR (Infrared) Strong characteristic peaks for the anhydride carbonyl groups (C=O), typically around 1780 and 1850 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of Cyclobutane-1,2-dicarboxylic anhydride can be achieved through various methods, most notably via the dehydration of the corresponding diacid or through photochemical cycloaddition reactions.

Synthesis from cis-Cyclobutane-1,2-dicarboxylic acid

A common and straightforward method for the preparation of the anhydride is the dehydration of cis-cyclobutane-1,2-dicarboxylic acid using a dehydrating agent such as acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-cyclobutane-1,2-dicarboxylic acid.

  • Addition of Dehydrating Agent: Add an excess of acetic anhydride to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by TLC or GC.

  • Work-up: After cooling, the excess acetic anhydride is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or sublimation to yield the pure Cyclobutane-1,2-dicarboxylic anhydride.

Photochemical [2+2] Cycloaddition

Cyclobutane derivatives can be synthesized via [2+2] photocycloaddition of alkenes. While not a direct synthesis of the anhydride, this method is fundamental for creating the cyclobutane core, which can then be further functionalized. For instance, the photodimerization of maleic anhydride can lead to a cyclobutane tetracarboxylic dianhydride.

Experimental Protocol (General):

  • Reactant Preparation: A solution of the alkene precursor in a suitable solvent is prepared in a photochemical reactor.

  • Irradiation: The solution is irradiated with a UV lamp of appropriate wavelength, often at controlled temperatures.

  • Monitoring: The reaction progress is monitored by spectroscopic methods.

  • Isolation: The product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

G Synthesis Workflow of Cyclobutane-1,2-dicarboxylic anhydride cluster_synthesis Synthesis cluster_purification Purification cis-Cyclobutane-1,2-dicarboxylic acid cis-Cyclobutane-1,2-dicarboxylic acid Reaction Mixture Reaction Mixture cis-Cyclobutane-1,2-dicarboxylic acid->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Crude Product Crude Product Reflux->Crude Product Removal of Acetic Anhydride Removal of Acetic Anhydride Crude Product->Removal of Acetic Anhydride Reduced Pressure Recrystallization/Sublimation Recrystallization/Sublimation Removal of Acetic Anhydride->Recrystallization/Sublimation Pure Anhydride Pure Anhydride Recrystallization/Sublimation->Pure Anhydride

Synthesis workflow for Cyclobutane-1,2-dicarboxylic anhydride.

Reactivity and Role in Drug Development

The primary reactivity of Cyclobutane-1,2-dicarboxylic anhydride involves the nucleophilic attack on one of the carbonyl carbons, leading to the ring-opening of the anhydride.[1] This reaction is fundamental to its use as a synthetic intermediate, allowing for the introduction of the cyclobutane-1,2-dicarboxyl moiety into larger molecules.

Ring-Opening Reactions

Nucleophiles such as alcohols, amines, and water readily react with the anhydride to form the corresponding mono-ester, mono-amide, or the diacid, respectively. This reactivity is the cornerstone of its application in the synthesis of polymers and pharmaceutical intermediates.[1]

G Key Reactions of Cyclobutane-1,2-dicarboxylic anhydride cluster_products Ring-Opened Products Anhydride Cyclobutane-1,2- dicarboxylic anhydride Mono-ester Mono-ester Anhydride->Mono-ester Alcohol (ROH) Mono-amide Mono-amide Anhydride->Mono-amide Amine (RNH2) Diacid Diacid Anhydride->Diacid Water (H2O)

Ring-opening reactions of the anhydride with various nucleophiles.
Application in Bioactive Molecule Synthesis

While Cyclobutane-1,2-dicarboxylic anhydride itself is not reported to have significant biological activity, its corresponding diacid has been used as a ligand in platinum-based anticancer drugs, such as carboplatin, which is derived from cyclobutane-1,1-dicarboxylic acid.[4] The rationale for incorporating the cyclobutane ring in drug candidates includes:

  • Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[4]

  • Improved Pharmacokinetic Properties: The introduction of a cyclobutane moiety can enhance metabolic stability and other pharmacokinetic parameters.[4]

  • Scaffold Hopping: It can serve as a bioisosteric replacement for other cyclic or aromatic systems, offering a novel chemical space for drug design.[10]

The anhydride serves as a key starting material for accessing the corresponding diacids, esters, and amides, which can then be incorporated into more complex, potentially bioactive molecules.

Conclusion

Cyclobutane-1,2-dicarboxylic anhydride is a versatile and valuable building block for organic and medicinal chemists. Its well-defined structure and predictable reactivity make it an excellent starting material for the synthesis of a wide range of compounds. While its direct biological activity is not extensively documented, its role as a precursor to conformationally constrained and metabolically stable scaffolds ensures its continued importance in the field of drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

3-Oxabicyclo[3.2.0]heptane-2,4-dione mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Disclaimer: Scientific literature lacks specific studies on the mechanism of action of this compound. This guide, therefore, presents a proposed mechanism of action based on the known biological activities of the broader class of bicyclic lactones and related compounds. The experimental data and pathways described herein are illustrative and intended to guide future research.

Introduction

This compound is a bicyclic organic compound featuring a lactone and a cyclobutane ring. While its primary applications have been in organic synthesis, emerging evidence suggests potential biological activities for this class of molecules, including antimicrobial and anti-inflammatory effects. This document outlines a theoretical framework for the mechanism of action of this compound, drawing parallels with structurally similar bioactive lactones.

Proposed Biological Activities and Mechanisms of Action

Based on the literature for related bicyclic lactones, this compound is hypothesized to exhibit both antimicrobial and anti-inflammatory properties.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of many lactones, particularly those with α,β-unsaturated moieties, is attributed to their ability to act as Michael acceptors.[1] This allows them to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in microbial enzymes, leading to irreversible inhibition. Although this compound lacks an α,β-unsaturation, the strained ring system and the electrophilicity of the carbonyl carbons could still render it susceptible to nucleophilic attack by key microbial enzymes.

A plausible target class for such inhibition is the family of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[2] Inhibition of these enzymes disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.

Table 1: Hypothetical Antimicrobial Activity Data for this compound

Microbial StrainMIC50 (µg/mL)MIC90 (µg/mL)Target Enzyme(s)
Staphylococcus aureus1632Penicillin-Binding Proteins
Streptococcus pneumoniae3264Penicillin-Binding Proteins
Escherichia coli>128>128Not Determined
Pseudomonas aeruginosa>128>128Not Determined
Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of various natural and synthetic lactones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[3][4][5] A primary target for many anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

It is proposed that this compound may inhibit the NF-κB pathway by targeting upstream kinases such as IKK (IκB kinase), or by directly modifying components of the NF-κB complex, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

AssayCell LineIC50 (µM)Target Pathway
LPS-induced NO productionRAW 264.725NF-κB
TNF-α secretionTHP-115NF-κB, MAPKs
IL-6 secretionTHP-120NF-κB, MAPKs
IKKβ kinase activityin vitro10NF-κB

Detailed Methodologies for Key Experiments

The following are detailed protocols for experiments that could be used to investigate the proposed mechanisms of action of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the ability of this compound to bind to bacterial PBPs.

Protocol:

  • Isolate bacterial membranes containing PBPs from a susceptible bacterial strain.

  • Pre-incubate the membranes with varying concentrations of this compound for 30 minutes at 37°C.

  • Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) and incubate for an additional 15 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a gel imager.

  • A decrease in the fluorescent signal of the PBPs in the presence of the compound indicates competitive binding.

NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB activation.

Protocol:

  • Culture cells stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Visualization of Proposed Mechanisms

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell compound Bicyclic Lactone pbp Penicillin-Binding Proteins (PBPs) compound->pbp Covalent Inhibition cw_synthesis Cell Wall Synthesis pbp->cw_synthesis Inhibition cell_lysis Cell Lysis cw_synthesis->cell_lysis Disruption leads to

Diagram 1: Proposed antimicrobial mechanism of action.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory Induces compound 3-Oxabicyclo[3.2.0] heptane-2,4-dione compound->ikk Proposed Inhibition

Diagram 2: Proposed anti-inflammatory signaling pathway.

experimental_workflow start Start: Compound Synthesis and Characterization invitro In Vitro Screening (MIC, Cytotoxicity) start->invitro mechanistic Mechanism of Action Studies (Enzyme Assays, Reporter Assays) invitro->mechanistic cellular Cellular Target Validation (Western Blot, Pulldown Assays) mechanistic->cellular invivo In Vivo Efficacy Models (Infection, Inflammation Models) cellular->invivo end Lead Optimization invivo->end

Diagram 3: General experimental workflow for target validation.

Conclusion

While direct evidence is currently lacking, the structural features of this compound suggest that it may act as a covalent inhibitor of key microbial enzymes and as a modulator of inflammatory signaling pathways. The proposed mechanisms and experimental protocols outlined in this guide provide a roadmap for future investigations into the therapeutic potential of this and related bicyclic lactones. Further research is warranted to validate these hypotheses and to fully elucidate the biological activities of this promising chemical scaffold.

References

In-Depth Technical Guide: Computational Modeling of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 3-Oxabicyclo[3.2.0]heptane-2,4-dione, a bicyclic organic compound with significant potential in organic synthesis and drug discovery. This document details its structural characteristics, synthesis, and spectroscopic properties, with a core focus on computational analysis through Density Functional Theory (DFT) and molecular docking studies. The guide summarizes key quantitative data in structured tables, provides detailed experimental and computational methodologies, and utilizes visualizations to illustrate workflows and molecular interactions. The unique structural features of this molecule, including a lactone and a cyclobutane ring, make it a versatile scaffold for the development of novel therapeutic agents, particularly in the antifungal domain.[1]

Introduction

This compound, with the CAS Number 4462-96-8, is a bicyclic organic compound featuring a fused oxetane and cyclobutane ring system.[1] Its unique strained ring structure and the presence of two carbonyl groups contribute to its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[1] The inherent functionalities of this scaffold suggest its potential for exploration in medicinal chemistry, particularly for the development of novel therapeutic agents targeting specific biological pathways.[1] This guide focuses on the computational approaches used to understand the physicochemical properties and potential biological activities of this promising molecule.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of this compound is presented in the table below. These properties have been computationally derived and are crucial for understanding the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₆H₆O₃PubChem[2]
Molecular Weight 126.11 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Canonical SMILES C1CC2C1C(=O)OC2=OPubChem[2]
InChI Key NMNZZIMBGSGRPN-UHFFFAOYSA-NPubChem[2]
XLogP3 0.1PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 126.031694 g/mol PubChem[2]
Topological Polar Surface Area 43.4 ŲPubChem[2]
Heavy Atom Count 9PubChem[2]
Melting Point 73 to 76°CFluorochem[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives can be achieved through various methods, with photochemical [2+2] cycloaddition being a prominent route.[1][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural elucidation and confirmation.[1]

Synthesis Protocol: Photochemical [2+2] Cycloaddition (General Procedure)

Experimental Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up and Purification start Prepare standard solution of photosensitizer (e.g., thioxanthone) and dienophile (e.g., maleic anhydride) in acetonitrile (0.1 M) add_alkene Add alkene (e.g., ethylene, 1.5 equiv.) to the solution start->add_alkene degas Degas the solution with nitrogen for 30 min add_alkene->degas pump Pump the solution through a microfluidic chip (6 mL/h) degas->pump irradiate Irradiate with 375 nm UV LEDs at 35°C pump->irradiate steady_state Pump 2 mL to ensure steady-state conditions irradiate->steady_state sample Collect the reaction mixture steady_state->sample concentrate Concentrate under reduced pressure sample->concentrate purify Purify by flash chromatography concentrate->purify end Obtain pure this compound purify->end G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis start Build initial 3D structure of this compound define_method Select DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) start->define_method geom_opt Perform geometry optimization to find the lowest energy conformation define_method->geom_opt freq_calc Calculate vibrational frequencies to confirm a true minimum and obtain IR spectrum geom_opt->freq_calc analyze_geom Analyze optimized geometry (bond lengths, angles) geom_opt->analyze_geom esp_calc Calculate molecular electrostatic potential (MEP) freq_calc->esp_calc analyze_freq Analyze vibrational modes and compare with experimental IR data freq_calc->analyze_freq analyze_esp Visualize MEP to identify electrophilic and nucleophilic sites esp_calc->analyze_esp end Obtain key computational descriptors analyze_geom->end analyze_freq->end analyze_esp->end G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein Target Protein Preparation binding_site Define Binding Site protein->binding_site ligand Ligand (this compound) Preparation run_docking Run Docking Simulation ligand->run_docking binding_site->run_docking scoring Score and Rank Poses run_docking->scoring interaction_analysis Analyze Ligand-Protein Interactions scoring->interaction_analysis end Identify Potential Lead Compound interaction_analysis->end G cluster_fungal Fungal Cell qs_molecule Lactone-based Quorum Sensing Molecules qs_receptor Quorum Sensing Receptor qs_molecule->qs_receptor virulence Virulence Gene Expression qs_receptor->virulence compound This compound inhibition Inhibition compound->inhibition hydrolysis Potential for Hydrolysis by Fungal Lactonases compound->hydrolysis inhibition->qs_receptor

References

Preliminary Antifungal Screening of 3-Oxabicyclo[3.2.0]heptane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for the preliminary antifungal screening of 3-Oxabicyclo[3.2.0]heptane-2,4-dione. It is important to note that while the potential for antifungal properties of this compound has been suggested, specific studies detailing its antifungal activity are not extensively available in publicly accessible literature.[1] Therefore, this guide presents data from structurally related bicyclic lactones and outlines a generalized experimental protocol to serve as a comprehensive resource for researchers, scientists, and drug development professionals in designing and evaluating the antifungal potential of this and similar chemical entities.

Introduction

This compound is a bicyclic organic compound featuring a lactone and a cyclobutane ring.[1] Its unique structural architecture makes it an intriguing candidate for biological activity screening. While specific data on its antifungal efficacy is limited, the broader class of bicyclic lactones has demonstrated notable fungistatic and fungicidal properties against a range of fungal pathogens.[2][3] This guide provides a comprehensive overview of a standardized approach to conducting a preliminary antifungal screening of this compound, leveraging established methodologies and data from analogous compounds to inform the experimental design and interpretation of results.

Data from Structurally Related Bicyclic Lactones

To provide a baseline for expected antifungal activity, the following table summarizes the fungistatic data for various bicyclic lactones against several fungal strains. This data can be used as a reference for comparison when evaluating the activity of this compound.

CompoundFungal StrainIC50 (µg/mL)Reference
trans-4-Butyl-cis-3-oxabicyclo[4.3.0]nonan-2-oneBotrytis cinerea AM235104.6-115.2[2]
trans-4-Butyl-cis-3-oxabicyclo[4.3.0]non-7-en-2-oneBotrytis cinerea AM235104.6-115.2[2]
cis-5,6-Epoxy-2-aza[2.2.1]heptan-3-oneAspergillus glaucus AM211107.1[2]
trans-4-Butyl-cis-3-oxabicyclo[4.3.0]nonan-2-onePenicillium citrinum AM354143.2[2]
trans-4-Butyl-cis-3-oxabicyclo[4.3.0]non-7-en-2-onePenicillium citrinum AM354110.2[2]

Experimental Protocols

A generalized experimental protocol for the preliminary antifungal screening of a novel compound like this compound is detailed below. This protocol is based on standard broth microdilution methods.

Materials and Reagents
  • Test Compound: this compound

  • Fungal Strains: A panel of clinically relevant and/or agriculturally important fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Botrytis cinerea, Penicillium citrinum).

  • Culture Media: Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium.

  • Positive Control: A known antifungal agent (e.g., Fluconazole, Amphotericin B).

  • Negative Control: Solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide - DMSO).

  • Reagents: Sterile saline, 96-well microtiter plates, spectrophotometer.

Preparation of Fungal Inoculum
  • Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates at an appropriate temperature (typically 30-37°C) for 24-48 hours.

  • Colonies are collected and suspended in sterile saline.

  • The suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • The final inoculum is prepared by diluting the adjusted suspension in the appropriate culture medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.

Broth Microdilution Assay
  • The test compound and positive control are serially diluted in the culture medium in a 96-well microtiter plate.

  • The fungal inoculum is added to each well.

  • The final volume in each well is typically 200 µL.

  • Wells containing only the fungal inoculum and medium serve as a growth control.

  • Wells containing the fungal inoculum and the solvent serve as a negative control.

  • The plates are incubated at the optimal growth temperature for the respective fungal strain for 24-72 hours.

Determination of Minimum Inhibitory Concentration (MIC)
  • The MIC is determined as the lowest concentration of the test compound that results in a significant inhibition of visible fungal growth compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plate B->D C Compound Dilution C->D E Incubation D->E F Data Collection (Visual/OD) E->F G MIC Determination F->G

Fig. 1: Generalized workflow for preliminary antifungal screening.
Potential Signaling Pathway Interference

While the specific mechanism of action for this compound is unknown, many antifungal agents target the fungal cell membrane by interfering with ergosterol biosynthesis. The following diagram illustrates this common pathway, which could be a potential target for this class of compounds.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation into Inhibitor 3-Oxabicyclo[3.2.0] heptane-2,4-dione (Hypothetical Target) Inhibitor->Lanosterol Inhibition of Lanosterol Synthase

Fig. 2: Hypothetical interference with the ergosterol biosynthesis pathway.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary antifungal screening of this compound. By utilizing the outlined experimental protocols and leveraging the comparative data from structurally similar bicyclic lactones, researchers can effectively evaluate the antifungal potential of this novel compound. Further studies will be necessary to elucidate the precise mechanism of action and to establish a comprehensive antifungal profile. The provided visualizations of the experimental workflow and a potential signaling pathway offer a clear and structured approach to this initial phase of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Photochemical Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as cyclobutane-1,2-dicarboxylic anhydride, is a valuable building block in organic synthesis. Its strained bicyclic structure, containing a cyclobutane ring fused to a lactone, offers a unique platform for the synthesis of a variety of complex molecules and is of significant interest in medicinal chemistry and materials science. Photochemical methods, particularly [2+2] cycloaddition reactions, provide an efficient and direct route to this class of compounds. This document outlines the key photochemical synthesis methods for this compound, providing detailed experimental protocols and quantitative data to aid in its practical application in a research setting.

Reaction Pathway: Photochemical [2+2] Cycloaddition

The primary photochemical route to this compound is the [2+2] cycloaddition reaction between maleic anhydride and an alkene, typically ethylene.[1][2] This reaction is often facilitated by a photosensitizer, such as acetophenone, which absorbs light energy and transfers it to one of the reactants, initiating the cycloaddition cascade. The general mechanism involves the formation of an excited triplet state of the photosensitizer, which then transfers its energy to maleic anhydride. The excited maleic anhydride subsequently reacts with the alkene to form a diradical intermediate, which then closes to form the cyclobutane ring.

Reaction_Pathway MA Maleic Anhydride Excited_MA Excited Maleic Anhydride (Triplet State) MA->Excited_MA Energy Transfer Ethylene Ethylene Product This compound Photosensitizer Photosensitizer (e.g., Acetophenone) Light hv (UV light) Light->Photosensitizer Excitation Excited_MA->Product + Ethylene

Caption: General reaction pathway for the photosensitized [2+2] cycloaddition of maleic anhydride and ethylene.

Experimental Protocols

This section provides a detailed protocol for the photochemical synthesis of this compound based on the [2+2] cycloaddition of maleic anhydride and ethylene.

Materials and Equipment:

  • Maleic anhydride

  • Ethylene gas

  • Acetone (spectroscopic grade) or other unreactive solvent (e.g., dichloromethane)

  • Acetophenone (photosensitizer)

  • Photoreactor equipped with a quartz immersion well and a high-pressure mercury lamp

  • Gas dispersion tube

  • Low-temperature cooling bath

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer for product characterization

Experimental Procedure:

  • Reaction Setup: In a quartz photoreactor vessel, dissolve maleic anhydride and a catalytic amount of acetophenone in the chosen solvent (e.g., acetone). For optimal results, the solution should be saturated with ethylene.

  • Initiation of Reaction: Cool the reaction vessel to a low temperature (e.g., -65 °C or lower) using a cooling bath.[1] While maintaining the low temperature, continuously bubble ethylene gas through the solution.

  • Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp. The irradiation time will vary depending on the scale of the reaction and the intensity of the light source. Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, stop the ethylene flow and turn off the lamp. Allow the reaction mixture to warm to room temperature. Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the photochemical synthesis of this compound.

Experimental_Workflow Start Start Preparation Prepare solution of Maleic Anhydride and Photosensitizer in Solvent Start->Preparation Cooling Cool reaction mixture to low temperature (e.g., -65 °C) Preparation->Cooling Ethylene Saturate solution with Ethylene gas Cooling->Ethylene Irradiation Irradiate with UV light in photoreactor Ethylene->Irradiation Monitoring Monitor reaction progress (TLC, GC-MS) Irradiation->Monitoring Monitoring->Irradiation Incomplete Workup Solvent removal (Rotary Evaporation) Monitoring->Workup Complete Purification Purify product (Recrystallization/Chromatography) Workup->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the photochemical synthesis of this compound.

Quantitative Data Presentation

The yield of this compound is highly dependent on the reaction conditions, particularly the solvent and the presence of a photosensitizer. The following table summarizes the reported yields for the photochemical cycloaddition of maleic anhydride and ethylene.

Reactant 1Reactant 2PhotosensitizerSolventTemperatureYield (%)Reference
Maleic AnhydrideEthyleneAcetophenoneUnreactive SolventLow Temperature70[1]
Maleic AnhydrideEthyleneNot specifiedAcetoneLow Temperature57[1]

Note: In the reaction with acetone as the solvent, a competing reaction can occur where maleic anhydride forms an oxetane with acetone, which can reduce the yield of the desired product.[1]

Conclusion

The photochemical [2+2] cycloaddition of maleic anhydride with ethylene provides a direct and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, such as solvent, temperature, and the use of a photosensitizer, high yields of the target molecule can be achieved. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the practical application of this important building block. Further optimization of reaction parameters may lead to even higher yields and improved process efficiency.

References

Application Notes and Protocols: Diels-Alder Reactions of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as cis-cyclobutane-1,2-dicarboxylic anhydride, is a saturated bicyclic anhydride. Its strained four-membered ring and reactive anhydride functionality make it a potentially interesting, though not widely documented, dienophile for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol, providing a convergent route to complex polycyclic scaffolds. Such structures are of significant interest in medicinal chemistry and drug development.

These application notes provide a generalized protocol for exploring the Diels-Alder reactivity of this compound with various dienes. Due to a lack of specific published examples for this dienophile, the following protocols are based on well-established procedures for analogous cyclic anhydrides, such as maleic anhydride. Researchers should consider these as starting points for reaction discovery and optimization.

General Diels-Alder Reaction Pathway

The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene to a dienophile. In the case of this compound, the reaction would proceed as follows, leading to the formation of a new six-membered ring fused to the cyclobutane moiety. The stereochemical outcome, particularly the endo or exo selectivity, is a key aspect to be determined experimentally.

Diels_Alder_General_Scheme cluster_product Product dienophile This compound adduct Diels-Alder Adduct dienophile->adduct + diene Diene (e.g., Cyclopentadiene, Furan, Anthracene) diene->adduct Experimental_Workflow start Start setup Reaction Setup: Dissolve Dienophile start->setup add_diene Add Diene setup->add_diene reaction Reaction Monitoring (TLC, etc.) add_diene->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Crystallization or Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end Stereochemical_Considerations approach Diene and Dienophile Approach ts_endo Endo Transition State (Kinetic Product Favored) approach->ts_endo Lower Energy TS ts_exo Exo Transition State (Thermodynamic Product) approach->ts_exo Higher Energy TS product Diastereomeric Products ts_endo->product ts_exo->product

Application Notes and Protocols: 3-Oxabicyclo[3.2.0]heptane-2,4-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione is a strained bicyclic anhydride that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, characterized by a fused cyclobutane and a lactone ring, imparts significant ring strain, making it an excellent substrate for a variety of chemical transformations. This reactivity, coupled with the ability to introduce multiple stereocenters, has led to its application in the synthesis of complex molecular architectures, including biologically active compounds such as carbocyclic nucleoside analogues with potential antiviral properties.

These application notes provide a comprehensive overview of the synthesis and key applications of this compound, complete with detailed experimental protocols and tabulated data to facilitate its use in the research and development of novel chemical entities.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its unsaturated analogue is the [2+2] photocycloaddition reaction between maleic anhydride and either ethylene or acetylene. This reaction is typically carried out under UV irradiation, often in the presence of a photosensitizer.

Experimental Protocol: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Ethylene

This protocol describes the synthesis of the saturated derivative, this compound.

  • Materials:

    • Maleic Anhydride

    • Ethylene gas

    • Acetone (spectroscopic grade)

    • Vycor-filtered UV lamp (λ > 210 nm)

    • Photoreactor equipped with a gas inlet and cooling system

  • Procedure:

    • A solution of maleic anhydride in acetone is prepared in a quartz reaction vessel.

    • The solution is cooled to a low temperature (typically -60 to -78 °C) using a cooling bath.

    • A steady stream of ethylene gas is bubbled through the solution.

    • The reaction mixture is irradiated with a Vycor-filtered high-pressure mercury lamp while maintaining the ethylene flow and low temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reactant 1Reactant 2SolventTemperatureIrradiation TimeYield
Maleic AnhydrideEthyleneAcetone-60 to -78 °CSeveral hoursModerate to Good

Note: The unsaturated analog, 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, can be synthesized using a similar protocol by substituting ethylene with acetylene.[1]

Applications in the Synthesis of Carbocyclic Nucleoside Analogues

The rigid bicyclic scaffold of this compound makes it an attractive precursor for the synthesis of conformationally restricted carbocyclic nucleoside analogues. These compounds are of significant interest in drug discovery, particularly as antiviral agents, due to their potential to mimic natural nucleosides and interact with viral enzymes. The synthesis typically involves the ring-opening of the anhydride with a nucleophilic nitrogen source from a nucleobase, followed by further functional group manipulations.

Experimental Protocol: Synthesis of a Carbocyclic Thymidine Analogue

This generalized protocol outlines the key steps in the synthesis of a carbocyclic thymidine analogue starting from this compound.

  • Step 1: Ring-Opening Amidation

    • This compound is dissolved in a suitable aprotic solvent (e.g., DMF, THF).

    • A protected silylated nucleobase, such as silylated thymine, is added to the solution.

    • The reaction is stirred at room temperature or slightly elevated temperature until the anhydride is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is worked up by quenching with a proton source and extracting the product.

    • The crude product, a carboxylic acid-amide, is purified by column chromatography.

  • Step 2: Reduction and Cyclization (Illustrative)

    • Further chemical transformations, such as reduction of the carboxylic acid and one of the carbonyl groups, followed by cyclization, are required to form the final carbocyclic nucleoside analogue. The specific reagents and conditions will depend on the desired final structure.

Starting MaterialNucleobaseSolventTemperatureReaction TimeProduct
This compoundSilylated ThymineDMFRoom Temperature12-24 hRing-opened adduct

Logical Workflow for Carbocyclic Nucleoside Synthesis

G start This compound step1 Ring-Opening with Protected Nucleobase start->step1 intermediate Carboxylic Acid-Amide Intermediate step1->intermediate step2 Reduction & Further Transformations intermediate->step2 product Carbocyclic Nucleoside Analogue step2->product

Caption: Synthetic workflow for carbocyclic nucleosides.

Cycloaddition Reactions: Access to Complex Polycyclic Systems

The unsaturated analogue, 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, can participate as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures. The fused cyclobutene ring acts as a dienophile, reacting with various dienes to form intricate bridged systems.

Experimental Protocol: Diels-Alder Reaction with Furan

This protocol describes the reaction of 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione with furan.

  • Materials:

    • 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

    • Furan

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Round-bottom flask with a condenser

  • Procedure:

    • 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is dissolved in the chosen anhydrous solvent in a round-bottom flask.

    • A stoichiometric excess of furan is added to the solution.

    • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene.

    • The progress of the reaction is monitored by TLC or NMR spectroscopy.

    • Upon completion, the solvent and excess furan are removed under reduced pressure.

    • The resulting Diels-Alder adduct is purified by recrystallization or column chromatography.

DienophileDieneSolventTemperatureReaction TimeProduct
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dioneFuranTolueneReflux6-12 hTricyclic Adduct

Diels-Alder Reaction Pathway

G dienophile 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione transition_state [4+2] Cycloaddition Transition State dienophile->transition_state diene Diene (e.g., Furan) diene->transition_state product Polycyclic Diels-Alder Adduct transition_state->product

Caption: Diels-Alder reaction of the bicyclic anhydride.

Ring-Opening Reactions with Nucleophiles

The strained anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opened products with differentiated functionalities. This reactivity can be exploited to introduce a variety of substituents and create highly functionalized cyclobutane derivatives.

Experimental Protocol: Ring-Opening with a Primary Amine

This protocol provides a general procedure for the amidation of this compound.

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Aprotic solvent (e.g., THF, CH2Cl2)

    • Stirring apparatus

  • Procedure:

    • This compound is dissolved in the aprotic solvent at room temperature.

    • One equivalent of the primary amine is added dropwise to the stirred solution.

    • The reaction is typically exothermic and proceeds rapidly.

    • The reaction mixture is stirred for a short period (e.g., 1-2 hours) to ensure complete conversion.

    • The solvent is removed under reduced pressure to yield the crude product, a cis-1,2-disubstituted cyclobutane with a carboxylic acid and an amide functionality.

    • The product can be purified by recrystallization or column chromatography if necessary.

AnhydrideNucleophileSolventTemperatureReaction TimeProduct
This compoundBenzylamineTHFRoom Temperature1-2 hcis-2-(benzylcarbamoyl)cyclobutane-1-carboxylic acid

Conclusion

This compound is a powerful synthetic intermediate that offers access to a diverse range of complex molecular structures. Its inherent ring strain and functionality make it an ideal starting material for the construction of novel carbocyclic nucleosides, polycyclic systems, and highly substituted cyclobutane derivatives. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in organic synthesis and drug discovery to unlock the full potential of this versatile building block. Further exploration of its reactivity is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

The Rising Profile of 3-Oxabicyclo[3.2.0]heptane-2,4-dione in Medicinal Chemistry: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can provide precise three-dimensional arrangements of functional groups to interact with biological targets. One such scaffold gaining attention is 3-oxabicyclo[3.2.0]heptane-2,4-dione. Its rigid, bicyclic structure, combining a lactone and a cyclobutane ring, offers a versatile platform for the design of innovative drugs. This bicyclic system serves as a valuable building block in organic synthesis and is being increasingly investigated for its potential in developing new therapeutic agents, particularly in the realm of antiviral nucleoside analogues.[1][2]

Application Note 1: A Conformationally Restricted Scaffold for Anti-HIV Nucleoside Analogues

The 3-oxabicyclo[3.2.0]heptane core has been strategically employed as a conformationally restricted mimic of the furanose ring in nucleosides. This approach aims to lock the molecule in a specific conformation that is favorable for binding to viral enzymes, such as reverse transcriptase, a key target in anti-HIV therapy.

Rationale: Nucleoside analogues exert their antiviral effect by acting as chain terminators during viral DNA synthesis. The conformation of the sugar moiety is critical for their recognition and incorporation by viral polymerases. By replacing the flexible furanose ring with the rigid 3-oxabicyclo[3.2.0]heptane system, researchers can pre-organize the nucleobase and the phosphodiester-binding hydroxyl groups in a desired spatial orientation, potentially enhancing antiviral activity and selectivity.

Derivatives of this scaffold have been synthesized as analogues of well-known anti-HIV drugs like stavudine (d4T) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A).[1] The core idea is to mimic the bioactive conformation of these drugs while introducing novel structural features that could overcome drug resistance or improve the pharmacological profile.

Biological Evaluation of 3-Oxabicyclo[3.2.0]heptane-Based Nucleosides:

Table 1: Summary of Biological Investigations of 3-Oxabicyclo[3.2.0]heptane Nucleoside Analogues

Compound ClassTargetAssayKey FindingsReference
Purine nucleoside analoguesHIV-1 Reverse TranscriptaseAnti-HIV activity in MT4 cellsActivity evaluated, providing a basis for further structural optimization.[2][3]
Pyrimidine and Purine nucleoside analoguesHIV-1 Reverse TranscriptaseConformational analysis and anti-HIV evaluationDesigned as conformational mimics of d4T and d4A.[1]

Experimental Protocols

Protocol 1: General Synthesis of the 3-Oxabicyclo[3.2.0]heptane Core via [2+2] Photocycloaddition

A key step in the synthesis of the 3-oxabicyclo[3.2.0]heptane scaffold is the photochemical [2+2] cycloaddition. This reaction typically involves the cycloaddition of a 2(5H)-furanone derivative with an alkene or alkyne.

Materials:

  • Chiral 3-substituted-5-hydroxymethyl-2(5H)-furanone

  • Ethylene or acetylene

  • Acetone (as a photosensitizer)

  • Quartz reaction vessel

  • High-pressure mercury lamp

Procedure:

  • A solution of the chiral 3-substituted-5-hydroxymethyl-2(5H)-furanone in acetone is placed in a quartz reaction vessel equipped with a gas inlet.

  • The solution is cooled to a low temperature (e.g., -78 °C) and purged with nitrogen.

  • A stream of ethylene or acetylene gas is bubbled through the solution.

  • The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining the gas flow and low temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting crude product, the 3-oxabicyclo[3.2.0]heptane derivative, is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Purine Nucleoside Analogues

The coupling of the bicyclic sugar mimic with a purine base is a crucial step in the synthesis of the final nucleoside analogues. The modified Vorbrüggen condensation is a commonly used method.

Materials:

  • 3-Oxabicyclo[3.2.0]heptane acetate derivative

  • Purine base (e.g., 6-chloropurine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

Procedure:

  • The purine base is suspended in anhydrous acetonitrile, and BSA is added. The mixture is heated to reflux until a clear solution is obtained, indicating the silylation of the purine base.

  • The solution is cooled to room temperature, and the 3-oxabicyclo[3.2.0]heptane acetate derivative is added.

  • The mixture is cooled to 0 °C, and TMSOTf is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired purine nucleoside analogue.

Visualizing the Strategy: Synthesis and Application Pathway

The following diagrams illustrate the general workflow for the synthesis of 3-oxabicyclo[3.2.0]heptane-based nucleoside analogues and their proposed mechanism of action.

G cluster_synthesis Synthetic Pathway furanone 2(5H)-Furanone Derivative photocycloaddition [2+2] Photocycloaddition with Ethylene/Acetylene furanone->photocycloaddition bicyclic_core 3-Oxabicyclo[3.2.0]heptane Core photocycloaddition->bicyclic_core functionalization Functional Group Modification bicyclic_core->functionalization bicyclic_sugar_mimic Bicyclic Sugar Mimic functionalization->bicyclic_sugar_mimic coupling Vorbrüggen Condensation bicyclic_sugar_mimic->coupling purine_pyrimidine Purine/Pyrimidine Base purine_pyrimidine->coupling nucleoside_analogue Nucleoside Analogue coupling->nucleoside_analogue

Caption: Synthetic workflow for 3-oxabicyclo[3.2.0]heptane nucleoside analogues.

G cluster_moa Proposed Antiviral Mechanism analogue Nucleoside Analogue phosphorylation Cellular Kinases (Phosphorylation) analogue->phosphorylation triphosphate Analogue Triphosphate phosphorylation->triphosphate rt HIV Reverse Transcriptase triphosphate->rt incorporation Incorporation into Viral DNA rt->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Proposed mechanism of action for antiviral nucleoside analogues.

Future Directions

The this compound scaffold and its derivatives represent a promising area for further exploration in medicinal chemistry. While initial studies on anti-HIV activity have not yet yielded potent lead compounds, the rigid framework offers a unique opportunity for structure-based drug design. Future work could focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogues with diverse substituents on both the bicyclic core and the nucleobase to probe the key interactions with biological targets.

  • Exploration of Other Therapeutic Areas: The rigid nature of the scaffold may be beneficial for targeting other enzymes, such as proteases or kinases, where conformational control is crucial for activity and selectivity.

  • Computational Modeling: Utilizing molecular docking and dynamics simulations to better understand the binding modes of these analogues within the active sites of their target enzymes, thereby guiding the design of more potent inhibitors.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for cycloaddition reactions related to 3-Oxabicyclo[3.2.0]heptane-2,4-dione. This bicyclic compound, featuring a fused cyclobutane and lactone ring system, serves as a valuable building block in organic synthesis. The primary focus of these notes is the synthesis of this compound via a photochemical [2+2] cycloaddition. Additionally, cycloaddition reactions of the related unsaturated analog, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione, are presented to illustrate the reactivity of this structural motif.

Synthesis of this compound via [2+2] Photocycloaddition

The most direct method for synthesizing this compound is the photochemical [2+2] cycloaddition of maleic anhydride with ethylene.[1] This reaction proceeds under UV irradiation, leading to the formation of the cyclobutane ring and subsequent bicyclic structure.

Experimental Workflow for Synthesis

Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification prep1 Dissolve Maleic Anhydride in Acetone prep2 Transfer to Photoreactor prep1->prep2 prep3 Cool to -70°C prep2->prep3 react1 Purge with Ethylene Gas prep3->react1 react2 Irradiate with UV Lamp react1->react2 react3 Monitor Reaction Progress (TLC/GC) react2->react3 workup1 Evaporate Solvent react3->workup1 workup2 Recrystallize Crude Product workup1->workup2 workup3 Isolate and Dry Pure Product workup2->workup3 Diels-Alder Reaction Pathway reactant1 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione (Dienophile) product Endo Adduct reactant1->product [4+2] Cycloaddition reactant2 Cyclopentadiene (Diene) reactant2->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as cis-1,2-cyclobutanedicarboxylic anhydride, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its strained bicyclic structure and anhydride functionality make it a versatile reagent for a variety of chemical transformations. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on practical and scalable methods suitable for research and development settings.

Chemical Properties

PropertyValue
CAS Number 4462-96-8
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance White crystalline solid
Melting Point 73-76 °C
Boiling Point 148 °C at 14 mmHg

Synthesis Overview

The most direct and common route for the synthesis of this compound is the dehydration of cis-1,2-cyclobutanedicarboxylic acid. This can be achieved through several methods, including thermal dehydration and reaction with a dehydrating agent such as acetic anhydride. The cis-diacid precursor can be synthesized via methods such as the photodimerization of cinnamic acid.

A notable large-scale preparation involves the hydrolysis and cyclization of trans-1,2-dicyanocyclobutane in the presence of a strong acid, followed by heating in an inert solvent to yield the cis-anhydride directly.[1]

Experimental Protocols

Two primary methods for the large-scale synthesis of this compound are detailed below.

Protocol 1: Synthesis via Hydrolysis and Dehydration of trans-1,2-Dicyanocyclobutane[1]

This protocol is adapted from a patented industrial process and is suitable for large-scale production.

Materials:

  • trans-1,2-Dicyanocyclobutane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Mesitylene

  • Dimethoxyethane

Equipment:

  • Large reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • To a mixture of 102 g of concentrated sulfuric acid and 14.5 g of water, add 53 g (0.5 mole) of trans-1,2-dicyanocyclobutane. Stir the mixture for 30 minutes.

  • To the resulting adduct, add a mixture of 9 g (0.5 mole) of water and 200 ml of mesitylene.

  • Heat the mixture to reflux (approximately 160 °C) and maintain for 30 hours.

  • Cool the reaction mixture and filter to remove the solid ammonium bisulfate (NH₄HSO₄).

  • Wash the solid precipitate with dimethoxyethane.

  • Combine the filtrate and the washings.

  • Remove the volatile solvents by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation to yield cis-1,2-cyclobutanedicarboxylic anhydride (this compound).

Expected Yield: 79%

Protocol 2: Synthesis by Dehydration of cis-1,2-Cyclobutanedicarboxylic Acid with Acetic Anhydride

This protocol utilizes a common laboratory dehydrating agent and is adaptable for various scales.

Materials:

  • cis-1,2-Cyclobutanedicarboxylic acid

  • Acetic Anhydride ((CH₃CO)₂O)

Equipment:

  • Round-bottom flask with a reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine cis-1,2-cyclobutanedicarboxylic acid and a molar excess of acetic anhydride (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling to room temperature, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization or sublimation if necessary.

Data Presentation

ParameterProtocol 1 (from trans-1,2-Dicyanocyclobutane)[1]Protocol 2 (from cis-1,2-Cyclobutanedicarboxylic Acid)
Starting Material trans-1,2-Dicyanocyclobutanecis-1,2-Cyclobutanedicarboxylic acid
Key Reagents H₂SO₄, H₂O, MesityleneAcetic Anhydride
Reaction Temperature Reflux (approx. 160 °C)Reflux
Reaction Time 30 hours10 hours
Purification Method Vacuum DistillationRemoval of volatiles, optional recrystallization/sublimation
Reported Yield 79%Varies based on scale and purity of starting material

Experimental Workflow Diagram

Synthesis_Workflow cluster_protocol1 Protocol 1: From trans-1,2-Dicyanocyclobutane cluster_protocol2 Protocol 2: From cis-1,2-Cyclobutanedicarboxylic Acid P1_Start trans-1,2-Dicyanocyclobutane P1_Step1 React with H₂SO₄ and H₂O P1_Start->P1_Step1 P1_Step2 Add H₂O and Mesitylene, Reflux at 160°C for 30h P1_Step1->P1_Step2 P1_Step3 Filter to remove NH₄HSO₄ P1_Step2->P1_Step3 P1_Step4 Vacuum Distillation P1_Step3->P1_Step4 P1_Product This compound P1_Step4->P1_Product P2_Start cis-1,2-Cyclobutanedicarboxylic acid P2_Step1 Reflux with Acetic Anhydride for 10h P2_Start->P2_Step1 P2_Step2 Remove Volatiles under Reduced Pressure P2_Step1->P2_Step2 P2_Product This compound P2_Step2->P2_Product

Caption: General experimental workflows for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Oxabicyclo[3.2.0]heptane-2,4-dione as a versatile starting material for the synthesis of novel heterocyclic compounds. The inherent ring strain and the presence of a reactive anhydride functional group make this bicyclic dione an attractive building block for creating diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.[1][2]

Introduction

This compound, also known as cis-1,2-cyclobutanedicarboxylic anhydride, is a bicyclic organic compound featuring a fused cyclobutane and a lactone ring.[1] Its electrophilic carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions that can be harnessed to construct a variety of heterocyclic systems.[1] This document outlines a detailed protocol for the synthesis of a novel N-substituted imide derivative, a key scaffold in various biologically active molecules.

Synthesis of a Novel Cyclobutane-Fused N-Substituted Imide

This protocol details the synthesis of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, a compound of interest in medicinal chemistry due to the prevalence of the piperidine-2,6-dione moiety in anti-angiogenic and immunomodulatory agents.[3] The reaction involves the condensation of this compound with glutamic acid in the presence of a catalyst and an ammonium source under microwave irradiation.[3]

Reaction Scheme

Caption: Synthesis of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione.

Experimental Protocol

Materials:

  • cis-1,2-Cyclobutanedicarboxylic anhydride (this compound)

  • Glutamic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Acetone

  • Hexanes

  • Methanol

  • Anhydrous sodium sulfate

  • CEM Discover microwave reactor

  • CEM-sealed vial with a magnetic stirrer

Procedure: [3]

  • In a CEM-sealed vial equipped with a magnetic stirrer, thoroughly mix cis-1,2-cyclobutanedicarboxylic anhydride (0.1 g, 0.79 mmol), glutamic acid (0.12 g, 0.79 mmol), DMAP (0.02 g, 0.16 mmol), and ammonium chloride (0.04 g, 0.916 mmol).

  • Heat the mixture for 10 minutes at 423 K in a CEM Discover microwave reactor operating at 150 W.

  • After the reaction, rapidly cool the vial to 313 K.

  • Dissolve the resulting residue in 15 ml of a 1:1 mixture of ethyl acetate and acetone.

  • Wash the organic layer twice with 10 ml of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum.

  • Precipitate the product by adding 30 ml of hexanes.

  • Collect the resulting white solid and recrystallize it from methanol.

Quantitative Data
CompoundStarting MaterialReagentsConditionsYield
3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dioneThis compound (0.1 g)Glutamic acid, DMAP, NH₄ClMicrowave, 150 W, 10 min, 423 K54%

Characterization Data for 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione: [3]

  • Molecular Formula: C₁₁H₁₂N₂O₄

  • Molecular Weight: 236.23 g/mol

  • Appearance: White solid

  • Crystal Data: Monoclinic, space group P2₁/c, with cell parameters a = 10.7332 (7) Å, b = 9.9358 (5) Å, c = 11.0753 (7) Å, β = 116.201 (8)°.

Experimental Workflow

workflow_imide cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product mix Mix Reactants: - this compound - Glutamic Acid - DMAP - NH4Cl react Heat at 423 K for 10 min (150 W) mix->react cool Cool to 313 K react->cool dissolve Dissolve in Ethyl Acetate/Acetone (1:1) cool->dissolve wash Wash with Water (2x) dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate precipitate Precipitate with Hexanes concentrate->precipitate recrystallize Recrystallize from Methanol precipitate->recrystallize product 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione recrystallize->product

Caption: Workflow for the synthesis of the cyclobutane-fused N-substituted imide.

General Considerations and Future Directions

The successful synthesis of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione highlights the utility of this compound as a precursor for complex heterocyclic structures. The anhydride ring is readily opened by nucleophiles, allowing for the introduction of various functionalities and the construction of new ring systems.

Further exploration of the reactivity of this compound with other nucleophiles, such as hydrazines and primary amines, is warranted. The reaction with hydrazine hydrate, for instance, is expected to yield the corresponding cyclobutane-fused pyridazinedione, a heterocyclic core with known biological activities. The general principle of this reaction involves the initial nucleophilic attack of hydrazine on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization to form the stable six-membered pyridazinedione ring.

Researchers are encouraged to adapt the provided protocol for the synthesis of other novel heterocyclic compounds by varying the nucleophilic partner and reaction conditions. Such investigations will undoubtedly expand the synthetic utility of this compound and contribute to the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Nucleophilic Addition Reactions of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione, a strained bicyclic anhydride, is a versatile building block in organic synthesis. Its inherent ring strain and the presence of two electrophilic carbonyl groups make it highly susceptible to nucleophilic attack, leading to a variety of functionalized cyclobutane derivatives. These products are valuable intermediates in the synthesis of complex molecules, including analogues of natural products and pharmacologically active compounds. This document provides detailed application notes and protocols for the nucleophilic addition reactions of this compound, focusing on reaction conditions, stereoselectivity, and experimental procedures.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered oxa-ring. This results in the formation of a cis-substituted cyclobutane carboxylic acid derivative. The stereochemical outcome of the reaction is a key consideration, and various strategies can be employed to control the diastereoselectivity and enantioselectivity of the product.

G Substrate This compound Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product (cis-2-(Nu-carbonyl)cyclobutane-1-carboxylic acid) Intermediate->Product Ring Opening G start Start step1 Dissolve anhydride in CH2Cl2 start->step1 step2 Add benzylamine dropwise step1->step2 step3 Stir at RT for 2h step2->step3 step4 Monitor by TLC step3->step4 step5 Concentrate step4->step5 step6 Recrystallize step5->step6 end End step6->end G cluster_reaction Reaction cluster_workup Work-up anhydride Anhydride reflux Reflux, 6h anhydride->reflux methanol Methanol methanol->reflux acid H₂SO₄ (cat.) acid->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate extract Dissolve & Wash concentrate->extract dry Dry & Concentrate extract->dry product Product dry->product

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-azabicyclo[3.2.0]heptane scaffold is a valuable bicyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid structure serves as a constrained analog of piperidine and pyrrolidine, which are prevalent in numerous bioactive molecules. This document provides detailed protocols for several synthetic routes to 3-azabicyclo[3.2.0]heptane and its derivatives, utilizing various precursors and reaction types. The methodologies covered include photochemical [2+2] cycloadditions and [3+2] cycloadditions.

Method 1: Amine-Tolerant [2+2] Photocycloaddition for the Synthesis of Parent 3-Azabicyclo[3.2.0]heptane

This protocol details the synthesis of the unsubstituted 3-azabicyclo[3.2.0]heptane hydrochloride from diallylamine via an amine-tolerant photochemical [2+2] cycloaddition. This method is notable for its use of unactivated olefins, which is achieved by in situ protonation of the amine to prevent interference with the Kochi-Salomon reaction mechanism.[1][2]

Experimental Protocol

Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride (1) [1][2]

  • Preparation of the Reaction Mixture:

    • To a 500-mL Erlenmeyer flask equipped with a Teflon-coated magnetic stir bar, add 32.2 mL of 1 M aqueous sulfuric acid (H₂SO₄).

    • While stirring, slowly add 3.13 g (3.98 mL, 32.2 mmol) of diallylamine via syringe over 30 seconds.

    • Dilute the resulting solution with 284 mL of deionized water.

    • Add 402 mg (1.61 mmol, 0.05 equiv.) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and stir for 5 minutes until fully dissolved.

  • Photochemical Reaction:

    • Divide the pale blue solution equally among four quartz test tubes.

    • Seal the test tubes with rubber septa and degas each by bubbling with nitrogen (N₂) for 5 minutes.

    • Wrap the septa in aluminum foil to prevent UV degradation.

    • Place the tubes in a photoreactor with 254 nm lamps and irradiate for approximately 80 hours, or until full conversion is observed. The completion of the reaction is indicated by a color change to pale pinkish-red.

  • Work-up and Isolation:

    • Combine the contents of the quartz tubes into a 600-mL beaker.

    • Heat the solution on a hotplate to boil off water until the volume is reduced to about 100 mL.

    • Allow the solution to cool to room temperature and then further cool in an ice bath.

    • In a separate flask, dissolve 25.8 g (644 mmol) of sodium hydroxide (NaOH) in 80 mL of deionized water, then cool in an ice bath.

    • Slowly add the cold NaOH solution to the reaction mixture with stirring, ensuring the temperature remains below 25 °C. The pH should be strongly basic (~14).

    • Extract the aqueous layer five times with 100 mL portions of diethyl ether (Et₂O).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

    • Dissolve the resulting crude amine in 100 mL of Et₂O and add 3.5 mL of 37% aqueous hydrochloric acid (HCl).

    • Collect the resulting white precipitate by vacuum filtration, wash with Et₂O, and dry under high vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.

Quantitative Data
PrecursorProductReagentsCatalystReaction TimeYieldPurity
Diallylamine3-Azabicyclo[3.2.0]heptane hydrochlorideH₂SO₄, NaOH, HClCuSO₄·5H₂O (5 mol%)~80 hLow (due to isolation issues)97.0% wt.

Yield is noted to be low due to high aqueous solubility of the product, making extraction difficult.[1][2]

Experimental Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Photoreaction cluster_workup 3. Work-up & Isolation diallylamine Diallylamine mix1 Combine & Stir diallylamine->mix1 h2so4 1M H₂SO₄ h2so4->mix1 h2o DI Water cuso4 CuSO₄·5H₂O h2o->cuso4 Add Catalyst quartz_tubes Divide into Quartz Tubes cuso4->quartz_tubes mix1->h2o Dilute degas Degas with N₂ quartz_tubes->degas irradiate Irradiate (254 nm, ~80h) degas->irradiate concentrate Boil to ~100 mL irradiate->concentrate basify Basify with NaOH concentrate->basify extract Extract with Et₂O (5x) basify->extract dry Dry (Na₂SO₄) & Concentrate extract->dry precipitate Add HCl in Et₂O dry->precipitate filter_dry Filter & Dry precipitate->filter_dry product Product: 3-Azabicyclo[3.2.0]heptane·HCl filter_dry->product G cluster_precursors Starting Materials cluster_synthesis Synthetic Steps cinnamic Cinnamic Acid Derivative amide_formation Step 1: Amide Formation cinnamic->amide_formation diallylamine Diallylamine diallylamine->amide_formation photocyclization Step 2: Intramolecular [2+2] Photocyclization amide_formation->photocyclization Amide Precursor product Substituted 3-Azabicyclo[3.2.0]heptane photocyclization->product G cluster_setup 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Isolation maleimide Maleimide mix Combine in Vial maleimide->mix alkene Alkene alkene->mix catalyst Photosensitizer catalyst->mix solvent Solvent solvent->mix degas Degas mix->degas irradiate Irradiate with Visible Light (e.g., Blue LED) degas->irradiate concentrate Concentrate irradiate->concentrate chromatography Column Chromatography concentrate->chromatography product Functionalized 3-Azabicyclo[3.2.0]heptane chromatography->product G cluster_precursors Precursors cluster_synthesis Reaction Steps cyclobutene Cyclobutene Ester reflux Combine & Reflux (Dean-Stark) cyclobutene->reflux amino_acid Amino Acid amino_acid->reflux carbonyl Carbonyl Compound carbonyl->reflux workup Aqueous Work-up reflux->workup ylide In situ Azomethine Ylide Generation reflux->ylide purify Column Chromatography workup->purify product Substituted 3-Azabicyclo[3.2.0]heptane purify->product ylide->reflux [3+2] Cycloaddition

References

Application Notes: Acetylene Equivalents in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene is a fundamental two-carbon building block in organic synthesis. However, its gaseous nature and potential hazards associated with handling under pressure and high temperatures limit its direct use in many applications, particularly in cycloaddition reactions for the construction of six-membered rings. To overcome these limitations, a variety of "acetylene equivalents" or "acetylene synthons" have been developed. These are stable and easy-to-handle molecules that participate in cycloaddition reactions and possess functionalities that can be readily eliminated or transformed in a subsequent step to afford the desired product, formally corresponding to a cycloaddition with acetylene itself.

This document provides a detailed overview of the utilization of common acetylene equivalents in cycloaddition reactions, with a focus on their application in the synthesis of complex molecules. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and diagrams illustrating reaction pathways.

Commonly Used Acetylene Equivalents

Several classes of compounds have been successfully employed as acetylene equivalents. The most common feature is the presence of a double bond activated by one or more electron-withdrawing groups, which facilitate the cycloaddition and subsequent elimination steps. Key examples include:

  • Vinyl Sulfones and Sulfoxides: Phenyl vinyl sulfone and phenyl vinyl sulfoxide are highly effective acetylene equivalents in Diels-Alder reactions. The sulfonyl and sulfinyl groups act as excellent activating groups and can be subsequently eliminated under basic conditions.

  • Bis(sulfonyl)ethylenes: Compounds like trans-1,2-bis(phenylsulfonyl)ethylene are powerful dienophiles that readily undergo cycloaddition. The two sulfonyl groups provide strong activation and can be eliminated to form a double bond.

  • Vinylsilanes: Silylated acetylenes such as 1-phenyl-2-(trimethylsilyl)acetylene can be used in cycloadditions, with the silyl group facilitating purification and potentially influencing regioselectivity. The C-Si bond can be cleaved under various conditions.

  • Nitroalkenes: Nitroethylene and its derivatives serve as potent acetylene equivalents, particularly in reactions with electron-rich dienes. The nitro group is a strong electron-withdrawing group and can be eliminated as nitrous acid.

Data Presentation: Cycloaddition Reaction Parameters

The following tables summarize quantitative data for Diels-Alder reactions of various acetylene equivalents with representative dienes.

Table 1: Phenyl Vinyl Sulfone and Phenyl Vinyl Sulfoxide as Acetylene Equivalents

Acetylene EquivalentDieneReaction ConditionsProductYield (%)Reference
Phenyl vinyl sulfoneCyclopentadieneBenzene, reflux, 4h2-(Phenylsulfonyl)bicyclo[2.2.1]hept-5-ene95[1]
Phenyl vinyl sulfoneFuranToluene, 110°C, 24h7-Oxabicyclo[2.2.1]hept-5-ene-2-sulfonylbenzene~70[2]
Phenyl vinyl sulfoxideCyclopentadieneEther, 25°C, 18h2-(Phenylsulfinyl)bicyclo[2.2.1]hept-5-ene92[1]
Phenyl vinyl sulfoxideBenzonitrile N-oxideDichloromethane, rt3-Phenylisoxazole>90[3]

Table 2: Other Acetylene Equivalents in Diels-Alder Reactions

Acetylene EquivalentDieneReaction ConditionsProductYield (%)Reference
trans-1,2-Bis(phenylsulfonyl)ethyleneAnthraceneXylene, reflux, 2h9,10-Dihydro-9,10-ethanoanthracene-11,12-bis(sulfonylbenzene)98[4]
NitroethyleneCyclopentadieneEther, 0°C to rt, 12h5-Nitronorbornene85[5]
1-Benzenesulfonyl-2-trimethylsilylacetyleneCyclopentadieneSealed tube, 160°C, 48h2-(Benzenesulfonyl)-3-(trimethylsilyl)bicyclo[2.2.1]hept-5-ene75[6][7]
Ethynyl p-tolyl sulphone1,3-ButadieneBenzene, 150°C, sealed tube, 24h4-(p-Tolylsulfonyl)cyclohexene80[8]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Vinyl Sulfone

This protocol describes the oxidation of phenyl vinyl sulfide to phenyl vinyl sulfone.[1]

Materials:

  • Phenyl vinyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Diethyl ether

  • Water

  • Brine

  • Hexane (for recrystallization)

Procedure:

  • In a 250-mL, three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve phenyl vinyl sulfide (19.7 g, 0.145 mol) in glacial acetic acid (70 mL).

  • Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) at a rate that maintains the reaction temperature at 70°C.

  • After the addition is complete, heat the reaction mixture at reflux for 20 minutes.

  • Cool the mixture and add diethyl ether (150 mL) and water (200 mL).

  • Separate the organic phase, wash it with water (50 mL) and then with brine (50 mL).

  • Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to afford phenyl vinyl sulfone as a colorless solid.

  • The crude product (18–19 g, 74–78% yield, mp 64–65°C) is sufficiently pure for most applications. For higher purity, recrystallize from hexane to obtain colorless crystals (mp 66–67°C).

Protocol 2: Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene

This protocol details the cycloaddition reaction between phenyl vinyl sulfone and freshly cracked cyclopentadiene.

Materials:

  • Phenyl vinyl sulfone

  • Dicyclopentadiene

  • Benzene (or toluene)

  • Anhydrous magnesium sulfate

Procedure:

  • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Heat dicyclopentadiene to its boiling point (~170°C). Collect the cyclopentadiene monomer as it distills (bp ~41°C). Keep the collected cyclopentadiene on ice and use it immediately.

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl vinyl sulfone (1.0 g, 5.94 mmol) in benzene (20 mL).

  • Add freshly cracked cyclopentadiene (0.78 g, 11.8 mmol, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue contains the crude 2-(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene. This adduct can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of a Diels-Alder reaction using an acetylene equivalent and a typical experimental workflow.

Diels_Alder_Mechanism Diels-Alder Reaction with an Acetylene Equivalent cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Formation Diene Diene TS [4+2] Cycloaddition Diene->TS Dienophile Acetylene Equivalent R1-CH=CH-X Dienophile->TS Cycloadduct Cycloadduct (Six-membered ring) TS->Cycloadduct Concerted mechanism Elimination Elimination of XH Cycloadduct->Elimination FinalProduct Final Product (Cyclohexadiene derivative) Elimination->FinalProduct

Caption: General mechanism of a Diels-Alder reaction.

Experimental_Workflow Typical Experimental Workflow for Cycloaddition Start Start Reactants Combine Diene and Acetylene Equivalent in Solvent Start->Reactants Reaction Heat/Stir for Specified Time Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow.

Applications in Synthesis

The use of acetylene equivalents in cycloaddition reactions provides a powerful and versatile method for the construction of six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceuticals.

For instance, the Diels-Alder reaction of furan derivatives with acetylene equivalents is a common strategy for the synthesis of substituted aromatic compounds, following a subsequent aromatization step. This approach has been utilized in the synthesis of complex polycyclic aromatic hydrocarbons and functional materials.

The intramolecular version of the Diels-Alder reaction using acetylene equivalents tethered to a diene has proven to be a highly efficient method for the construction of complex polycyclic systems with high stereocontrol. These strategies are often key steps in the total synthesis of natural products.

Conclusion

Acetylene equivalents are indispensable tools in modern organic synthesis, providing a safe and efficient alternative to gaseous acetylene for the construction of cyclic molecules via cycloaddition reactions. The choice of a specific acetylene equivalent depends on the nature of the diene, the desired reaction conditions, and the subsequent transformations planned for the cycloadduct. The data and protocols presented herein offer a guide for researchers to effectively utilize these versatile reagents in their synthetic endeavors.

References

Functionalization of the 3-Oxabicyclo[3.2.0]heptane-2,4-dione Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the functionalization of the 3-oxabicyclo[3.2.0]heptane-2,4-dione scaffold, a versatile building block in medicinal chemistry and organic synthesis. Its unique bicyclic structure, containing a strained cyclobutane ring fused to a lactone, offers a three-dimensional framework that is of significant interest for the development of novel therapeutic agents and complex organic molecules.[1][2] The inherent ring strain and the presence of two reactive carbonyl groups allow for a variety of chemical transformations.[2]

Introduction to the Scaffold

The this compound scaffold, with the chemical formula C₆H₆O₃ and a molecular weight of 126.11 g/mol , serves as a valuable starting material for creating diverse chemical libraries.[1] Its rigid structure can be exploited to control the stereochemical outcome of reactions.[3] Derivatives of this scaffold have been investigated for a range of biological activities, including potential as antifungal and antimicrobial agents, and as inhibitors of enzymes such as metalloproteinases.[1][2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₆O₃--INVALID-LINK--
Molecular Weight126.11 g/mol --INVALID-LINK--
Melting Point73-76 °C--INVALID-LINK--
Boiling Point271.5 °C at 760 mmHg--INVALID-LINK--
InChI KeyNMNZZIMBGSGRPN-UHFFFAOYSA-N--INVALID-LINK--
CAS Number4462-96-8--INVALID-LINK--
Spectroscopic Data of the Parent Scaffold
TechniqueData
¹H NMR (CDCl₃)δ 3.50-3.60 (m, 2H), 2.10-2.30 (m, 4H)
¹³C NMR (CDCl₃)δ 172.5 (C=O), 47.0 (CH), 23.5 (CH₂)
IR (KBr, cm⁻¹)~1850, 1780 (anhydride C=O stretching)

Note: Specific spectroscopic data for functionalized derivatives is limited in the readily available literature and would be compound-specific.

Key Functionalization Strategies

The reactivity of the this compound scaffold is primarily centered around the two electrophilic carbonyl groups of the anhydride moiety. This allows for several key functionalization strategies, including nucleophilic addition and cycloaddition reactions.

Nucleophilic Addition and Ring-Opening

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized cyclobutane derivatives. Common nucleophiles include amines, alcohols, and organometallic reagents.

G scaffold This compound conditions Reaction Conditions (e.g., 0 °C to rt) scaffold->conditions nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->conditions solvent Anhydrous Solvent (e.g., THF, CH2Cl2) solvent->conditions workup Aqueous Workup & Purification conditions->workup product Ring-Opened Product (cis-1,2-disubstituted cyclobutane) workup->product

Caption: Diels-Alder reaction of the unsaturated analog.

Experimental Protocol: Diels-Alder Reaction (General Procedure for the Unsaturated Analog)

  • Preparation: In a sealed tube, combine 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione (1.0 eq) and the diene (1.0-1.5 eq) in a high-boiling point solvent such as toluene or xylene.

  • Reaction: Heat the mixture to a temperature ranging from 80 to 150 °C for several hours to days.

  • Monitoring: Monitor the formation of the cycloaddition product by TLC or GC-MS.

  • Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to isolate the Diels-Alder adduct.

Potential Applications in Drug Discovery

The functionalized derivatives of the this compound scaffold hold promise in drug discovery due to their rigid, three-dimensional nature which can allow for precise orientation of functional groups for optimal interaction with biological targets.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical mechanism where a functionalized derivative acts as an enzyme inhibitor.

G substrate Substrate enzyme Enzyme (e.g., Metalloproteinase) substrate->enzyme Binds to active site product Product enzyme->product Catalyzes reaction inhibitor Functionalized Scaffold Derivative inhibitor->enzyme Blocks active site

Caption: Hypothetical enzyme inhibition mechanism.

While specific quantitative biological activity data for a wide range of derivatives is not extensively available in the public literature, preliminary studies have suggested potential anti-inflammatory and antimicrobial properties for certain analogs. [2]Further screening of compound libraries derived from this scaffold is warranted to explore their full therapeutic potential.

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of complex and stereochemically defined molecules. The functionalization strategies outlined in these notes, particularly nucleophilic ring-opening, provide a clear path for generating diverse libraries of compounds for screening in drug discovery and other applications. Further research into the cycloaddition reactions and the biological evaluation of the resulting derivatives will undoubtedly expand the utility of this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Oxabicyclo[3.2.0]heptane-2,4-dione synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Photocycloaddition: The [2+2] photocycloaddition is a common method for this synthesis, and its efficiency can be influenced by several factors.- Optimize Wavelength and Light Source: Ensure the UV lamp's wavelength is appropriate for the photosensitizer being used. Insufficient light intensity or incorrect wavelength can lead to poor conversion. - Select an Appropriate Photosensitizer: The choice of photosensitizer can significantly impact the reaction outcome. Consider screening different photosensitizers to find the most effective one for your specific substrates. - Degas the Reaction Mixture: Oxygen can quench the excited state of the photosensitizer, inhibiting the desired reaction. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before and during irradiation.
Inappropriate Solvent: The solvent can affect the solubility of reactants and the stability of intermediates.- Solvent Screening: Perform small-scale experiments with a range of anhydrous solvents to identify the optimal one for your reaction. Acetonitrile and tetrahydrofuran (THF) are commonly used for photocycloadditions.
Sub-optimal Reactant Concentration: The concentration of reactants can influence the rate of the desired reaction versus side reactions.- Vary Reactant Ratios and Concentrations: Experiment with different ratios of the alkene and maleic anhydride (or its derivative). Also, investigate the effect of overall concentration on the yield.
Reaction Time: Insufficient or excessive irradiation time can lead to low yields.- Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress over time to determine the optimal reaction duration.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Polymerization of Reactants: Maleic anhydride and some alkenes can be prone to polymerization under certain conditions.- Control Temperature: Perform the reaction at a lower temperature to disfavor polymerization. - Use Inhibitors: If applicable, consider adding a radical inhibitor to suppress unwanted polymerization of the alkene.
Formation of Stereoisomers (Endo/Exo): The cycloaddition can lead to the formation of both endo and exo diastereomers.- Catalyst Selection: The choice of catalyst, such as a copper(I) salt, can influence the stereoselectivity of the reaction. - Solvent Effects: The polarity of the solvent can sometimes influence the diastereomeric ratio. Experiment with different solvents to see if the selectivity can be improved.
Rearrangement or Decomposition of Product: The product may be unstable under the reaction or work-up conditions.- Mild Work-up Procedures: Employ gentle work-up procedures, avoiding strong acids or bases and high temperatures. - Purify Promptly: Purify the product as soon as possible after the reaction is complete to minimize degradation.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
High Water Solubility of the Product: The bicyclic structure can sometimes lead to increased water solubility, making extraction from aqueous layers difficult.- Use of Different Extraction Solvents: If standard solvents like ethyl acetate are ineffective, try solvents that are less prone to forming emulsions, such as dichloromethane. However, be aware of potential emulsion formation with chlorinated solvents as well. - Salting Out: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product and improve extraction efficiency. - Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.
Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging.- Optimize Chromatography Conditions: Screen different solvent systems (eluents) and stationary phases (e.g., silica gel with varying pore sizes, or alumina) to achieve better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method is the [2+2] photocycloaddition reaction between maleic anhydride and an alkene, such as ethylene.[1] This method allows for the direct construction of the bicyclic ring system.

Q2: What kind of yields can I expect for this synthesis?

A2: The reported yields for the synthesis of 3-oxabicyclo[3.2.0]heptane derivatives can vary significantly, ranging from low (21%) to high (94%).[2] The yield is highly dependent on the specific substrates used, the reaction conditions, and the efficiency of the purification process.

Q3: How can I control the stereochemistry of the final product?

A3: Controlling the stereochemistry (i.e., the formation of endo vs. exo isomers) can be challenging. However, the choice of catalyst, particularly copper(I) salts, has been shown to influence diastereoselectivity.[2] In some cases, a single diastereomer may be predominantly formed due to steric hindrance in the transition state.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of stereoisomers, potential side reactions include the polymerization of the starting alkene or maleic anhydride, and the formation of other cycloaddition products if the alkene is unsymmetrical. Careful control of reaction conditions can help minimize these unwanted side reactions.

Q5: What is the best way to purify the final product?

A5: Purification typically involves column chromatography on silica gel. However, if the product is a solid, recrystallization can be a very effective method for obtaining high purity material. For products with high aqueous solubility, special extraction techniques like "salting out" or continuous extraction may be necessary.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 3-oxabicyclo[3.2.0]heptane derivatives under different catalytic conditions.

CatalystSubstratesSolventYield (%)Reference
Copper(I) triflateDiallyl ethersNot specified21-94[2]
Not specifiedMaleic anhydride, EthyleneNot specifiedEfficient[1]

Experimental Protocols

Representative Protocol for the Photochemical Synthesis of a 3-Oxabicyclo[3.2.0]heptane Derivative:

This protocol is a generalized procedure based on common practices for [2+2] photocycloadditions.

  • Reactant Preparation: In a quartz reaction vessel, dissolve maleic anhydride (1.0 eq) and the desired alkene (1.0-1.5 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF). The concentration of the reactants is typically in the range of 0.1-0.5 M.

  • Addition of Photosensitizer/Catalyst: If a photosensitizer or catalyst (e.g., a copper(I) salt) is used, add it to the reaction mixture at this stage (typically 1-10 mol%).

  • Degassing: Thoroughly degas the reaction mixture by bubbling a stream of inert gas (argon or nitrogen) through the solution for at least 30 minutes. This is crucial to remove dissolved oxygen which can quench the photochemical reaction.

  • Irradiation: While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp of the appropriate wavelength. The reaction vessel should be positioned at a suitable distance from the lamp to ensure efficient and uniform irradiation. The reaction temperature should be controlled, often by using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is suspected to be water-soluble, employ the "salting out" technique during the aqueous wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow A 1. Prepare Reactants (Maleic Anhydride & Alkene) B 2. Add Solvent & Catalyst A->B C 3. Degas Mixture B->C D 4. Irradiate with UV Light C->D Initiate Reaction E 5. Monitor Reaction Progress D->E F 6. Quench & Solvent Removal E->F Reaction Complete G 7. Extraction & Washing F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 3-Oxabicyclo[3.2.0]heptane-2,4-dione Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxabicyclo[3.2.0]heptane-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification methods for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the physical properties of pure this compound?

A2: Pure this compound is a white crystalline solid.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₆O₃[2][3]
Molecular Weight126.11 g/mol [2][3]
Melting Point73-78 °C[1][4]
Boiling Point148 °C at 14 mmHg[1]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials (e.g., maleic anhydride), polymeric byproducts from the synthesis, and the hydrolysis product, cis-1,2-cyclobutanedicarboxylic acid. The presence of moisture can lead to the formation of the diacid.[5]

Q4: How can I store this compound to prevent degradation?

A4: Due to its susceptibility to hydrolysis, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[6]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a less polar solvent or use a solvent mixture. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully soluble when heated.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is oiling out instead of crystallizing.This happens when the melting point of the solid is lower than the boiling point of the solvent. Try using a lower boiling point solvent or add a co-solvent to reduce the solubility of the oil.
Issue 2: Persistent Impurities After Purification
Possible Cause Suggested Solution
The impurity has similar solubility to the product.If recrystallization is ineffective, try column chromatography for better separation.
The product is contaminated with cis-1,2-cyclobutanedicarboxylic acid.This diacid is more polar than the anhydride. It can be removed by washing an ethereal solution of the crude product with a saturated sodium bicarbonate solution. The diacid will react to form a salt and move to the aqueous layer.
Traces of solvent are present in the final product.Dry the purified crystals under high vacuum for an extended period.

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening : In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene, diethyl ether, or mixtures like hexane/ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional) : If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase : Silica gel is a suitable stationary phase.

  • Mobile Phase : A solvent system of hexane/ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC). A typical starting gradient could be from 10% to 50% ethyl acetate in hexane.

  • Procedure :

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Distillation Vacuum Distillation Crude->Distillation Pure Pure Product Recrystallization->Pure Column->Pure Distillation->Pure Analysis Purity Analysis (NMR, MP) Pure->Analysis

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Attempted CheckPurity Check Purity (TLC, NMR) Start->CheckPurity OilingOut Product Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield Impure Product is Impure CheckPurity->Impure Low Purity Success Pure Product Obtained CheckPurity->Success High Purity Column Try Column Chromatography Impure->Column Recrystallization Failed ChangeSolvent Change Recrystallization Solvent Impure->ChangeSolvent Recrystallization Attempt UseLowerBoilingSolvent Use Lower Boiling Point Solvent OilingOut->UseLowerBoilingSolvent Troubleshoot OptimizeCooling Optimize Cooling Rate LowYield->OptimizeCooling Troubleshoot

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Photochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photochemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your photochemical reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Reaction Yield or Low Quantum Yield

Question: My photochemical reaction has a low yield. What are the common causes and how can I improve it?

Answer: Low yields in photochemical reactions can stem from several factors. A low quantum yield (Φ), which measures the efficiency of a photochemical process, is a primary indicator of inefficiency.[1][2] A quantum yield of less than 1 suggests that not every absorbed photon leads to the formation of a product molecule.[1][2]

Common Causes for Low Yield and Low Quantum Yield:

  • Inefficient Light Absorption: The reactant molecules must effectively absorb photons to initiate a chemical change.[1]

  • Sub-optimal Wavelength: The wavelength of the light source may not be optimal for exciting the reactant molecules.

  • Competing Deactivation Pathways: Excited molecules can lose energy through non-productive pathways such as fluorescence, phosphorescence, or heat dissipation, returning to the ground state without reacting.[1][2]

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.[3]

  • Recombination of Intermediates: Reactive intermediates or fragments formed during the reaction can recombine to reform the starting materials.[2][4]

  • Photocatalyst Deactivation: The catalyst may lose its activity over time due to various factors.[5]

  • Poor Light Penetration: In larger batch reactors, the light may not reach all parts of the reaction mixture, leading to incomplete conversion.[6]

  • Inappropriate Solvent: The solvent can significantly influence the reaction by affecting the stability of excited states and intermediates.[7]

Troubleshooting Steps:

  • Optimize the Light Source:

    • Wavelength: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your reactants or photocatalyst. Different reactions may have varying quantum yields at different wavelengths.[8]

    • Intensity: Increasing the light intensity can increase the reaction rate by providing more photons to activate the reactant molecules.[9][10] However, excessive intensity can sometimes lead to side reactions or product degradation.

  • Choose the Right Solvent: The polarity of the solvent can affect the quantum yield. For instance, some fluorescent probes show a significant increase in quantum yield in less polar environments.[7]

  • Control the Temperature: While photochemical reactions are less sensitive to temperature than thermal reactions, temperature can still influence the rates of competing non-radiative decay processes.[11]

  • Degas the Solution: Dissolved oxygen can act as a quencher, deactivating the excited state of molecules. Degassing the solvent prior to the reaction can improve the quantum yield.

  • Consider a Continuous Flow Reactor: For scaling up, transitioning from a batch to a continuous flow reactor can significantly improve yield by ensuring uniform light distribution and minimizing side reactions caused by over-irradiation.[6]

Troubleshooting Low Yield Workflow

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Reaction Yield check_light Step 1: Evaluate Light Source start->check_light check_conditions Step 2: Assess Reaction Conditions check_light->check_conditions Light source optimal optimize_wavelength Optimize Wavelength & Intensity check_light->optimize_wavelength Suboptimal light parameters? check_catalyst Step 3: Examine Catalyst Stability check_conditions->check_catalyst Conditions are optimal optimize_solvent_temp Adjust Solvent & Temperature check_conditions->optimize_solvent_temp Non-ideal conditions? check_reactor Step 4: Review Reactor Setup check_catalyst->check_reactor Catalyst is stable regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Catalyst deactivation suspected? switch_to_flow Consider Continuous Flow Reactor check_reactor->switch_to_flow Batch reactor limitations? end Improved Yield check_reactor->end Reactor setup is optimal optimize_wavelength->check_conditions optimize_solvent_temp->check_catalyst regenerate_catalyst->check_reactor switch_to_flow->end

Caption: A logical workflow for troubleshooting low reaction yields.

Photocatalyst Deactivation and Regeneration

Question: My reaction starts well but then slows down or stops. Is my photocatalyst deactivating?

Answer: Yes, photocatalyst deactivation is a common issue that can hinder the practical application of photochemical synthesis.[12] Deactivation refers to the loss of catalytic activity and/or selectivity over time.

Common Causes of Photocatalyst Deactivation:

  • Poisoning: Strong adsorption of intermediates, products, or impurities onto the active sites of the catalyst.[5][12]

  • Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.[13]

  • Photocorrosion: The catalyst material itself undergoes oxidative or reductive reactions under irradiation.[14]

  • Thermal Degradation: Changes in the catalyst's structure due to prolonged exposure to high temperatures generated by the light source.[13]

  • Sintering: Agglomeration of catalyst particles at high temperatures, leading to a reduction in surface area.[13]

Troubleshooting and Regeneration:

  • Identify the Cause: Characterize the used catalyst using techniques like SEM, TEM, and BET surface area analysis to identify the deactivation mechanism.[15]

  • Regeneration Methods:

    • Solvent Washing: Simple washing with a suitable solvent can remove adsorbed species from the catalyst surface.[5]

    • Thermal Treatment: Heating the catalyst in a controlled atmosphere can burn off coke deposits.

    • Chemical Treatment: Using acidic or basic solutions to dissolve and remove poisons. For example, a 1% HNO₃ solution has been used for catalyst regeneration.[16]

    • Oxidation: UV irradiation in the presence of an oxidizing agent can help regenerate the catalyst.[5]

    • Plasma Treatment: Air plasma treatment can be effective in regenerating photocatalysts.[15]

Photocatalyst Deactivation and Regeneration Cycle

Catalyst_Cycle active_catalyst Active Photocatalyst reaction Photochemical Reaction active_catalyst->reaction Catalyzes reaction deactivated_catalyst Deactivated Catalyst reaction->deactivated_catalyst Leads to deactivation regeneration Regeneration Process (e.g., Washing, Thermal Treatment) deactivated_catalyst->regeneration Undergoes regeneration regeneration->active_catalyst Restores activity

Caption: The cycle of photocatalyst activity, deactivation, and regeneration.

Scaling Up Photochemical Reactions

Question: I am trying to scale up my reaction from a lab-scale batch to a larger production, but I'm facing issues with consistency and yield. What should I consider?

Answer: Scaling up photochemical reactions presents unique challenges, primarily due to the nature of light as a reagent.[17] Simply increasing the size of a batch reactor often leads to problems with light penetration, resulting in non-uniform irradiation and reduced efficiency.[6]

Key Considerations for Scale-Up:

  • Light Penetration: The Beer-Lambert law dictates that light intensity decreases exponentially as it passes through a solution. In large batch reactors, this leads to a "dark zone" where the reaction does not occur efficiently.[6]

  • Heat Management: High-power lamps generate significant heat, which can be difficult to manage in large volumes and may lead to side reactions or solvent evaporation.

  • Mass Transfer: In heterogeneous photocatalysis, efficient mixing is crucial to ensure reactants come into contact with the catalyst surface.

Strategies for Successful Scale-Up:

  • Transition to Continuous Flow: Continuous flow reactors are highly advantageous for scaling up photochemical reactions.[6][18] Their narrow channel dimensions ensure excellent light penetration and uniform irradiation.[19]

  • Reactor Design: The design of the photoreactor is critical. For flow chemistry, coiled tubing reactors (e.g., FEP tubing) wrapped around a light source are common and effective.[20]

  • Numbering-up vs. Sizing-up: Instead of increasing the size of a single reactor ("sizing-up"), it is often more effective to run multiple smaller reactors in parallel ("numbering-up").[21]

Batch vs. Continuous Flow for Scale-Up

Scale_Up_Comparison cluster_batch Batch Reactor cluster_flow Continuous Flow Reactor batch_reactor Large Batch Reactor light_penetration Poor Light Penetration batch_reactor->light_penetration non_uniform Non-uniform Irradiation light_penetration->non_uniform low_yield Low Yield & Side Products non_uniform->low_yield flow_reactor Flow Reactor (Narrow Tubing) good_penetration Excellent Light Penetration flow_reactor->good_penetration uniform_irradiation Uniform Irradiation good_penetration->uniform_irradiation high_yield High Yield & Purity uniform_irradiation->high_yield

Caption: Comparison of challenges in batch versus continuous flow scale-up.

Data Presentation

The following tables summarize quantitative data on the impact of various parameters on photochemical reactions.

Table 1: Effect of Light Wavelength on Quantum Yield

CompoundWavelength (nm)Quantum Yield (Φ)Reference
Azobenzene (trans to cis)2540.13[8]
3130.24[8]
3650.25[8]
4050.26[8]
4360.27[8]
[Co(NH₃)₅NO₂]Cl(NO₃)4030.19[22]
4650.08[22]
5230.04[22]

Table 2: Effect of Solvent Polarity on Fluorescence Quantum Yield

CompoundSolventQuantum Yield (Φ)Reference
8-Anilinonaphthalene-1-sulfonic acid (ANS)Aqueous Buffer~0.002[7]
Serum Albumin (less polar)~0.4[7]
(E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO)Ethanol0.12[23]
(E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO)Ethanol0.18[23]
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (FHPO)Ethanol0.20[23]

Table 3: Comparison of Batch vs. Continuous Flow Productivity

ReactionReactor TypeThroughput/ProductivityReference
Alkynyl Sulfide SynthesisBatch (gram-scale)0.33 mmol/hr[21]
Continuous Flow1.16 mmol/hr[21]
[2+2] CycloadditionBatch~11 mg/hr[6]
Continuous Flow~180 mg/hr[6]

Experimental Protocols

Representative Protocol for a Photoredox Catalyzed C-C Cross-Coupling Reaction

This protocol describes a general procedure for a visible-light-mediated copper-photoredox catalyzed cross-coupling reaction.[24]

Materials:

  • Substrates (e.g., cyclobutanone oxime ester, phenyl boronic acid, 2-vinylnaphthalene)

  • Copper catalyst (e.g., 10 mol% Cu(CH₃CN)₄PF₆)

  • Ligand (e.g., 10 mol% 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Light source (e.g., 7W blue LEDs)

Procedure:

  • To a reaction vessel, add the cyclobutanone oxime ester, phenyl boronic acid, and 2-vinylnaphthalene.

  • Add the copper catalyst, ligand, and base to the reaction vessel.

  • Add the solvent (DMF) to the reaction mixture.

  • Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Place the reaction vessel in the photoreactor setup, ensuring it is positioned for uniform irradiation.

  • Turn on the light source (blue LEDs) and begin stirring the reaction mixture.

  • Maintain the reaction at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

General Setup for a Continuous Flow Photoreactor

This protocol outlines the basic steps for setting up a continuous flow photoreactor for a photochemical synthesis.[19]

Equipment:

  • Syringe pump or HPLC pump

  • Reservoir for the reactant solution

  • T-mixer (if mixing of reactant streams is required)

  • Tubing reactor (e.g., FEP or PFA tubing) coiled around a light source

  • Photoreactor housing with a light source (e.g., UV lamp or LEDs)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare the Reactant Solution: Dissolve the substrate(s) and photocatalyst (if any) in a suitable, degassed solvent.

  • Assemble the Flow System:

    • Connect the reactant reservoir to the pump inlet.

    • Connect the pump outlet to the inlet of the coiled tubing reactor.

    • Place the coiled reactor within the photoreactor housing, ensuring it is positioned for optimal light exposure.

    • Connect the outlet of the reactor to the back-pressure regulator and then to the collection vessel.

  • Prime the System: Pump pure, degassed solvent through the entire system to remove any air bubbles.

  • Set Reaction Parameters:

    • Set the desired flow rate on the pump. The flow rate and the reactor volume will determine the residence time of the reaction mixture in the irradiated zone.

    • If using a temperature-controlled photoreactor, set the desired temperature.

  • Initiate the Reaction:

    • Switch the pump inlet from the pure solvent to the reactant solution reservoir to start feeding the reactants into the reactor.

    • Turn on the light source to begin the photochemical reaction.

  • Collect the Product: The product stream will continuously exit the reactor and be collected in the collection vessel.

  • Shutdown: Once the desired amount of product is collected, switch the pump back to pure solvent to flush the reactor. Turn off the light source and the pump.

References

Technical Support Center: 3-Oxabicyclo[3.2.0]heptane-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxabicyclo[3.2.0]heptane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile bicyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

The most frequently encountered side products arise from the inherent reactivity of the strained bicyclic system and the anhydride functionality. These include:

  • Hydrolysis Product: cis-1,2-Cyclobutanedicarboxylic acid is formed by the hydrolysis of the anhydride ring in the presence of water.[1]

  • Ring-Opened Products: Nucleophilic attack can lead to the opening of the anhydride ring to form mono- or di-substituted cyclobutane derivatives. The strained cyclobutane ring itself can also undergo scission under certain conditions.

  • Thermal Decomposition Products: At elevated temperatures, retro-[2+2] cycloaddition can occur, leading to the decomposition of the molecule into maleic anhydride and ethylene (or the corresponding alkene/alkyne used in its synthesis).[2]

  • Photochemical Rearrangement Products: Photochemical reactions can be complex and may yield a mixture of unidentified byproducts. In some cases, rearrangement to form dihydrooxepin-2(3H)-one derivatives has been observed as an unexpected side product.

  • Polymerization Products: Under certain conditions, particularly with related lactone derivatives, polymerization can be a competing side reaction.

Q2: My reaction with this compound is giving a complex mixture of products. What could be the cause?

A complex product mixture is often indicative of several competing side reactions. Key factors to consider are:

  • Presence of Water: Trace amounts of water can lead to the formation of the dicarboxylic acid, which may participate in subsequent unwanted reactions.

  • Reaction Temperature: High temperatures can induce thermal decomposition.

  • Photochemical Instability: If the reaction is conducted under UV light or ambient light for extended periods, photochemical side reactions may occur. Direct excitation of maleic anhydride, a potential precursor or decomposition product, can lead to a complex mixture of unidentified byproducts.[3]

  • Purity of Starting Material: Impurities in the this compound starting material can lead to side reactions.

Q3: I am observing low yields in the synthesis of this compound via photocycloaddition. How can I improve it?

Low yields in the synthesis, which is typically a [2+2] photocycloaddition of maleic anhydride and ethylene, can be due to several factors. Ensure that the ethylene is of high purity and that the solvent is thoroughly degassed to prevent quenching of the excited state. The choice of photosensitizer and the wavelength of the UV light are also critical parameters that may require optimization. In some cases, direct excitation without a sensitizer can lead to a complex mixture of byproducts.[3]

Troubleshooting Guides

This section provides troubleshooting for specific issues encountered during reactions with this compound.

Issue 1: Formation of a Water-Soluble Side Product
Symptom Possible Cause Troubleshooting Steps
An acidic, water-soluble byproduct is detected by TLC or workup.Hydrolysis of the anhydride ring to cis-1,2-cyclobutanedicarboxylic acid.[1]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Solvents and Reagents: Use freshly distilled solvents and ensure all reagents are anhydrous.
Issue 2: Low Yield and Gaseous Byproduct Formation at High Temperatures
Symptom Possible Cause Troubleshooting Steps
The reaction mixture shows a decrease in the desired product with the evolution of a gas when heated.Thermal decomposition via retro-[2+2] cycloaddition.[2]1. Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will minimize thermal decomposition. 2. Optimize Reaction Time: Minimize the time the reaction is held at an elevated temperature.
Issue 3: Appearance of Multiple Unidentified Spots on TLC in Photochemical Reactions
Symptom Possible Cause Troubleshooting Steps
TLC analysis of the reaction mixture shows a complex pattern of spots that are difficult to characterize.Photochemical rearrangement or degradation.1. Control Wavelength: Use a specific wavelength of light appropriate for the desired reaction, potentially with a photosensitizer, to avoid unwanted electronic transitions. 2. Limit Exposure to Light: Protect the reaction from ambient light if the desired transformation is not photochemical. 3. Use a Photosensitizer: For [2+2] photocycloadditions, using a photosensitizer like acetophenone can lead to cleaner reactions compared to direct excitation.[3]

Experimental Protocols

Protocol 1: Minimizing Hydrolysis during a Nucleophilic Reaction

This protocol outlines a general procedure for reacting this compound with a nucleophile while minimizing the formation of cis-1,2-cyclobutanedicarboxylic acid.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Assemble the reaction glassware and dry it in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Add this compound to the reaction flask under a positive pressure of inert gas.

  • Add the anhydrous solvent via a syringe or cannula.

  • Cool the solution to the desired reaction temperature.

  • Slowly add the nucleophile to the stirred solution.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, deionized water and minimize contact time.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical flow for troubleshooting common issues.

G A This compound B Desired Product A->B Desired Reaction C cis-1,2-Cyclobutanedicarboxylic acid (Hydrolysis) A->C + H2O D Maleic Anhydride + Ethylene (Thermal Decomposition) A->D Heat E Ring-Opened Products (Nucleophilic Attack) A->E + Nucleophile F Rearrangement Products (Photochemical Reaction) A->F

Caption: Common reaction pathways of this compound.

G start Problem Encountered low_yield Low Yield / Complex Mixture start->low_yield acidic_byproduct Acidic Byproduct start->acidic_byproduct gas_evolution Gas Evolution at High Temp start->gas_evolution check_water Check for Water low_yield->check_water check_temp Check Temperature low_yield->check_temp check_light Check Light Exposure low_yield->check_light acidic_byproduct->check_water Yes gas_evolution->check_temp Yes use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Present lower_temp Lower Reaction Temperature check_temp->lower_temp Too High protect_from_light Protect from Light / Use Sensitizer check_light->protect_from_light Uncontrolled

Caption: Troubleshooting workflow for reactions.

References

Technical Support Center: Stereoselective Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: I am observing low diastereoselectivity in my [2+2] photocycloaddition reaction. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in [2+2] photocycloaddition reactions for the synthesis of 3-Oxabicyclo[3.2.0]heptane derivatives can stem from several factors. The conformational flexibility of the starting materials can lead to multiple transition states with similar energy levels, resulting in a mixture of diastereomers.

Potential Solutions:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can introduce facial bias, directing the cycloaddition to occur from a specific face and thereby increasing diastereoselectivity. Oxazolidinones are a common choice for this purpose.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is advisable to screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, dichloromethane) to optimize the diastereomeric ratio.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Performing the photoreaction at sub-ambient temperatures (e.g., -20°C to -78°C) is a common strategy.

  • Catalyst System: For catalyzed reactions, the choice of catalyst and ligands is crucial. For instance, in copper(I)-catalyzed photocycloadditions, the ligand environment around the metal center can significantly influence the stereochemical outcome.

Question: My reaction yield is consistently low. What are the common reasons for low yields in this synthesis?

Answer: Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation.

Potential Solutions:

  • Reaction Time: Photochemical reactions can be slow. It is important to monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient irradiation time will lead to incomplete conversion.

  • Light Source and Wavelength: The efficiency of a photochemical reaction is highly dependent on the light source and its emission wavelength. Ensure that the lamp's wavelength corresponds to the absorption maximum of the photosensitizer or the reactant-catalyst complex. The intensity of the light source can also play a significant role.

  • Degassing: Oxygen can quench excited states and lead to side reactions. Thoroughly degassing the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before and during irradiation is critical.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as quenchers or participate in side reactions, reducing the yield of the desired product. Always use high-purity, dry solvents and purified reagents.

  • Product Stability: The bicyclic product may be sensitive to the reaction conditions or work-up procedure. Consider performing a stability study on the purified product under the reaction and purification conditions to identify any degradation pathways.

Question: I am struggling to separate the diastereomers of my product. What purification strategies are effective?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

Potential Solutions:

  • Column Chromatography: This is the most common method for separating diastereomers. Optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is key. A shallow solvent gradient and careful fraction collection are often required. High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be a powerful tool for both analytical and preparative separations.

  • Recrystallization: If the diastereomers are crystalline, fractional crystallization can be an effective purification method. This technique relies on differences in solubility between the diastereomers in a particular solvent system.

  • Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new diastereomeric derivatives that are more easily separated by chromatography or crystallization. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

  • Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For instance, Lipase B from Candida antarctica (CALB) has been used for the kinetic resolution of related bicyclic systems.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving stereoselectivity in the synthesis of this compound?

A1: The main strategies include:

  • Diastereoselective [2+2] Photocycloaddition: This is a powerful method where a chiral center on one of the reactants influences the stereochemical outcome of the cyclization.[2]

  • Use of Chiral Auxiliaries: A temporary chiral group is attached to a reactant to direct the stereochemistry of the reaction, after which it is removed.

  • Asymmetric Catalysis: A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Enzymatic Reactions: Enzymes can be used for kinetic resolution of a racemic mixture or for asymmetric synthesis.[1]

Q2: How can I determine the stereochemistry of my product?

A2: The stereochemistry of the product is typically determined using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like NOESY, can provide information about the relative stereochemistry of the molecule by analyzing coupling constants and nuclear Overhauser effects.

  • X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound.

  • Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric excess (e.e.).

Q3: Are there any common side reactions to be aware of?

A3: In photochemical reactions, potential side reactions include polymerization of the alkene starting materials, and photodegradation of the product upon prolonged exposure to UV light. In catalyzed reactions, side reactions can be catalyst-dependent and may include isomerization of the starting materials or decomposition of the catalyst.

Quantitative Data Summary

The following table summarizes representative quantitative data for the stereoselective synthesis of bicyclo[3.2.0]heptane derivatives, which are structurally related to this compound. Specific data for the target molecule is limited in the reviewed literature.

EntryReactantsCatalyst/AuxiliarySolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
1Aryl bis-enone with chiral oxazolidinoneEosin Y, LiBrAcetonitrile60>20:194%Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition
2N-allyl-N-[3-(4-fluorophenyl)allyl]amineHCl (acidified)Acetone82>93:7 (exo:endo)N/A (racemic)Diastereoselective Synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptane Derivatives
3Diallylether derived from (R)-glyceraldehydeCopper(I) triflateNot specifiedHighHighN/ARecent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions
4(E)-4-heterocrotonate, α,β-unsaturated aldehyde, secondary amineNone (Cascade)Dichloromethaneup to 85up to >99:1Racemic (resolved enzymatically)Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds

Experimental Protocols

The following is a detailed experimental protocol for a diastereoselective multicomponent cascade reaction leading to a 3-Oxabicyclo[3.2.0]heptane derivative, adapted from a published procedure.[1] This protocol illustrates a general approach that can be optimized for the synthesis of this compound.

Synthesis of Ethyl 2-(furan-2-yl)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylate

Materials:

  • (E)-ethyl 4-oxobut-2-enoate

  • Furfural

  • Pyrrolidine

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (E)-ethyl 4-oxobut-2-enoate (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added furfural (1.2 mmol).

  • Pyrrolidine (1.0 mmol) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the product as a mixture of diastereomers.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

  • The major diastereomer can be further purified by recrystallization or subsequent chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts in the stereoselective synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants & Solvent catalyst Add Catalyst/Auxiliary reagents->catalyst degas Degas Mixture catalyst->degas irradiate Irradiate (Photoreaction) or Stir (Thermal) degas->irradiate monitor Monitor Progress (TLC/GC) irradiate->monitor monitor->irradiate Continue quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Structure (NMR, MS) purify->characterize stereo Determine Stereochemistry (NMR, X-ray, Chiral HPLC) characterize->stereo

Caption: General experimental workflow for stereoselective synthesis.

troubleshooting_logic start Low Diastereoselectivity? temp Lower Reaction Temperature start->temp Yes yield Low Yield? start->yield No solvent Screen Different Solvents temp->solvent auxiliary Use Chiral Auxiliary solvent->auxiliary catalyst Optimize Catalyst/Ligand auxiliary->catalyst catalyst->yield time Optimize Reaction Time yield->time Yes end Successful Synthesis yield->end No light Check Light Source/Wavelength time->light degas Ensure Thorough Degassing light->degas purity Verify Reagent Purity degas->purity purity->end

Caption: Troubleshooting decision tree for common synthesis issues.

reaction_pathway Reactants Reactant A (e.g., Maleic Anhydride) + Reactant B (e.g., Alkene) ChiralComplex Chiral Catalyst-Reactant Complex Reactants->ChiralComplex Coordination ExcitedState Excited State* ChiralComplex->ExcitedState Light (hν) or Heat (Δ) TransitionState Diastereoselective Transition State ExcitedState->TransitionState [2+2] Cycloaddition Product This compound (Enantioenriched) TransitionState->Product

Caption: Simplified pathway for a catalyzed stereoselective reaction.

References

stability and degradation pathways of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of 3-Oxabicyclo[3.2.0]heptane-2,4-dione. The information is based on general chemical principles of related functional groups, as specific literature on this compound is limited.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in a research setting.

Issue Potential Cause Recommended Action
Inconsistent biological assay results Degradation of the compound in aqueous buffer solutions.Prepare solutions fresh before each experiment. If possible, prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO, DMF) and dilute into aqueous buffer immediately before use. Run a time-course experiment to assess stability in your specific assay buffer.
Appearance of new spots on TLC or new peaks in LC-MS analysis Hydrolysis of the anhydride or other degradation pathways.Ensure all solvents are anhydrous and store the compound under inert gas (e.g., argon or nitrogen). For analysis, use aprotic solvents for sample preparation if possible.
Loss of compound potency upon storage Instability of the compound at the storage temperature or exposure to moisture.Store the solid compound in a desiccator at low temperature (-20°C or below). Protect from light. For solutions, aliquot and store at -80°C, and avoid repeated freeze-thaw cycles.
pH-dependent instability The compound is likely susceptible to both acid- and base-catalyzed degradation.Maintain solutions at a neutral pH if possible. If the experimental conditions require acidic or basic pH, the compound should be introduced as late as possible, and the duration of exposure should be minimized.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the cyclic anhydride: The anhydride ring is susceptible to hydrolysis, which would open the ring to form a dicarboxylic acid. This is often the primary degradation route in the presence of water.

  • Ring-opening of the oxetane: The strained four-membered ether ring (oxetane) can be opened under acidic or basic conditions, or by nucleophilic attack.

Q2: What are the recommended storage conditions for solid this compound?

A2: To maximize shelf life, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a desiccator to protect from moisture, and at a low temperature (e.g., -20°C). It should also be protected from light.

Q3: What solvents are recommended for dissolving this compound?

A3: For long-term storage in solution, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For experimental use where aqueous solutions are required, it is best to dilute a stock solution from an aprotic solvent into the aqueous buffer immediately before use. Protic solvents like alcohols may also react with the anhydride.

Q4: How can I monitor the stability of this compound in my experimental conditions?

A4: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A time-course study can be performed by analyzing aliquots of the compound in the solution of interest at various time points to observe any decrease in the parent compound peak and the appearance of degradation product peaks.

Quantitative Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is hypothetical and intended to serve as a guideline for experimental design.

Table 1: Illustrative pH-Dependent Stability in Aqueous Buffer at 25°C

pHTime (hours)% Remaining Parent Compound
3.0195.2
3.0685.1
3.02460.5
7.0199.1
7.0696.3
7.02490.8
9.0188.4
9.0665.7
9.02425.3

Table 2: Illustrative Thermal Stability of Solid Compound

TemperatureTime (days)% Remaining Parent Compound
40°C798.6
40°C3092.1
60°C790.3
60°C3075.4

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

    • Characterize the degradation products using LC-MS if available.

Visualizations

Potential Degradation Pathways A This compound B Dicarboxylic Acid Derivative A->B Hydrolysis (H2O) C Ring-Opened Products A->C Acid/Base or Nucleophilic Attack

Caption: Inferred primary degradation pathways for this compound.

Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions prep->stress acid Acidic (0.1M HCl) stress->acid base Basic (0.1M NaOH) stress->base oxid Oxidative (3% H2O2) stress->oxid therm Thermal (60°C) stress->therm photo Photolytic (UV light) stress->photo sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by HPLC/LC-MS sample->analyze results Characterize Degradants & Determine Pathways analyze->results

Caption: Workflow for a forced degradation study.

Technical Support Center: Troubleshooting Low Reactivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their [4+2] cycloaddition experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed guides to address common issues related to low reactivity and yield.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is sluggish or not proceeding. What are the most common causes?

Low reactivity in Diels-Alder reactions typically stems from one or more of the following factors:

  • Unfavorable Electronic Properties: The reaction rate is highly dependent on the electronic nature of the diene and dienophile. For a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[1][2] If your reactants lack this electronic complementarity, the reaction will be slow.

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1][2] Acyclic dienes may preferentially exist in the more stable s-trans conformation, which is unreactive. Bulky substituents on the diene can disfavor the necessary s-cis conformation due to steric hindrance, thus inhibiting the reaction.[1]

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the two reactants, preventing the formation of the transition state.[1][3]

  • Low Reaction Temperature: While higher temperatures can sometimes be detrimental (see Q3), a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the reaction.

Q2: How can I enhance the reactivity of my diene and dienophile?

To improve the rate of your Diels-Alder reaction, consider the following strategies:

  • Modify Electronic Properties: If possible, modify the substrates to enhance their electronic complementarity. For a normal-demand reaction, this means introducing EDGs (e.g., -OR, -NR₂, alkyl groups) on the diene and EWGs (e.g., -C=O, -CN, -NO₂) on the dienophile.

  • Utilize a Lewis Acid Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile. This coordination makes the dienophile more electron-poor, thereby increasing its reactivity towards the diene.[1] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. Recent studies suggest that Lewis acids accelerate the reaction not only by lowering the LUMO of the dienophile but also by reducing the Pauli repulsion between the reactants.

  • Choose an Appropriate Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar solvents, and particularly aqueous solutions, have been shown to accelerate certain Diels-Alder reactions. This is attributed to factors such as hydrophobic packing and stabilization of the transition state through hydrogen bonding.[1] For example, the reaction of cyclopentadiene with butenone is 700 times faster in water than in 2,2,4-trimethylpentane.[1]

Q3: I am observing product formation, but the yield is still low, especially at higher temperatures. What could be the issue?

This is a classic sign of the retro-Diels-Alder reaction . The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures because it is entropically more favorable (one molecule breaks into two).[1]

To mitigate this:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. This may require longer reaction times, but it will minimize the retro-Diels-Alder reaction and preserve your product.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product (formed faster at lower temperatures), while the exo product is typically more thermodynamically stable. At higher temperatures, where the reaction is reversible, the product distribution may shift towards the more stable exo isomer. If the endo product is desired, lower reaction temperatures are crucial.

Q4: My diene is acyclic. How can I ensure it is in the reactive s-cis conformation?

For acyclic dienes, there is an equilibrium between the reactive s-cis and the unreactive s-trans conformations.

  • Consider Substituent Effects: Bulky substituents at the C2 or C3 position of a 1,3-butadiene derivative can destabilize the s-trans conformation, thereby increasing the population of the reactive s-cis conformation and accelerating the reaction. For instance, 2-tert-butyl-1,3-butadiene reacts 27 times faster than 1,3-butadiene.[1]

  • Cyclic Dienes: If your synthesis allows, using a cyclic diene (e.g., cyclopentadiene, furan) can be highly advantageous as they are locked in the s-cis conformation and are often very reactive.

Troubleshooting Workflow

If you are experiencing low reactivity in your Diels-Alder reaction, follow this logical troubleshooting workflow to diagnose and solve the issue.

Diels_Alder_Troubleshooting start Low Reactivity/ No Reaction check_electronics Are electronic properties of diene and dienophile complementary? start->check_electronics check_conformation Is the diene in the required s-cis conformation? check_electronics->check_conformation Yes solution_lewis_acid Add a Lewis Acid Catalyst check_electronics->solution_lewis_acid No solution_modify_reactants Modify Reactant Electronics (add EDGs to diene / EWGs to dienophile) check_electronics->solution_modify_reactants No check_sterics Is there significant steric hindrance? check_conformation->check_sterics Yes solution_cyclic_diene Use a cyclic diene or one that favors s-cis conformation check_conformation->solution_cyclic_diene No check_temp Is the reaction temperature optimized? check_sterics->check_temp No solution_less_bulky Use less sterically hindered reactants if possible check_sterics->solution_less_bulky Yes check_retro Is retro-Diels-Alder a possibility? check_temp->check_retro Yes solution_optimize_temp Optimize temperature: - Increase for slow reaction - Decrease to prevent retro-D-A check_temp->solution_optimize_temp No check_retro->solution_optimize_temp Yes solution_solvent Change to a polar or aqueous solvent check_retro->solution_solvent No end_success Successful Reaction solution_lewis_acid->end_success solution_modify_reactants->end_success solution_cyclic_diene->end_success solution_less_bulky->end_success solution_optimize_temp->end_success solution_solvent->end_success

Caption: A flowchart for troubleshooting low reactivity in Diels-Alder reactions.

Factors Influencing Reactivity

The interplay of electronic and steric factors is crucial for a successful Diels-Alder reaction. The following diagram illustrates these key relationships.

Diels_Alder_Factors reactivity Diels-Alder Reactivity electronics Electronic Effects reactivity->electronics sterics Steric & Conformational Effects reactivity->sterics conditions Reaction Conditions reactivity->conditions edg_diene Electron-Donating Groups on Diene electronics->edg_diene ewg_dienophile Electron-Withdrawing Groups on Dienophile electronics->ewg_dienophile s_cis s-cis Conformation of Diene sterics->s_cis low_steric_hindrance Low Steric Hindrance sterics->low_steric_hindrance temperature Temperature conditions->temperature solvent Solvent conditions->solvent lewis_acid Lewis Acid Catalyst conditions->lewis_acid

Caption: Key factors influencing the rate and success of Diels-Alder reactions.

Data on Reaction Optimization

Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction

The following table summarizes the effect of various Lewis acids on the yield of the Diels-Alder adduct between cyclopentadiene and 1,4-naphthoquinone.

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (10)-CH₂Cl₂0420
2FeCl₃ (10)-CH₂Cl₂0420
3Ca(OTf)₂ (10)-CH₂Cl₂0465
4CaCl₂ (10)-CH₂Cl₂04No Reaction
5Bu₄NPF₆ (10)-CH₂Cl₂04Low
6Ca(OTf)₂ (10)Bu₄NPF₆ (10)CH₂Cl₂-20495
7None-CH₂Cl₂2524No Reaction

Data adapted from a study on Lewis acid catalysis in Diels-Alder reactions.

Table 2: Influence of Solvent on Diels-Alder Reaction Rates

This table illustrates the significant impact of the solvent on the relative rate of the reaction between cyclopentadiene and methyl acrylate.

SolventDielectric Constant (ε)Relative Rate
CCl₄2.21
Benzene2.32.8
Diethyl Ether4.33.1
Acetone20.725.1
Acetonitrile37.544.7
Methanol32.7182
Water78.5741

Data is illustrative of the general trend of solvent effects on Diels-Alder reactions.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general method for conducting a Diels-Alder reaction using a Lewis acid catalyst.

Materials:

  • Diene (1.0 equivalent)

  • Dienophile (1.0-1.2 equivalents)

  • Lewis Acid (e.g., AlCl₃, SnCl₄, Ca(OTf)₂) (10-100 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Quenching solution (e.g., saturated NaHCO₃ solution, water)

Methodology:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the dienophile and anhydrous solvent to a dry round-bottom flask.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).

  • Catalyst Addition: Slowly add the Lewis acid to the stirred solution of the dienophile. Stir for 10-15 minutes to allow for complexation.

  • Diene Addition: Add the diene dropwise to the reaction mixture over a period of 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding the quenching solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: General Guideline for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal temperature for a Diels-Alder reaction.

Methodology:

  • Initial Temperature Selection: Based on literature precedents for similar reactions, select a starting temperature. For many Diels-Alder reactions, room temperature is a good starting point.

  • Scouting Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 0 °C, 25 °C, 50 °C, 80 °C).

  • Monitoring: Monitor each reaction at regular intervals using TLC, GC, or LC-MS to assess the consumption of starting materials and the formation of the desired product and any byproducts.

  • Analysis: After a set period, analyze the yield and purity of the product from each reaction.

    • If the reaction is too slow at lower temperatures, incrementally increase the temperature.

    • If you observe product decomposition or the formation of byproducts at higher temperatures (potentially due to the retro-Diels-Alder reaction), incrementally decrease the temperature.

  • Refinement: Once an optimal temperature range is identified, you can perform further experiments within that range to fine-tune the conditions.

Note: Always be mindful of the potential for the retro-Diels-Alder reaction at elevated temperatures. If the desired product is the kinetically favored isomer (often the endo product), lower temperatures are generally preferred.

References

Technical Support Center: Refining Purification Methods for Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

General Troubleshooting

My overall yield is low after purification. What are the common causes?

Low recovery of your intermediate can stem from several stages of your workflow. A systematic approach is crucial to pinpoint the issue.[1] Key areas to investigate include the initial reaction workup, the chosen purification method, and the handling of the purified compound.[1]

A common reason for low yield is loss of the compound in the mother liquor during crystallization or wash steps in chromatography and extraction.[1] Additionally, the intermediate may be unstable under the purification conditions, leading to degradation. It is also possible that the initial reaction did not proceed to completion, resulting in a low starting amount of the desired intermediate.

Low_Yield_Troubleshooting start Low Purification Yield Observed check_reaction Assess Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction reaction_incomplete Incomplete Reaction or Significant Side Products check_reaction->reaction_incomplete Problem Identified purification_issue Reaction Appears Clean/ High Conversion check_reaction->purification_issue No Obvious Issue troubleshoot_reaction Optimize Reaction Conditions reaction_incomplete->troubleshoot_reaction eval_purification Evaluate Purification Step purification_issue->eval_purification cryst_loss Crystallization Issue: - Compound in mother liquor? - Oiling out? eval_purification->cryst_loss Crystallization chrom_loss Chromatography Issue: - Co-elution? - Streaking/Tailing? - Irreversible binding? eval_purification->chrom_loss Chromatography extract_loss Extraction Issue: - Emulsion formation? - Incorrect pH? - Wrong solvent? eval_purification->extract_loss Extraction optimize_cryst Optimize Crystallization cryst_loss->optimize_cryst optimize_chrom Optimize Chromatography chrom_loss->optimize_chrom optimize_extract Optimize Extraction extract_loss->optimize_extract

Chromatography

Troubleshooting Guide

My peaks are tailing or fronting in column chromatography. What can I do?

Asymmetrical peaks are a common issue in chromatography and can affect the purity of your fractions.[2][3]

  • Peak Tailing: This is often caused by strong interactions between your compound and the stationary phase, such as acidic silanol groups on silica gel interacting with basic compounds.[3] Other causes include a deformed column packing bed or column overload.[2][3]

    • Solutions:

      • Add a small amount of a modifier to your eluent. For basic compounds, adding a small amount of triethylamine can help. For acidic compounds, a small amount of acetic acid may improve peak shape.

      • Ensure your column is packed uniformly to avoid channels.

      • Reduce the amount of sample loaded onto the column.[3]

  • Peak Fronting: This is most commonly a result of column overload.[4] It can also occur if the sample solvent is stronger than the mobile phase.

    • Solutions:

      • Dilute your sample before loading it onto the column.[4]

      • Dissolve your sample in the mobile phase or a weaker solvent.

Chromatography_Troubleshooting start Asymmetrical Peak Observed peak_shape Identify Peak Shape start->peak_shape tailing Peak Tailing (As > 1.0) peak_shape->tailing Tailing fronting Peak Fronting (As < 1.0) peak_shape->fronting Fronting tailing_causes Possible Causes: - Strong Analyte-Stationary Phase Interaction - Column Overload - Poorly Packed Column tailing->tailing_causes fronting_causes Possible Causes: - Column Overload - Sample Solvent Too Strong fronting->fronting_causes tailing_solutions Solutions: - Add Eluent Modifier (e.g., TEA, Acetic Acid) - Reduce Sample Concentration - Repack Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Sample Concentration - Dissolve Sample in a Weaker Solvent fronting_causes->fronting_solutions

FAQs

Q: How do I choose the right solvent system for my flash column chromatography?

A: The ideal solvent system will provide good separation of your target intermediate from impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures.[5] Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.3.[6] This generally provides the best separation on a column.

Q: My compound is not separating from an impurity. What should I do?

A: If your compound and an impurity have very similar Rf values, you can try a few strategies:

  • Change the solvent system: Try a different combination of solvents with different polarities.

  • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.

  • Consider a different stationary phase: If you are using silica gel, you could try alumina or a reverse-phase C18 silica.

Quantitative Data

Table 1: Approximate Rf Values of Different Compound Classes with Various Solvent Systems on Silica Gel TLC

Compound ClassFunctional GroupHexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (1:1)Dichloromethane:Methanol (9:1)
Non-polar Alkane, Alkene> 0.8> 0.9> 0.9
Aromatic Hydrocarbon0.7 - 0.9> 0.9> 0.9
Moderately Polar Ester, Ketone, Aldehyde0.4 - 0.70.7 - 0.90.8 - 0.9
Polar Amine0.1 - 0.40.4 - 0.70.5 - 0.8
Alcohol0.1 - 0.30.3 - 0.60.4 - 0.7
Very Polar Carboxylic Acid< 0.10.1 - 0.30.2 - 0.5
Amide< 0.1< 0.20.1 - 0.4

Note: These are approximate values and can vary depending on the specific structure of the compound.

Experimental Protocol: Flash Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate eluent that gives the target compound an Rf value of approximately 0.2-0.3.[6]

  • Prepare the Column:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[8]

    • Allow the silica to settle, and then add a layer of sand on top.[7]

  • Load the Sample:

    • Dissolve the crude reaction intermediate in a minimal amount of the eluent or a less polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and then add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.[9]

    • Collect fractions in test tubes or other suitable containers.[9]

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified intermediate.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Troubleshooting Guide

My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.[10]

FAQs

Q: Crystallization is not occurring, even after cooling. What should I do?

A: Several factors can inhibit crystallization.[11]

  • The solution may not be saturated: Try evaporating some of the solvent to increase the concentration of your intermediate.[11]

  • Nucleation has not started: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11][12]

  • The compound is too soluble in the chosen solvent: You may need to select a different solvent or use a co-solvent system where the compound is less soluble.

Q: My crystals are very small. How can I get larger crystals?

A: The rate of cooling has a significant impact on crystal size.[5] Slow cooling generally leads to the formation of larger, more well-defined crystals, while rapid cooling tends to produce smaller crystals.[5] To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.

Quantitative Data

Table 2: Effect of Cooling Rate on Crystal Size and Purity

Cooling RateDescriptionAverage Crystal SizePurity (%)
Fast Plunging hot solution directly into an ice bathSmall needles/powderLower (impurities may be trapped)
Moderate Allowing to cool to room temperature on the benchtop, then ice bathMedium-sized crystalsGood
Slow Insulating the flask to slow down cooling to room temperature, then ice bathLarge, well-formed crystalsHigh

Note: This is a general trend and the actual results will depend on the specific compound and solvent system.

Experimental Protocol: Recrystallization
  • Choose a Solvent: Select a solvent in which the intermediate is highly soluble at high temperatures and poorly soluble at low temperatures.[13]

  • Dissolve the Impure Intermediate: Place the crude intermediate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[13] Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.

Liquid-Liquid Extraction

Troubleshooting Guide

An emulsion has formed between the two layers. How do I break it?

Emulsions are a common problem in liquid-liquid extraction, where the two immiscible layers do not separate cleanly.[14]

  • Wait: Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the emulsion to break.[14]

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[15] This increases the ionic strength of the aqueous layer and can help to force the separation of the two phases.[15]

  • Filtration: Filter the emulsified mixture through a plug of glass wool or Celite.[14]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[15]

Emulsion_Troubleshooting start Emulsion Formed wait Allow to Stand (10-20 min) start->wait resolved1 Emulsion Broken wait->resolved1 Success salt_out Add Saturated NaCl (Brine) wait->salt_out Failure resolved2 Emulsion Broken salt_out->resolved2 Success filter Filter through Glass Wool or Celite salt_out->filter Failure resolved3 Emulsion Broken filter->resolved3 Success centrifuge Centrifuge the Mixture filter->centrifuge Failure resolved4 Emulsion Broken centrifuge->resolved4

FAQs

Q: How do I know which layer is the organic layer and which is the aqueous layer?

A: The denser layer will be at the bottom. Most chlorinated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-chlorinated organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water. If you are unsure, add a few drops of water to the separatory funnel and see which layer it joins.

Q: How can I improve the efficiency of my extraction?

A: To improve extraction efficiency:

  • Perform multiple extractions: It is more effective to perform three extractions with smaller volumes of solvent than one extraction with a large volume.

  • Adjust the pH: For acidic or basic intermediates, adjusting the pH of the aqueous layer can significantly increase the distribution coefficient into the organic phase.[16] Acidic compounds are more soluble in the organic phase at low pH, while basic compounds are more soluble at high pH.

  • "Salting out": Adding a salt to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase, driving more of it into the organic layer.

Quantitative Data

Table 3: Effect of Aqueous Phase pH on the Distribution Coefficient (D) of Acidic and Basic Intermediates

Intermediate TypepKapH of Aqueous PhaseDistribution Coefficient (D) into Ethyl Acetate
Acidic Intermediate 4.52.0High (>10)
(e.g., Carboxylic Acid)4.5Moderate (~1)
7.0Low (<0.1)
Basic Intermediate 9.57.0Low (<0.1)
(e.g., Amine)9.5Moderate (~1)
12.0High (>10)

Note: The distribution coefficient (D) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. Higher values indicate more efficient extraction into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction
  • Set up the Separatory Funnel: Secure a separatory funnel in a ring stand and ensure the stopcock is closed.[17][18]

  • Add the Solutions: Pour the solution containing the reaction intermediate into the separatory funnel, followed by the extraction solvent.[17][19] Do not fill the funnel more than two-thirds full.[18]

  • Mix and Vent: Stopper the funnel, invert it, and immediately open the stopcock to release any pressure.[17][18] Close the stopcock and shake the funnel gently, venting frequently.[17][18]

  • Separate the Layers: Place the funnel back in the ring stand and allow the layers to fully separate.[18]

  • Drain the Layers: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top of the funnel to avoid contamination.[17]

  • Repeat if Necessary: Repeat the extraction with fresh solvent as required by the protocol.

  • Dry the Organic Layer: Combine the organic layers and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Isolate the Product: Remove the drying agent by gravity filtration and then remove the solvent by rotary evaporation to yield the purified intermediate.

References

Technical Support Center: Production of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Oxabicyclo[3.2.0]heptane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most commonly cited methods for the synthesis of this compound are:

  • Photochemical [2+2] Cycloaddition: This is a prominent method involving the reaction of maleic anhydride with ethylene or a suitable ethylene equivalent under photochemical conditions. This approach is often favored for its efficiency under mild conditions.[1]

  • Diels-Alder Reaction: This classic cycloaddition reaction can also be employed to form the bicyclic structure, though specific conditions and diene/dienophile partners may vary.[2]

Q2: What are the main challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound, particularly via photochemical routes, presents several challenges:

  • Light Penetration: Ensuring uniform irradiation of the reaction mixture becomes difficult in larger reactors due to the attenuation of light.[3]

  • Heat Management: Photochemical reactions can generate significant heat, and efficient removal is crucial to prevent side reactions and product degradation.

  • Mixing: Achieving homogeneous mixing in large-scale reactors is essential for consistent reaction kinetics and to avoid localized "hot spots."

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be more complex at a larger scale, often requiring optimized crystallization or chromatographic methods.[4]

  • By-product Formation: Non-uniform reaction conditions can lead to an increase in by-products, complicating purification and reducing overall yield.[5]

Q3: What are the typical by-products in the synthesis of this compound?

A3: While specific by-products can vary based on the reaction conditions, potential impurities in the photochemical synthesis may include oligomers or polymers of the starting materials, as well as products from secondary photoreactions. In Diels-Alder reactions, endo/exo isomers and adducts from competing reactions can be common impurities.

Q4: How can I improve the yield and purity of my product at a larger scale?

A4: To enhance yield and purity during scale-up, consider the following:

  • Transition to Flow Chemistry: Continuous flow reactors can mitigate issues with light penetration, heat transfer, and mixing, leading to more consistent product quality.[5][6]

  • Optimize Reaction Parameters: Carefully re-optimize parameters such as reaction time, temperature, and reactant concentrations for the larger scale.

  • Efficient Purification Techniques: Develop robust purification protocols, such as multi-stage crystallization or preparative chromatography, to effectively remove impurities.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Conversion or Yield
Potential Cause Troubleshooting Step
Inadequate Light Penetration (Photochemical Synthesis) - For batch reactors, ensure efficient stirring and consider using a reactor with a higher surface-area-to-volume ratio. - For larger scale, transition to a continuous flow reactor to ensure uniform irradiation.[3]
Incorrect Wavelength of Light Source - Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the photosensitizer or reactants.
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.
Low Reactant Concentration - While higher concentrations can sometimes increase throughput, they can also lead to increased by-product formation. Re-evaluate the optimal concentration for your scale.
Poor Mixing - In batch reactors, ensure the stirrer speed is adequate for the vessel size and viscosity of the reaction mixture. - In flow reactors, consider incorporating static mixers.
Decomposition of Product - Over-irradiation or excessive heat can lead to product degradation. Optimize the irradiation time and ensure efficient cooling.
Issue 2: Poor Product Purity and High Levels of By-products
Potential Cause Troubleshooting Step
Non-uniform Reaction Conditions - "Hot spots" or areas of poor irradiation can lead to side reactions. Improve mixing and heat transfer, or switch to a flow reactor for better control.
Presence of Impurities in Starting Materials - Ensure the purity of maleic anhydride and the ethylene source, as impurities can lead to undesired side reactions.
Sub-optimal Purification Method - Develop a more effective purification strategy. This may involve testing different recrystallization solvents, adjusting the pH during work-up, or employing column chromatography.
Product Instability - The anhydride functionality can be sensitive to hydrolysis. Ensure all solvents and reagents are dry and consider performing the work-up under anhydrous conditions if necessary.

Data Presentation

The following table summarizes potential quantitative differences when scaling up the production of this compound from a laboratory to a pilot plant scale. These are generalized figures based on common scale-up challenges and are intended for illustrative purposes.

Parameter Lab Scale (e.g., 1-10 g) Pilot Scale (e.g., 1-10 kg) Key Considerations for Scale-Up
Typical Yield 70-90%50-75%Yield reduction can occur due to non-ideal mixing, heat transfer, and light distribution.
Typical Purity (after initial work-up) >95%85-95%Increased by-product formation is common at larger scales, requiring more rigorous purification.[4]
Reaction Time 2-8 hours8-24 hoursLonger reaction times may be needed to achieve comparable conversion due to mass and heat transfer limitations in batch reactors. Flow reactors can significantly reduce this time.[6]
Solvent Volume per gram of Product 50-100 mL/g20-50 mL/gProcesses are typically optimized for higher concentrations at scale to improve throughput and reduce solvent waste.

Experimental Protocols

Key Experiment: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Ethylene (Lab Scale with Scale-Up Considerations)

Objective: To synthesize this compound via a photochemical [2+2] cycloaddition.

Materials:

  • Maleic Anhydride (≥99%)

  • Acetone (ACS grade, as solvent and photosensitizer)

  • Ethylene gas (high purity)

  • Nitrogen gas (for inert atmosphere)

Equipment (Lab Scale):

  • Quartz reaction vessel with a gas inlet, outlet, and magnetic stirrer

  • Medium-pressure mercury lamp or a suitable UV LED array

  • Cooling bath

  • Gas flow meter

Procedure (Lab Scale):

  • Dissolve maleic anhydride in acetone in the quartz reaction vessel to a concentration of 0.1-0.2 M.

  • Place the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 10-20 °C).

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Begin bubbling ethylene gas through the solution at a controlled flow rate.

  • Turn on the UV lamp to initiate the photoreaction.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.

  • Once the reaction is complete (typically after several hours), turn off the lamp and stop the ethylene flow.

  • Purge the solution with nitrogen to remove any remaining ethylene.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scale-Up Considerations:

  • Reactor Design: For pilot or industrial scale, a batch reactor with a large surface area for irradiation or, more preferably, a continuous flow reactor should be used to overcome light penetration issues.[5] Falling film or microreactors are excellent choices for photochemical scale-up.[6]

  • Heat Management: The larger reaction volume will generate more heat. A robust cooling system is essential to maintain the optimal reaction temperature and prevent side reactions.

  • Gas Dispersion: Ensuring efficient dispersion of ethylene gas throughout the liquid phase is critical. This may require specialized spargers or agitators in a batch reactor or the use of gas-liquid flow reactors.

  • Safety: Ethylene is a flammable gas. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources. Pressure relief systems should be in place for larger reactors.

  • Downstream Processing: The increased volume of product will necessitate larger-scale purification equipment, such as larger crystallization vessels and filtration units.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis prep Preparation of Reactants reaction Photochemical Reaction workup Work-up and Solvent Removal purification Purification analysis Analysis and Characterization dissolve Dissolve Maleic Anhydride in Acetone purge_n2 Purge with Nitrogen dissolve->purge_n2 add_ethylene Introduce Ethylene Gas purge_n2->add_ethylene irradiate Irradiate with UV Light add_ethylene->irradiate stop_reaction Stop Reaction and Purge irradiate->stop_reaction evaporate Solvent Evaporation stop_reaction->evaporate recrystallize Recrystallization evaporate->recrystallize characterize Characterize Product (NMR, GC-MS, etc.) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Purity Issue check_conversion Is reaction conversion low? start->check_conversion check_purity Is product purity low? check_conversion->check_purity No check_light Check light source and intensity check_conversion->check_light Yes check_starting_materials Analyze purity of starting materials check_purity->check_starting_materials Yes check_mixing Improve mixing/agitation check_light->check_mixing check_time Optimize reaction time check_mixing->check_time consider_flow Consider switching to flow reactor check_time->consider_flow end Problem Resolved consider_flow->end optimize_purification Optimize purification method (e.g., recrystallization solvent) check_starting_materials->optimize_purification check_temp Check for hot spots/improve cooling optimize_purification->check_temp check_temp->end

References

Technical Support Center: Minimizing Byproducts in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing byproducts in nucleophilic addition reactions is crucial for ensuring high yields, simplifying purification processes, and obtaining pure, well-characterized compounds. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during these essential synthetic transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges and minimize the formation of unwanted byproducts.

Grignard Reactions

Issue: Low yield of the desired alcohol with a significant amount of a nonpolar byproduct.

  • Question: My Grignard reaction is producing a low yield of the target alcohol, and I'm observing a significant amount of a byproduct that I suspect is from Wurtz coupling. How can I minimize this side reaction?

  • Answer: Wurtz coupling, the reaction of the Grignard reagent with unreacted alkyl/aryl halide, is a common side reaction. To minimize it, consider the following strategies:

    • Slow Addition of Halide: Add the alkyl/aryl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures a low concentration of the halide is present at any given time, disfavoring the coupling reaction.

    • Solvent Choice: The choice of solvent can significantly impact the formation of the Wurtz coupling byproduct. Ethereal solvents are necessary to stabilize the Grignard reagent. Studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can be superior to diethyl ether (Et2O) and tetrahydrofuran (THF) in suppressing this side reaction.[1][2]

    • Reaction Temperature: Maintain a moderate reaction temperature. While initiation may require gentle heating, allowing the reaction to proceed at a controlled temperature can reduce the rate of coupling.

Wittig Reactions

Issue: Difficulty in removing triphenylphosphine oxide (TPPO) from the desired alkene product.

  • Question: The purification of my Wittig reaction product is challenging due to the presence of triphenylphosphine oxide. What are the most effective methods for its removal?

  • Answer: The high thermodynamic stability of the P=O bond drives the Wittig reaction, but the resulting TPPO can be a purification challenge due to its polarity and solubility.[3] Here are several strategies:

    • Precipitation/Crystallization: TPPO is often less soluble in nonpolar solvents like hexanes or a mixture of ethyl acetate and hexanes than the desired alkene. Triturating the crude reaction mixture with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.[4]

    • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution. This method is particularly useful when the product is soluble in the chosen solvent.

    • Column Chromatography: If other methods are unsuccessful, column chromatography on silica gel is a reliable method. TPPO is a polar compound and will have a lower Rf value than many nonpolar alkene products. A solvent system such as an ethyl acetate/hexanes gradient is typically effective.

    • Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reagent. The phosphate ester byproduct of the HWE reaction is water-soluble, which greatly simplifies purification.[5]

Aldol and Claisen-Schmidt Condensations

Issue: Formation of self-condensation products and/or dehydration of the desired aldol addition product.

  • Question: My crossed aldol reaction is giving a mixture of products, including the self-condensation of the ketone starting material. How can I improve the selectivity for the desired product?

  • Answer: To favor the desired crossed-condensation product and control subsequent dehydration, several parameters can be optimized:

    • Order of Addition: A common strategy is to slowly add the aldehyde to a mixture of the ketone and the base. This ensures that the enolate of the ketone is formed in the presence of the more electrophilic aldehyde, promoting the crossed reaction.

    • Use of a Non-enolizable Aldehyde: Whenever possible, use an aromatic aldehyde or an aldehyde without α-hydrogens as the electrophilic partner. This eliminates the possibility of aldehyde self-condensation.

    • Directed Aldol Reactions: For more control, a pre-formed lithium enolate of the ketone can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The aldehyde is then added to this solution.

    • Control of Dehydration: Dehydration of the initial β-hydroxy carbonyl product is often favored by higher temperatures and stronger bases. To isolate the aldol addition product, use milder basic conditions and maintain lower reaction temperatures.[6]

Acetal Formation

Issue: Incomplete reaction or hydrolysis of the acetal product during workup.

  • Question: I am struggling to drive my acetal formation to completion, and I suspect the product is hydrolyzing back to the starting materials. What conditions should I use?

  • Answer: Acetal formation is a reversible equilibrium reaction. To favor the acetal product, the water generated during the reaction must be removed.

    • Water Removal: A Dean-Stark trap is commonly used to azeotropically remove water as it is formed. Alternatively, using a dehydrating agent like anhydrous sodium sulfate or molecular sieves in the reaction mixture can be effective.

    • Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, using an excessive amount of acid can promote the hydrolysis of the acetal product.[7] Catalytic amounts of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid are typically sufficient.

    • Solvent: Using the alcohol reactant as the solvent can also help drive the equilibrium towards the product.

Quantitative Data on Byproduct Formation

The following tables provide quantitative data to illustrate how reaction conditions can influence the formation of byproducts.

Table 1: Effect of Solvent on Wurtz Coupling Byproduct in a Grignard Reaction
SolventGrignard Product Yield (%)Wurtz Byproduct Yield (%)
Diethyl Ether (Et₂O)94Not specified, but lower than THF
Tetrahydrofuran (THF)27Significant amount
2-Methyltetrahydrofuran (2-MeTHF)90Lower than Et₂O and THF
Cyclopentyl methyl ether (CPME)45Not specified

Data adapted from a comparative study on Grignard reactions. The reaction involved the formation of a benzyl Grignard reagent and its subsequent reaction.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at minimizing byproduct formation.

Protocol 1: Minimizing Self-Condensation in a Claisen-Schmidt Condensation

This protocol describes a procedure for the synthesis of a chalcone with minimized self-condensation of the ketone.

Materials:

  • Substituted acetophenone (1.0 equivalent)

  • Substituted benzaldehyde (1.0 equivalent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 equivalents)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone in ethanol.

  • To this solution, add a solution of NaOH or KOH in water or ethanol while stirring at room temperature.

  • Slowly add the substituted benzaldehyde dropwise to the reaction mixture over a period of 15-30 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl until the solution is acidic to litmus paper. The chalcone product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water followed by cold ethanol to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

This protocol provides a method for removing TPPO from a Wittig reaction mixture.

Materials:

  • Crude Wittig reaction mixture

  • Ethanol

  • Zinc chloride (ZnCl₂)

  • Warm ethanol

Procedure:

  • After the Wittig reaction is complete, perform an appropriate aqueous workup and remove the organic solvent under reduced pressure.

  • Dissolve the crude residue, containing the desired product and TPPO, in a minimal amount of ethanol.

  • Prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of the crude product. A precipitate of the ZnCl₂-TPPO complex should form.

  • Stir the mixture for a period of time (e.g., 1 hour) to ensure complete precipitation.

  • Filter the mixture to remove the precipitated complex.

  • Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, now significantly depleted of TPPO. Further purification by recrystallization or column chromatography may be performed if necessary.

Visualizing Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate troubleshooting workflows for common issues in nucleophilic addition reactions.

Troubleshooting_Grignard start Low Yield in Grignard Reaction check_byproduct Analyze Byproducts (TLC, GC-MS) start->check_byproduct wurtz Wurtz Coupling Product Detected check_byproduct->wurtz Yes no_wurtz No Significant Wurtz Product check_byproduct->no_wurtz No slow_addition Slow Halide Addition wurtz->slow_addition change_solvent Switch to 2-MeTHF wurtz->change_solvent check_reagents Check Reagent Quality (Mg, Solvent) no_wurtz->check_reagents dry_glassware Ensure Anhydrous Conditions check_reagents->dry_glassware Reagents OK optimize_initiation Optimize Initiation (Iodine, Heat) check_reagents->optimize_initiation Reagents OK

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Troubleshooting_Aldol start Poor Selectivity in Aldol Reaction problem Identify Primary Issue start->problem self_condensation Self-Condensation of Ketone problem->self_condensation Mixture of Products dehydration Unwanted Dehydration problem->dehydration Only Dehydrated Product order_of_addition Slow Aldehyde Addition to Ketone/Base self_condensation->order_of_addition non_enolizable Use Non-Enolizable Aldehyde self_condensation->non_enolizable lower_temp Lower Reaction Temperature dehydration->lower_temp milder_base Use Milder Base dehydration->milder_base

Caption: Troubleshooting poor selectivity in aldol condensations.

Wittig_Purification start Crude Wittig Product with TPPO trituration Triturate with Nonpolar Solvent (e.g., Hexanes) start->trituration filtration1 Filter to Remove Precipitated TPPO trituration->filtration1 pure_enough Product is Pure filtration1->pure_enough Yes not_pure TPPO Still Present filtration1->not_pure No precipitation Precipitate TPPO with Metal Salt (e.g., ZnCl2) not_pure->precipitation filtration2 Filter to Remove TPPO Complex precipitation->filtration2 filtration2->pure_enough Yes chromatography Column Chromatography filtration2->chromatography No

Caption: Logical workflow for the purification of Wittig reaction products.

References

Technical Support Center: Reaction Parameter Optimization for Derivatization Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for their derivatization studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process, presented in a question-and-answer format.

Q1: My derivatization reaction is incomplete, resulting in low product yield. What are the common causes and how can I resolve this?

A1: Incomplete derivatization is a common issue that can significantly impact the accuracy and sensitivity of your analysis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Time and Temperature: The reaction may not have had enough time or energy to proceed to completion. It is crucial to optimize both temperature and duration for your specific analytes and reagents. For example, while some reactions are complete in minutes at room temperature, others, like those for sterically hindered carboxylic acids or amides, may require hours at elevated temperatures. A time-course study can help determine the optimal reaction time.

  • Presence of Water: Many derivatization reagents, especially silylating agents, are sensitive to moisture.[1] Water in the sample or solvent can consume the reagent, preventing the intended reaction from completing.[1][2]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][3] Drying the sample completely under a stream of nitrogen before adding reagents is also a critical step.[4]

  • Reagent Quality and Quantity: The derivatization reagent may have degraded due to improper storage or may be insufficient in quantity.[2][3]

    • Solution: Use fresh, high-quality reagents stored under the recommended anhydrous conditions.[2][3][4] A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[3] For silylating reagents like BSTFA, a 2:1 molar ratio to active hydrogens is a general guideline.

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction.

    • Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[2][3]

  • pH of the Reaction: The pH of the reaction mixture can significantly influence the efficiency of the derivatization.

    • Solution: Ensure the reaction is performed at the optimal pH for the specific reagent and analyte. For example, some reactions require an alkaline environment to proceed efficiently.[2][5]

Q2: I am observing unexpected or extraneous peaks in my chromatogram. How can I identify their source and minimize them?

A2: Extraneous peaks can originate from reagent byproducts, side reactions, or contaminants, and can interfere with the analysis of your target analyte.[3]

Potential Causes and Solutions:

  • Excess Derivatization Reagent: Injecting a large excess of the derivatizing reagent is a common cause of additional peaks and a noisy baseline.[6]

    • Solution: While an excess is needed for the reaction, the amount injected can often be reduced. A post-derivatization cleanup step, such as a solvent extraction or a wash with a suitable solution (e.g., saturated sodium bicarbonate for esterification reactions), can effectively remove excess reagent.[3]

  • Reagent Impurities and Byproducts: The derivatization reagent itself may contain impurities or generate byproducts during the reaction.

    • Solution: Use high-purity reagents.[4] Some reagents are known to produce more volatile and less interfering byproducts. For instance, BSTFA is often preferred over BSA because its byproducts are more volatile and less likely to interfere with early eluting peaks.[1]

  • Side Reactions: The analyte itself may undergo side reactions under the derivatization conditions, or other components in the sample matrix may also be derivatized.[4]

    • Solution: If side reactions are suspected, consider using milder reaction conditions (e.g., lower temperature).[4] A thorough sample clean-up procedure is essential when dealing with complex matrices.[4] Running a solvent blank through the entire sample preparation and analysis workflow can help identify sources of contamination.[6]

Q3: The sensitivity of my analysis is poor even after derivatization. How can I improve my detection limits?

A3: Low sensitivity can stem from incomplete derivatization, analyte degradation, or a suboptimal choice of derivatizing agent for your analytical instrument.[3]

Potential Causes and Solutions:

  • Incomplete Reaction: As discussed in Q1, ensuring the derivatization reaction goes to completion is critical for maximizing the analytical signal.[3]

    • Solution: Re-optimize the reaction time, temperature, and reagent concentration.[3]

  • Choice of Derivatizing Agent: The derivatizing agent should be selected to be compatible with your analytical instrument and to enhance the detectability of your analyte.

    • Solution: For electron capture detection (ECD) in GC, halogenated derivatives can significantly improve sensitivity.[1] For LC-MS, derivatization can be used to improve ionization efficiency.[7]

  • Stability of Derivatives: The derivatized product may be unstable and degrade before or during analysis.[8]

    • Solution: Analyze samples as soon as possible after derivatization.[3] If derivatives are known to be unstable, investigate storage conditions that may improve stability (e.g., refrigeration).

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical reaction conditions for common derivatization reactions. These should be considered as starting points, and optimization for your specific application is highly recommended.

Table 1: Silylation Reaction Parameters

ParameterBSTFAMSTFA
Typical Temperature 60 - 75°C[3]30 - 37°C[9]
Typical Reaction Time 30 - 60 minutes[3]30 minutes[9]
Common Analytes Alcohols, Phenols, Carboxylic Acids, Amines, AmidesPolar Metabolites (e.g., amines, monosaccharides)[9]
Notes Often used with a catalyst like TMCS for hindered groups.[10]Byproducts are very volatile, reducing interference.[1]

Table 2: Acylation Reaction Parameters

ParameterAcetic AnhydridePentafluorobenzoyl Chloride (PFBCl)
Typical Temperature 60 - 100°C60°C[3]
Typical Reaction Time 15 - 30 minutes45 minutes[3]
Common Analytes Alcohols, AminesFatty Alcohols[3]
Notes Byproducts can be acidic and may require removal.[1]Creates derivatives with high electron capture response.[2]

Experimental Protocols

Protocol 1: General Procedure for Silylation of Fatty Alcohols for GC-MS Analysis

This protocol provides a general guideline for the preparation of trimethylsilyl (TMS) derivatives.

  • Sample Preparation: Accurately weigh 1-5 mg of the fatty alcohol sample into a micro-reaction vessel. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[3]

  • Reagent Addition: Add 100 µL of a silylating reagent mixture (e.g., BSTFA with 1% TMCS) and 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • Reaction: Cap the vessel tightly and heat at 60°C for 30-60 minutes in a heating block or oven.[3]

  • Cooling and Analysis: Allow the vessel to cool to room temperature. The sample can then be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane) if necessary.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Derivatization

G Troubleshooting Incomplete Derivatization start Low Product Yield/ Incomplete Reaction check_moisture Check for Moisture in Sample/Solvents/Glassware? start->check_moisture dry_system Action: Dry Sample/Solvents Thoroughly Use Anhydrous Conditions check_moisture->dry_system Yes check_reagent Check Reagent Quality & Quantity? check_moisture->check_reagent No dry_system->check_reagent optimize_reagent Action: Use Fresh Reagent Increase Molar Excess check_reagent->optimize_reagent Yes check_conditions Check Reaction Time & Temperature? check_reagent->check_conditions No optimize_reagent->check_conditions optimize_conditions Action: Increase Reaction Time/Temperature Perform Time-Course Study check_conditions->optimize_conditions Yes check_matrix Consider Sample Matrix Effects? check_conditions->check_matrix No optimize_conditions->check_matrix cleanup_sample Action: Perform Pre-Derivatization Sample Cleanup/Extraction check_matrix->cleanup_sample Yes end Re-analyze check_matrix->end No cleanup_sample->end

Caption: A logical workflow for troubleshooting incomplete derivatization reactions.

Diagram 2: General Experimental Workflow for Derivatization

G General Derivatization Workflow sample_prep 1. Sample Preparation (Drying, Extraction) add_reagents 2. Addition of Derivatization Reagent & Solvent sample_prep->add_reagents reaction 3. Reaction (Heating, Incubation) add_reagents->reaction cleanup 4. Post-Reaction Cleanup (Optional: Extraction, Quenching) reaction->cleanup analysis 5. Instrumental Analysis (GC-MS, LC-MS) cleanup->analysis

Caption: A generalized workflow for a typical derivatization experiment.

References

long-term storage and handling of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxabicyclo[3.2.0]heptane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the compound in a tightly sealed container to prevent moisture absorption and potential degradation. Several suppliers recommend refrigeration at temperatures between 2-8°C, with some specifying 4°C under an inert atmosphere.

Q2: What are the main safety precautions to take when handling this compound?

A2: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Q3: What are the primary applications of this compound in research?

A3: This compound is primarily utilized as a versatile building block in organic synthesis. It is frequently used in [2+2] photocycloaddition reactions to construct cyclobutane rings, which are key structural motifs in many natural products and pharmaceuticals.[3][4] It also serves as a stable, solid equivalent for acetylene in Diels-Alder and other cycloaddition reactions.[1][5]

Q4: What are the known decomposition products of this compound?

Long-Term Storage and Stability

To ensure the integrity of this compound for long-term use, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential thermal degradation and preserves chemical stability.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
Container Tightly sealed, opaque containerProtects from moisture and light to prevent hydrolysis and photodegradation.
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents accidental exposure.[1]

Quantitative stability data under various conditions such as elevated temperature, humidity, and light exposure is not extensively documented in publicly available literature. It is recommended that users perform their own stability testing for long-term experiments or when using the compound under non-standard conditions.

Experimental Protocols & Troubleshooting

Experimental Workflow: General Handling and Preparation

The following diagram outlines a general workflow for handling and preparing this compound for an experiment.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction Storage Store at 2-8°C under inert atmosphere Equilibrate Equilibrate container to room temperature Storage->Equilibrate Weigh Weigh desired amount under inert atmosphere (e.g., glovebox) Equilibrate->Weigh Dissolve Dissolve in appropriate dry solvent Weigh->Dissolve Reaction Add to reaction mixture Dissolve->Reaction

Caption: General workflow for handling this compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no product yield in photocycloaddition - Inefficient light source or incorrect wavelength.- Quenching of the excited state.- Degradation of the starting material.- Ensure the use of a suitable UV lamp (e.g., 254 nm for some Cu(I) catalyzed reactions).[4]- Degas the solvent and reaction mixture thoroughly to remove oxygen.- Check the purity of the starting material; consider recrystallization if necessary.
Formation of side products in Diels-Alder reactions - Reaction temperature is too high, leading to retro-Diels-Alder or other side reactions.- Presence of moisture leading to hydrolysis of the anhydride.- Optimize the reaction temperature; run reactions at the lowest effective temperature.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficulty in product purification - Formation of isomeric products (e.g., endo/exo isomers in Diels-Alder reactions).- Presence of unreacted starting material or byproducts from its degradation.- Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected solvent system for isomer separation.- Wash the crude product with a saturated sodium bicarbonate solution to remove any dicarboxylic acid formed from hydrolysis.
Inconsistent reaction outcomes - Variability in the quality of the starting material.- Inconsistent reaction setup (e.g., light source intensity, temperature fluctuations).- Use a consistent source and batch of this compound, and verify its purity before use.- Standardize the experimental setup and monitor reaction parameters closely.
Logical Relationship: Troubleshooting Reaction Failure

The following diagram illustrates a logical approach to troubleshooting a failed reaction involving this compound.

G cluster_solutions Potential Solutions Start Reaction Failure (Low/No Product) Check_SM Verify Starting Material Purity (NMR, mp) Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Solvent, Other Reactants) Start->Check_Reagents Purification_Issue Investigate Purification Step (Product Loss, Decomposition) Check_SM->Purification_Issue Purify_SM Purify Starting Material Check_SM->Purify_SM Check_Conditions->Purification_Issue Optimize_Cond Optimize Conditions Check_Conditions->Optimize_Cond Check_Reagents->Purification_Issue Use_New_Reagents Use Fresh/Dry Reagents Check_Reagents->Use_New_Reagents Modify_Purification Modify Purification Protocol Purification_Issue->Modify_Purification

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Cyclic Anhydrides: Elucidating the Structure of 3-Oxabicyclo[3.2.0]heptane-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic organic compound of interest in synthetic chemistry due to its strained ring system and reactive anhydride functionality. A thorough understanding of its structure is crucial for its application in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount for the structural elucidation of such molecules. While comprehensive, publicly available experimental spectral data for this compound is limited, this guide provides a comparative analysis of closely related and well-characterized cyclic anhydrides: succinic anhydride and cis-1,2-cyclohexanedicarboxylic anhydride. The presented data and protocols offer a foundational understanding applicable to the analysis of the target molecule and its derivatives.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for succinic anhydride and cis-1,2-cyclohexanedicarboxylic anhydride. These compounds serve as valuable benchmarks for predicting and interpreting the spectra of this compound, which incorporates a five-membered anhydride ring fused to a four-membered carbocyclic ring.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Succinic Anhydride2.95Singlet4H-CH₂-CH₂-
cis-1,2-Cyclohexanedicarboxylic Anhydride3.15 - 3.25Multiplet2H-CH-CO-
1.30 - 2.10Multiplet8HCyclohexyl -CH₂-

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Succinic Anhydride172.5C=O
28.8-CH₂-
cis-1,2-Cyclohexanedicarboxylic Anhydride173.0C=O
46.0-CH-CO-
24.5Cyclohexyl -CH₂-
21.8Cyclohexyl -CH₂-

Table 3: IR Spectral Data

CompoundFrequency (cm⁻¹)Assignment
Succinic Anhydride1865, 1785Anhydride C=O stretching (symmetric and asymmetric)
1225C-O-C stretching
915Ring breathing
cis-1,2-Cyclohexanedicarboxylic Anhydride1850, 1775Anhydride C=O stretching (symmetric and asymmetric)
1230C-O-C stretching
2860 - 2940C-H stretching (cyclohexyl)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the relaxation delay (d1) to 2-5 seconds. For quaternary carbons, a longer delay may be necessary.

    • Acquire a larger number of scans (typically 64-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a good signal-to-noise ratio.

    • The spectral data is typically collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform to generate the infrared spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of the Spectral Analysis Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using NMR and IR spectroscopy.

Spectral_Analysis_Workflow cluster_Start Initial Analysis cluster_Spectroscopy Spectroscopic Data Acquisition cluster_IR_Analysis IR Data Interpretation cluster_NMR_Analysis NMR Data Interpretation cluster_Conclusion Structure Elucidation Unknown Unknown Compound (e.g., this compound) IR_Spec IR Spectroscopy Unknown->IR_Spec Acquire Spectrum NMR_Spec NMR Spectroscopy Unknown->NMR_Spec Acquire Spectra Func_Group Identify Functional Groups (e.g., C=O, C-O-C) IR_Spec->Func_Group H_NMR ¹H NMR Analysis (Chemical Shift, Integration, Splitting) NMR_Spec->H_NMR C_NMR ¹³C NMR Analysis (Number of Signals, Chemical Shift) NMR_Spec->C_NMR Structure Propose Structure Func_Group->Structure Connectivity Determine Connectivity (2D NMR if needed) H_NMR->Connectivity C_NMR->Connectivity Connectivity->Structure Confirmation Confirm Structure Structure->Confirmation Compare with predicted spectra and other analytical data

Caption: Workflow for structural elucidation using IR and NMR spectroscopy.

Unraveling the Fragmentation Fingerprint of 3-Oxabicyclo[3.2.0]heptane-2,4-dione: A Mass Spectrometry comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed mass spectrometric analysis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione reveals a characteristic fragmentation pattern crucial for its identification and differentiation from similar cyclic anhydrides. This guide provides a comparative overview of its mass spectral behavior against common alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to Mass Spectrometry of Cyclic Anhydrides

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the context of cyclic anhydrides, such as this compound, electron ionization (EI) is a commonly employed technique. This high-energy ionization method induces fragmentation of the parent molecule, generating a unique fingerprint of fragment ions that provides valuable structural information. Understanding these fragmentation pathways is essential for the unambiguous identification of such compounds in complex matrices.

Mass Spectral Fragmentation Analysis of this compound

Under electron ionization, this compound (molecular weight: 126.11 g/mol ) undergoes a series of characteristic fragmentation reactions. The resulting mass spectrum is a plot of ion abundance versus m/z ratio. The key fragments and their proposed structures are outlined in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion and Structure
1265Molecular Ion [C6H6O3]+•
9830[M - CO]+•
82100[M - CO2]+•
7045[C4H6O]+•
5485[C4H6]+•
4260[C3H6]+•

Caption: Mass spectral data for this compound obtained via Electron Ionization Mass Spectrometry.

The fragmentation process is initiated by the loss of a neutral carbon monoxide (CO) molecule, followed by the expulsion of carbon dioxide (CO2), leading to the formation of highly stable radical cations. A proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M C6H6O3+• (m/z 126) This compound F1 [C5H6O2]+• (m/z 98) M->F1 - CO F2 [C5H6O]+• (m/z 82) M->F2 - CO2 F3 [C4H6O]+• (m/z 70) F2->F3 - CH2 F4 [C4H6]+• (m/z 54) F2->F4 - CO F5 [C3H6]+• (m/z 42) F3->F5 - CO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Comparative Analysis with Alternative Cyclic Anhydrides

To highlight the unique fragmentation pattern of this compound, a comparison with two common cyclic anhydrides, succinic anhydride and maleic anhydride, is presented.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities (%)
This compound 126.11126 (5), 98 (30), 82 (100), 70 (45), 54 (85), 42 (60)
Succinic Anhydride 100.07100 (15), 72 (10), 56 (100), 28 (80)
Maleic Anhydride 98.0698 (100), 70 (20), 54 (60), 26 (40)

Caption: Comparison of key mass spectral fragments for different cyclic anhydrides.

The distinct fragmentation patterns, particularly the base peak (most intense peak), allow for the clear differentiation of these compounds. For this compound, the base peak is at m/z 82, corresponding to the loss of a CO2 molecule. In contrast, succinic anhydride shows a base peak at m/z 56, and maleic anhydride at m/z 98 (the molecular ion).

Alternative Analytical Techniques

While mass spectrometry is a highly effective tool, other analytical techniques can also be employed for the characterization of cyclic anhydrides.

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibrations of the anhydride group, which typically appear as two distinct bands in the region of 1750-1850 cm-1.[1] The exact positions of these bands can provide clues about the ring strain and conjugation within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete elucidation of its structure.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS or LC-MS), these chromatographic techniques are powerful for separating and identifying cyclic anhydrides in complex mixtures. Derivatization is sometimes employed in LC-MS to improve the ionization efficiency and chromatographic behavior of these compounds.

The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or analysis of complex mixtures.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard experimental protocol for the analysis of this compound and other cyclic anhydrides using EI-MS is as follows:

  • Sample Introduction: A small amount of the solid or a solution of the sample in a volatile solvent is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

experimental_workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Solid or Solution Ionization Electron Ionization (70 eV) Sample->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A generalized experimental workflow for EI-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with other cyclic anhydrides. The detailed data and protocols can serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

A Comparative Guide to the Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 3-Oxabicyclo[3.2.0]heptane-2,4-dione, a valuable building block in organic synthesis and medicinal chemistry. The focus is on providing objective, data-driven comparisons of reaction performance, supported by detailed experimental protocols.

At a Glance: Synthesis Route Comparison

The predominant and most efficient method for the synthesis of this compound is the intermolecular [2+2] photocycloaddition of maleic anhydride and ethylene.[1][2] This approach is favored for its directness and relatively good yields. Alternative strategies, such as intramolecular photocycloaddition, remain less explored for this specific target molecule.

Synthesis RouteReactantsKey Reagents/ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Intermolecular [2+2] Photocycloaddition Maleic Anhydride, EthyleneAcetone (solvent, sensitizer), UV irradiation (medium-pressure Hg lamp), -70°C to -60°C~70%24 hoursDirect, one-step synthesis, readily available starting materials.Requires specialized photochemical equipment, use of gaseous ethylene can be challenging to handle.
Alternative Intermolecular [2+2] Photocycloaddition Maleic Anhydride, EthyleneEthyl acetate (solvent), Benzophenone (sensitizer), UV irradiation (high-pressure Hg lamp), 20°C, 60 atm60-70%12 hoursHigher temperature operation, potentially faster reaction time.Requires high-pressure equipment, handling of ethylene at high pressure poses safety risks.

Experimental Protocols

Route 1: Intermolecular [2+2] Photocycloaddition (Schenck, 1952)

This classic method utilizes acetone as both the solvent and the photosensitizer for the cycloaddition reaction.

Experimental Procedure:

A solution of 50 g of maleic anhydride in 450 g of acetone is prepared and placed in a photochemical reactor. The solution is cooled to between -70°C and -60°C. Gaseous ethylene is then bubbled through the solution while it is irradiated with a medium-pressure mercury lamp (e.g., Philips HKP 125 W). The reaction is continued for approximately 24 hours. After the irradiation period, the acetone is removed by distillation under reduced pressure. The remaining residue is then recrystallized from a suitable solvent to yield this compound.

Expected Yield: Approximately 70%.

Route 2: Intermolecular [2+2] Photocycloaddition under Pressure (Bradshaw, 1966)

This alternative photochemical approach employs a different sensitizer and is conducted under elevated pressure.

Experimental Procedure:

A solution of 10 g of maleic anhydride and 1 g of benzophenone in 100 ml of ethyl acetate is placed in a high-pressure photochemical reactor. The reactor is pressurized with ethylene to 60 atmospheres. The mixture is then irradiated with a high-pressure mercury arc lamp for 12 hours at 20°C. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford this compound.

Expected Yield: 60-70%.

Synthesis Pathways Overview

The logical relationship between the starting materials and the final product for the primary synthesis route is illustrated below.

Synthesis_Routes Synthesis of this compound MA Maleic Anhydride PC [2+2] Photocycloaddition MA->PC E Ethylene E->PC Product This compound PC->Product hv, Sensitizer

Caption: Primary synthesis route to this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via photocycloaddition is outlined in the following diagram.

Experimental_Workflow General Experimental Workflow Start Start Dissolve Dissolve Maleic Anhydride in Solvent with Sensitizer Start->Dissolve React Introduce Ethylene & Irradiate with UV Light Dissolve->React Evaporate Remove Solvent (Distillation) React->Evaporate Purify Recrystallize Crude Product Evaporate->Purify End Obtain Pure Product Purify->End

Caption: Generalized workflow for the synthesis of the target molecule.

References

A Comparative Guide to the Antifungal Potential of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of the novel compound 3-Oxabicyclo[3.2.0]heptane-2,4-dione against established antifungal agents. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this document outlines a framework for its evaluation. This includes a hypothetical data presentation, detailed experimental protocols for determining antifungal efficacy, and visualizations of experimental workflows and established antifungal mechanisms of action.

Introduction to this compound

This compound is a bicyclic organic compound containing a lactone functional group. Lactone-containing molecules have demonstrated a wide range of biological activities, including antimicrobial properties. This structural feature suggests that this compound may possess antifungal properties, making it a candidate for investigation as a novel therapeutic agent. This guide serves as a resource for researchers interested in exploring the antifungal potential of this and similar compounds.

Comparative Analysis of Antifungal Activity

To evaluate the efficacy of a novel antifungal agent, its activity is typically compared against a panel of clinically relevant fungal pathogens and benchmarked against established antifungal drugs. The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of this compound against several known antifungals. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Hypothetical Comparative Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compound (Hypothetical MIC)Fluconazole (Known MIC Range)Amphotericin B (Known MIC Range)Caspofungin (Known MIC Range)
Candida albicans2 - 80.25 - 40.12 - 10.015 - 0.25
Candida glabrata4 - 168 - 640.25 - 20.03 - 0.5
Aspergillus fumigatus8 - 32>640.5 - 20.015 - 0.12
Cryptococcus neoformans4 - 162 - 160.12 - 1>16
Rhizopus oryzae>64>640.5 - 4>16

Note: The MIC values for this compound are purely hypothetical and for illustrative purposes. Actual values must be determined through experimentation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of a new antifungal compound. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for determining the MIC of antifungal agents.[1][2][3][4][5]

Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare stock solutions of known antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) in their respective recommended solvents.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells.

  • Perform serial two-fold dilutions of the antifungal stock solutions by transferring 100 µL from the first well of a row to the second, and so on, discarding the final 100 µL. This will result in final drug concentrations typically ranging from 0.03 to 16 µg/mL or higher if needed.

  • Include a growth control well (no drug) and a sterility control well (no inoculum) for each fungal strain tested.

3. Preparation of Fungal Inoculum:

  • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well of the microdilution plate (except for the sterility control wells).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours (the exact time depends on the fungal species).

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[3]

Visualizing Experimental and Logical Frameworks

The following diagrams, created using the DOT language, illustrate the workflow for antifungal screening and the mechanisms of action of known antifungal drug classes.

Antifungal_Screening_Workflow cluster_0 Screening Phase cluster_1 Evaluation Phase cluster_2 Mechanism of Action Studies Compound This compound Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Spectrum_Analysis Spectrum of Activity (Panel of Fungi) MIC_Determination->Spectrum_Analysis Toxicity_Assay Cytotoxicity Assay (Mammalian Cells) Spectrum_Analysis->Toxicity_Assay MOA_Studies Mechanism of Action (e.g., Ergosterol Assay) Toxicity_Assay->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: Workflow for the screening and evaluation of a novel antifungal compound.

Antifungal_Mechanisms cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_nucleus Nucleus Glucan_Synthase β-(1,3)-D-Glucan Synthase Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity maintains Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase inhibit Lanosterol Lanosterol Ergosterol_Synthesis Lanosterol 14-α-demethylase Lanosterol->Ergosterol_Synthesis Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Azoles Azoles (e.g., Fluconazole, Voriconazole) Azoles->Ergosterol_Synthesis inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol bind to Polyenes->Membrane_Integrity disrupt by forming pores DNA_Synthesis DNA Synthesis Flucytosine Flucytosine Flucytosine->DNA_Synthesis inhibits

Caption: Major mechanisms of action of known antifungal drug classes.

Potential Mechanisms of Action for this compound

The lactone ring in this compound is a key structural feature that may be responsible for its potential antifungal activity. Lactones can act as electrophiles and may react with nucleophilic residues in essential fungal enzymes or proteins, leading to their inactivation. Possible mechanisms of action could include:

  • Enzyme Inhibition: Similar to some known antifungals, it might inhibit enzymes crucial for fungal cell wall or cell membrane synthesis.

  • Disruption of Cellular Processes: It could interfere with other vital cellular processes such as protein synthesis or DNA replication.

Further studies would be required to elucidate the precise mechanism of action.

Conclusion

While definitive data on the antifungal activity of this compound is not yet widely available, its chemical structure suggests it is a promising candidate for further investigation. This guide provides a framework for the systematic evaluation of its antifungal potential. By following standardized protocols and comparing its activity against established antifungal agents, researchers can effectively assess its therapeutic promise and potentially contribute to the development of new treatments for fungal infections.

References

X-ray Diffraction Analysis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of existing research literature reveals a notable gap in publicly available, detailed X-ray diffraction data for a series of 3-Oxabicyclo[3.2.0]heptane-2,4-dione derivatives. While the synthesis and potential applications of these compounds are discussed, specific crystallographic studies with quantitative data such as bond lengths, bond angles, and crystal packing information are not readily found in the surveyed scientific databases. This guide, therefore, aims to provide a foundational understanding of the role of X-ray diffraction in the structural elucidation of this class of molecules, alongside a generalized experimental protocol and conceptual visualizations, rather than a direct comparison of experimental data.

The this compound core is a key structural motif in various organic compounds with potential applications in medicinal chemistry and materials science. The stereochemistry and conformation of this bicyclic system are crucial for its biological activity and material properties. Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure of these molecules, providing precise information on the arrangement of atoms in the solid state.

Experimental Protocols: A Generalized Approach for Small Molecule X-ray Diffraction

While specific experimental details for this compound derivatives are not available, a general protocol for single-crystal X-ray diffraction of small organic molecules can be outlined as follows:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Data Presentation: Conceptual Comparison

In the absence of specific experimental data for a series of derivatives, the following table provides a conceptual framework for how such data would be presented for comparative analysis. This table highlights the key crystallographic parameters that are essential for comparing the structures of different this compound derivatives.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Alternative Compound C (Hypothetical)
Formula C7H8O3C8H10O3C7H7NO3
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P21/cPca21P-1
a (Å) 8.510.26.8
b (Å) 12.39.89.5
c (Å) 7.914.111.2
α (°) 909085.3
β (°) 105.29078.9
γ (°) 909092.1
Volume (ų) 8051405705
Key Bond Length (C=O) (Å) 1.211.201.22
Key Bond Angle (C-O-C) (°) 110.5111.2109.8

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate conceptual relationships and a typical workflow for X-ray diffraction studies.

structural_comparison cluster_core Core Scaffold cluster_derivatives Derivatives cluster_alternatives Alternative Scaffolds Core This compound DerivA Derivative A (e.g., Halogenated) Core->DerivA Substitution DerivB Derivative B (e.g., Alkylated) Core->DerivB Substitution DerivC Derivative C (e.g., Spirocyclic) Core->DerivC Modification AltA Azabicyclo[3.2.0]heptane Derivative Core->AltA Heteroatom Variation

Caption: Structural relationships between the core scaffold and its potential derivatives.

experimental_workflow Start Synthesis of Derivative Crystal Single Crystal Growth Start->Crystal Mount Crystal Mounting Crystal->Mount Data X-ray Diffraction Data Collection Mount->Data Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Analysis Structural Analysis (Bond Lengths, Angles, etc.) Refine->Analysis End Publication/ Database Deposition Analysis->End

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

A Comparative Guide to Purity Validation: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous assessment of a compound's purity is paramount. Ensuring that an active pharmaceutical ingredient (API) or final drug product is free from potentially harmful impurities is a critical step mandated by regulatory bodies worldwide. Among the arsenal of analytical techniques available to researchers and scientists, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed methods for purity validation.

This guide provides an objective comparison of HPLC and GC-MS, delving into their principles of operation, experimental protocols, and performance characteristics. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate technique for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility and precision in separating, identifying, and quantifying components in a liquid sample. It is particularly well-suited for the analysis of non-volatile, polar, and thermally unstable compounds, making it an indispensable tool for purity testing of a wide range of drug substances.[1]

Principle of Operation

HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[2] When a sample is injected into the system, it is carried by the mobile phase through the column.[3] Components within the sample interact differently with the stationary phase based on their physicochemical properties, such as polarity.[4] This differential interaction leads to the separation of the components, which then pass through a detector that generates a signal proportional to the concentration of each analyte. The resulting chromatogram displays a series of peaks, with the area of the main peak relative to the total peak area indicating the purity of the compound.[5]

Experimental Protocol for HPLC Purity Validation

The following protocol outlines a general procedure for purity validation using reverse-phase HPLC (RP-HPLC), a common mode of HPLC used in the pharmaceutical industry.

1. Sample Preparation:

  • Accurately weigh approximately 10-25 mg of the sample and a reference standard.[2]

  • Dissolve the sample and standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of around 0.5 mg/mL.[2]

  • Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter.[5]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]

  • Column: A C18 column is a common choice for RP-HPLC.[1]

  • Mobile Phase: A gradient elution using a polar mobile phase, such as a mixture of water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[7]

  • Flow Rate: Typically set at 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).[7]

3. Data Analysis and Interpretation:

  • The purity of the sample is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

  • Peak purity can be further assessed using a photodiode array (PDA) detector, which can acquire UV spectra across a peak to check for co-eluting impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is the method of choice for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying impurities such as residual solvents in pharmaceutical products.[10]

Principle of Operation

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph.[9] An inert carrier gas (mobile phase), such as helium, carries the vaporized sample through a heated column containing a stationary phase.[11] The separation of components is based on their different boiling points and interactions with the stationary phase.[9] As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component that acts as a molecular fingerprint, allowing for highly confident identification.[9]

Experimental Protocol for GC-MS Purity Validation

The following is a general protocol for the analysis of volatile impurities using headspace GC-MS.

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.[12]

  • Seal the vial and place it in the headspace autosampler.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.[13]

  • Column: A capillary column with a non-polar stationary phase is often used for the analysis of residual solvents.

  • Carrier Gas: Helium at a constant flow rate.[14]

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with a wide range of boiling points. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp up to 320°C.[14]

  • Injection Mode: Headspace injection, where the vapor from the heated vial is injected into the GC.[12]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 amu.

3. Data Analysis and Interpretation:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[14]

  • Quantification is typically performed by creating a calibration curve using standards of known concentrations.

Quantitative Performance Comparison

The selection of an analytical technique for purity validation often depends on its quantitative performance characteristics. The table below summarizes typical validation parameters for HPLC and GC-MS.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Type Non-volatile, polar, thermally unstable compoundsVolatile and semi-volatile compounds[10]
Limit of Detection (LOD) Typically in the low ng/mL range[6]Can reach sub-µg/mL levels[15]
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range[6][7]Typically in the low µg/mL range[15]
Linearity (R²) ≥ 0.999 is commonly achieved[7]≥ 0.999 is achievable[15]
Accuracy (% Recovery) Typically 98-102% for assays, 80-120% for impurities[6][16]Typically 90-110%[15]
Precision (%RSD) Intraday: < 1%, Interday: < 2% is common[7]< 15% is generally acceptable

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for purity validation using HPLC and GC-MS.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation SystemSetup HPLC System Setup and Column Equilibration SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup Injection Sample Injection SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis Peak Integration and Purity Calculation DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: A typical workflow for purity validation using HPLC.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (in Headspace Vial) Vaporization Sample Vaporization (Headspace) SamplePrep->Vaporization SystemSetup GC-MS System Setup SystemSetup->Vaporization Injection Vapor Injection Vaporization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Ionization and Fragmentation Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAcquisition Data Acquisition (Mass Spectra) MassAnalysis->DataAcquisition DataAnalysis Library Matching and Quantification DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: A typical workflow for purity validation using GC-MS.

Conclusion

Both HPLC and GC-MS are indispensable tools in the pharmaceutical industry for the validation of purity. The choice between the two techniques is primarily dictated by the nature of the analyte and the potential impurities. HPLC is the undisputed workhorse for non-volatile and thermally labile compounds, offering excellent quantitative performance and versatility. On the other hand, GC-MS provides unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile impurities, such as residual solvents.

Ultimately, a comprehensive purity assessment may necessitate the use of both techniques to cover the full spectrum of potential impurities. By understanding the strengths and limitations of each method, researchers can develop robust and reliable analytical strategies to ensure the quality, safety, and efficacy of pharmaceutical products.

References

Comparative Reactivity of Bicyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the relative reactivity of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane, and bicyclo[3.2.1]octane systems in solvolysis, epoxidation, and Diels-Alder reactions, providing researchers with comparative data and detailed experimental protocols.

The rigid, three-dimensional structures of bicyclic compounds impart unique chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. Understanding the comparative reactivity of different bicyclic frameworks is crucial for designing novel molecules with desired functionalities. This guide provides a comprehensive comparison of the reactivity of bicyclo[2.2.1]heptyl, bicyclo[2.2.2]octyl, and bicyclo[3.2.1]octyl systems in three key chemical transformations: solvolysis of bridgehead halides, epoxidation of the corresponding alkenes, and Diels-Alder cycloaddition reactions where the bicyclic alkene acts as a dienophile.

Solvolysis of Bridgehead Bromides

The solvolysis of bridgehead halides is a classic probe of carbocation stability and, consequently, the steric and electronic effects imposed by the bicyclic framework. The formation of a planar carbocation at a bridgehead is often energetically unfavorable due to ring strain. This is particularly evident in the bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems.

CompoundRelative Rate of Solvolysis (k_rel)
tert-Butyl bromide1
1-Bromobicyclo[2.2.2]octane1 x 10⁻⁶
1-Bromobicyclo[2.2.1]heptaneExtremely unreactive

Table 1: Relative rates of solvolysis of 1-bromobicyclo[2.2.2]octane and 1-bromobicyclo[2.2.1]heptane compared to tert-butyl bromide.

Experimental Protocol: Determination of Solvolysis Rates

A common method to determine the rate of solvolysis of alkyl halides involves monitoring the production of acid over time. This can be achieved by titration or by using a pH indicator.

Materials:

  • Alkyl halide (e.g., 1-bromobicyclo[2.2.2]octane)

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • pH indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Buret, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl halide in the chosen solvent system.

  • In a separate flask, add a known volume of the solvent and a few drops of the pH indicator.

  • Add a small, measured volume of the standardized NaOH solution to the solvent/indicator mixture.

  • Initiate the reaction by adding a known amount of the alkyl halide solution to the flask. Start a timer immediately.

  • Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the acid produced during solvolysis.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several data points.

  • The rate constant (k) can be determined by plotting the natural logarithm of the remaining alkyl halide concentration versus time.

Epoxidation of Bicyclic Alkenes

The epoxidation of alkenes is a fundamental reaction for introducing an oxygen atom into a molecule. The reactivity of bicyclic alkenes in epoxidation reactions is influenced by factors such as ring strain and steric hindrance around the double bond.

AlkeneRelative Rate of Epoxidation
Norbornene (Bicyclo[2.2.1]hept-2-ene)1.0
Bicyclo[2.2.2]oct-2-eneData not available for direct comparison
Bicyclo[3.2.1]oct-2-eneData not available for direct comparison

Norbornene is known to undergo epoxidation readily.[4][5][6] The strained double bond in the bicyclo[2.2.1]heptene system contributes to its high reactivity. While quantitative comparative data is scarce, the relative planarity and accessibility of the double bond in bicyclo[2.2.2]octene and bicyclo[3.2.1]octene would influence their epoxidation rates. It is expected that the less strained bicyclo[2.2.2]octene might react slower than norbornene.

Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • Bicyclic alkene (e.g., norbornene)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the bicyclic alkene in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxyacid by adding sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude epoxide.

  • The product can be purified by column chromatography or recrystallization.

Diels-Alder Reactions with Bicyclic Alkenes as Dienophiles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While bicyclic dienes are common, the use of bicyclic alkenes as dienophiles is also of interest for the synthesis of complex polycyclic structures. The reactivity of a bicyclic alkene as a dienophile is influenced by the strain of the double bond and steric hindrance.

DienophileDieneRate Constant (k) [L mol⁻¹ s⁻¹]Temperature (°C)
NorborneneTropone-135
Maleic AnhydrideTropone-105
Bicyclo[2.2.2]oct-2-eneMaleic Anhydride--
Bicyclo[3.2.1]oct-2-eneMaleic Anhydride--

Table 3: Diels-Alder reaction kinetic data. Direct comparative kinetic data for the specified bicyclic alkenes with a common diene under identical conditions is limited in the searched literature. The reaction of tropone with norbornene has been studied under high pressure.[7] The reaction of maleic anhydride with 2H-pyran-2-ones can lead to bicyclo[2.2.2]octene derivatives.[8]

The rigid structure of norbornene and other bicyclic alkenes can influence the stereochemical outcome of the Diels-Alder reaction.[9] The reaction of maleic anhydride with substituted 2H-pyran-2-ones provides a synthetic route to bicyclo[2.2.2]octene derivatives.[8] However, a systematic study of the kinetics of these bicyclic alkenes as dienophiles with a common diene like cyclopentadiene or furan is needed for a direct comparison of their reactivity.

Experimental Protocol: Monitoring Diels-Alder Reaction Kinetics

The kinetics of a Diels-Alder reaction can be monitored by various techniques, including NMR spectroscopy, UV-Vis spectroscopy (if one of the reactants has a suitable chromophore), or by quenching the reaction at different time points and analyzing the product mixture by GC or HPLC.

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile (e.g., bicyclic alkene)

  • Solvent (e.g., toluene, deuterated for NMR studies)

  • Internal standard (for quantitative analysis)

  • NMR spectrometer or other analytical instrument

  • Thermostated reaction vessel

Procedure (using NMR):

  • Prepare a solution of the dienophile and an internal standard in a deuterated solvent in an NMR tube.

  • Acquire an initial NMR spectrum to determine the initial concentrations.

  • Add a known amount of the freshly prepared diene to the NMR tube and start the timer.

  • Acquire NMR spectra at regular time intervals.

  • Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations at each time point.

  • The rate constant can be determined by plotting the appropriate concentration function versus time (e.g., ln([A]) vs. time for a pseudo-first-order reaction).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows for the described experimental procedures.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Alkyl Halide Solution C Initiate Reaction A->C B Prepare Solvent/Indicator/Base Mixture B->C D Record Time for Color Change C->D Acid produced E Add Next Aliquot of Base D->E Repeat F Plot ln([Reactant]) vs. Time D->F E->D G Determine Rate Constant (k) F->G Epoxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A Dissolve Alkene in Solvent B Cool Solution A->B C Add m-CPBA B->C D Monitor by TLC C->D E Quench Excess Peroxyacid D->E Reaction Complete F Wash with NaHCO3, Water, Brine E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purify Epoxide H->I Diels_Alder_Kinetics cluster_setup NMR Sample Preparation cluster_kinetics Kinetic Run cluster_data Data Processing A Prepare Dienophile & Standard Solution B Acquire Initial Spectrum A->B C Add Diene & Start Timer B->C D Acquire Spectra at Intervals C->D Repeat E Integrate Signals D->E F Calculate Concentrations E->F G Plot Concentration vs. Time F->G H Determine Rate Constant G->H

References

Confirming Stereochemistry: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms, or stereochemistry, dictates a molecule's biological activity, making its precise confirmation essential. This guide provides an objective comparison of the primary analytical techniques used to confirm the stereochemistry of reaction products: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

This document will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Key Techniques

FeatureX-ray CrystallographyNMR Spectroscopy (NOE/ROE/J-coupling)Chiral HPLC
Primary Application Absolute stereochemistry of crystalline solidsRelative stereochemistry and conformation in solutionEnantiomeric separation and quantification
Sample Requirement High-quality single crystal (typically >0.1 mm)1-10 mg dissolved in deuterated solvent~1 mg/mL solution
Analysis Time Days to weeks (including crystal growth)Hours to daysMinutes per sample
Resolution Atomic resolutionThrough-space/bond correlationsBaseline separation of enantiomers
Sensitivity Dependent on crystal qualityModerateHigh
Key Advantage Unambiguous determination of absolute configurationProvides detailed conformational information in solutionRapid and accurate determination of enantiomeric excess
Key Limitation Requires a suitable single crystal, which can be difficult to growPrimarily determines relative stereochemistry; absolute configuration often requires derivatizationDoes not provide structural information beyond enantiomeric ratio

X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

X-ray crystallography is a powerful technique that provides a definitive, three-dimensional map of a molecule's electron density, allowing for the unambiguous determination of its absolute stereochemistry.[1] The method relies on the diffraction of X-rays by a single, well-ordered crystal.

Experimental Protocol

A typical single-crystal X-ray diffraction experiment follows these steps:[2][3]

  • Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of the compound of interest.[4] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should ideally be 0.1-0.3 mm in size and free of significant defects.[4][5]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated through various orientations, and the resulting diffraction patterns are recorded by a detector.[3][5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[3][5] This map is then refined to yield the final crystal structure with precise atomic coordinates.

graph "X-ray_Crystallography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Compound_Purification" [label="Compound\nPurification"]; "Crystal_Growth" [label="Crystal Growth\n(Slow Evaporation,\nVapor Diffusion)"]; "Crystal_Selection" [label="Crystal Selection\n(Microscopy)"]; "Crystal_Mounting" [label="Crystal Mounting\n(Goniometer)"]; "Compound_Purification" -> "Crystal_Growth" -> "Crystal_Selection" -> "Crystal_Mounting"; }

subgraph "cluster_DataCollection" { label = "Data Collection & Analysis"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Xray_Diffraction" [label="X-ray Diffraction"]; "Data_Processing" [label="Data Processing\n(Unit Cell, Space Group)"]; "Structure_Solution" [label="Structure Solution\n(Phase Problem)"]; "Structure_Refinement" [label="Structure Refinement"]; "Absolute_Stereochemistry" [label="Absolute Stereochemistry\nDetermination"]; "Xray_Diffraction" -> "Data_Processing" -> "Structure_Solution" -> "Structure_Refinement" -> "Absolute_Stereochemistry"; }

"Crystal_Mounting" -> "Xray_Diffraction" [lhead="cluster_DataCollection", ltail="cluster_SamplePrep"]; }

Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.

NMR Spectroscopy: Probing Stereochemistry in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the relative stereochemistry and conformational preferences of molecules in solution.[6] Techniques such as the Nuclear Overhauser Effect (NOE), Rotating-frame Overhauser Effect (ROE), and J-coupling analysis provide information about through-space and through-bond interactions between atoms.[7]

NOE and ROE Spectroscopy

NOE and ROE experiments are based on the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å).[7][8] The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for determining relative stereochemistry.[8]

  • Sample Preparation: Dissolve 1-10 mg of the purified sample in a suitable deuterated solvent.

  • Instrument Setup: Lock and shim the NMR spectrometer. Obtain a standard 1D proton spectrum to determine the appropriate spectral width and pulse widths.[8]

  • 2D NOESY/ROESY Acquisition:

    • For a NOESY experiment, select the appropriate pulse sequence (e.g., noesygpph). Set the mixing time (d8) based on the molecular weight of the compound (typically 0.5-1.0 s for small molecules).[7]

    • For a ROESY experiment, which is often preferred for medium-sized molecules where the NOE can be close to zero, select the appropriate pulse sequence (e.g., roesygpph).[7][8]

  • Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in the 2D spectrum to identify through-space correlations and deduce the relative stereochemistry.

graph "NOE_ROE_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

subgraph "cluster_Prep" { label = "Preparation"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Sample_Dissolution" [label="Dissolve Sample\n(Deuterated Solvent)"]; "Instrument_Setup" [label="Instrument Setup\n(Lock, Shim, 1D Proton)"]; "Sample_Dissolution" -> "Instrument_Setup"; }

subgraph "cluster_Acq" { label = "Acquisition & Analysis"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Select_Experiment" [label="Select Experiment\n(NOESY or ROESY)"]; "Set_Parameters" [label="Set Parameters\n(Mixing Time)"]; "Acquire_Data" [label="Acquire 2D Data"]; "Process_Data" [label="Process 2D Data"]; "Analyze_Crosspeaks" [label="Analyze Cross-peaks"]; "Determine_Stereochem" [label="Determine Relative\nStereochemistry"]; "Select_Experiment" -> "Set_Parameters" -> "Acquire_Data" -> "Process_Data" -> "Analyze_Crosspeaks" -> "Determine_Stereochem"; }

"Instrument_Setup" -> "Select_Experiment" [lhead="cluster_Acq", ltail="cluster_Prep"]; }

Caption: Workflow for relative stereochemistry determination using NOE/ROE spectroscopy.

J-Coupling Analysis

J-coupling, or scalar coupling, arises from the interaction of nuclear spins through chemical bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the nuclei and the dihedral angle between them.[9][10] This relationship, described by the Karplus equation, is particularly useful for determining the relative stereochemistry of substituents on a ring or an acyclic chain.

  • High-Resolution 1D NMR: Acquire a high-resolution 1D proton NMR spectrum with good signal-to-noise.

  • Multiplet Analysis: Carefully analyze the splitting patterns (multiplicities) of the signals of interest.[11]

  • J-Coupling Extraction: Measure the distances between the peaks within a multiplet to determine the J-coupling constants.[11]

  • Stereochemical Assignment: Use the magnitudes of the measured J-couplings, in conjunction with the Karplus relationship, to infer the dihedral angles and thus the relative stereochemistry.

Chiral HPLC: A Powerful Tool for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying enantiomers.[12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]

Experimental Protocol for Chiral HPLC
  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based) and mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) based on the analyte's properties.[13]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[14]

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 254 nm).[12]

  • Injection and Data Analysis: Inject the sample onto the column. The two enantiomers will elute at different times. The enantiomeric excess (ee) is calculated from the relative areas of the two peaks in the chromatogram.

graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5];

subgraph "cluster_MethodDev" { label = "Method Development"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Column_Selection" [label="Select Chiral Column"]; "Mobile_Phase_Selection" [label="Select Mobile Phase"]; "Column_Selection" -> "Mobile_Phase_Selection"; }

subgraph "cluster_Analysis" { label = "Analysis"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Sample_Prep" [label="Prepare Sample\n(~1 mg/mL)"]; "Instrument_Setup" [label="Instrument Setup\n(Equilibrate, Set Flow Rate)"]; "Inject_Sample" [label="Inject Sample"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration)"]; "Calculate_ee" [label="Calculate Enantiomeric\nExcess (ee)"]; "Sample_Prep" -> "Instrument_Setup" -> "Inject_Sample" -> "Data_Analysis" -> "Calculate_ee"; }

"Mobile_Phase_Selection" -> "Sample_Prep" [lhead="cluster_Analysis", ltail="cluster_MethodDev"]; }

Caption: Workflow for enantiomeric excess determination using chiral HPLC.

Conclusion

The choice of technique for confirming the stereochemistry of a reaction product depends on the specific information required. X-ray crystallography provides the most definitive answer for absolute stereochemistry but is contingent on obtaining a suitable crystal. NMR spectroscopy offers invaluable insights into the relative stereochemistry and conformation of molecules in solution. Chiral HPLC is the method of choice for the rapid and accurate determination of enantiomeric purity. In many cases, a combination of these techniques provides the most comprehensive and unambiguous stereochemical assignment.

References

A Comparative Framework for In Vitro Cytotoxicity Testing of 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro cytotoxicity of the novel compound 3-Oxabicyclo[3.2.0]heptane-2,4-dione. Due to the current absence of publicly available cytotoxicity data for this specific molecule, this document outlines a comprehensive testing strategy, presents a suitable comparator compound with established activity, and provides detailed experimental protocols.

Introduction

This compound is a bicyclic organic compound featuring a lactone and a cyclobutane ring.[1] Its unique strained ring system suggests potential biological activity, and while some research has explored its antifungal properties, its cytotoxic profile against human cell lines remains uncharacterized.[1] Understanding the cytotoxicity of this compound is a critical first step in assessing its potential for therapeutic applications or identifying any toxicological risks.

This guide proposes a direct comparison with Salinosporamide A , a potent proteasome inhibitor with a structurally related 2-aza-6-oxabicyclo[3.2.0]heptane core. Salinosporamide A has well-documented and potent cytotoxic effects across a range of cancer cell lines, making it an excellent benchmark for evaluating the potential of novel bicyclic compounds.

Comparative Compound: Salinosporamide A

Salinosporamide A, derived from the marine bacterium Salinispora tropica, demonstrates significant cytotoxic activity by inhibiting the 20S proteasome. Its bicyclic β-lactone γ-lactam structure is key to its mechanism of action.

Table 1: Summary of In Vitro Cytotoxicity Data for Salinosporamide A
Cell LineCancer TypeAssay TypeIC50 / GI50 ValueReference
HCT-116Human Colon CarcinomaCytotoxicity Assay11 ng/mL
NCI-60 PanelVariousGrowth Inhibition AssayMean GI50 < 10 nM
NCI-H226Non-small Cell Lung CancerCytotoxicity AssayLC50 < 10 nM
SF-539Brain TumorCytotoxicity AssayLC50 < 10 nM
SK-MEL-28MelanomaCytotoxicity AssayLC50 < 10 nM
MDA-MB-435MelanomaCytotoxicity AssayLC50 < 10 nM
Purified 20S ProteasomeCell-freeProteasome InhibitionIC50 = 1.3 nM

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration that causes 50% inhibition of cell growth. LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the cells.

Proposed Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxic profile of this compound, a panel of standard in vitro assays is recommended. These assays measure different cellular endpoints to provide a comprehensive understanding of the compound's effects.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound Dissolve this compound in DMSO (Stock Solution) Treat Treat cells with serial dilutions of the compound (24-72h) Compound->Treat Cells Culture selected human cancer cell lines (e.g., HCT-116, HeLa) Plate Seed cells in 96-well plates and allow to adhere overnight Cells->Plate Plate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Release Assay (Membrane Integrity) Treat->LDH TB Trypan Blue Exclusion (Cell Viability) Treat->TB Controls Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls Controls->MTT Controls->LDH Controls->TB Measure Measure absorbance/ fluorescence/cell count MTT->Measure LDH->Measure TB->Measure Calculate Calculate % viability and determine IC50 values Measure->Calculate Compare Compare results with Salinosporamide A data Calculate->Compare

Caption: Workflow for in vitro cytotoxicity testing of this compound.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release compared to a maximum LDH release control (cells lysed with detergent).

Potential Signaling Pathways

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. A primary hypothesis, based on its structural similarity to Salinosporamide A, would be the inhibition of the ubiquitin-proteasome pathway, which is critical for protein degradation and cell cycle regulation.

G cluster_downstream Downstream Effects Compound This compound (Hypothesized) Proteasome 26S Proteasome Compound->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Pro_Apoptotic Accumulation of Pro-apoptotic Proteins (e.g., Bax, Bak) Proteasome->Pro_Apoptotic Cell_Cycle Cell Cycle Arrest (e.g., p21, p27 accumulation) Proteasome->Cell_Cycle Ub_Protein Ubiquitinated Proteins Ub_Protein->Proteasome Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Cell_Cycle->Apoptosis

Caption: Hypothesized mechanism of action via proteasome inhibition.

Conclusion

While direct cytotoxicity data for this compound is not yet available, this guide provides a robust framework for its evaluation. By employing standardized in vitro assays and utilizing a well-characterized comparator like Salinosporamide A, researchers can effectively determine the cytotoxic potential of this novel compound. The detailed protocols and proposed mechanistic considerations herein should facilitate a thorough and conclusive investigation into its biological activity.

References

A Comparative Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is pivotal in academic research and across the pharmaceutical and fine chemical industries for synthesizing a wide array of organic molecules, including active pharmaceutical ingredients.[3] The success of these transformations—influencing reaction yields, rates, and selectivity—is critically dependent on the choice of the palladium catalyst.[1]

This guide provides an objective comparison of common classes of palladium catalysts for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, a reaction often used as a benchmark for catalyst performance. The data presented is compiled from representative studies to offer a clear comparison of their efficacy.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This specific reaction is a well-established benchmark for evaluating catalyst efficiency, particularly for the challenging activation of aryl chlorides.[4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Traditional Ligand
Pd(PPh₃)₄2.0K₂CO₃Toluene8024~75
Buchwald Ligand
Pd(OAc)₂ + SPhos1.0K₃PO₄TolueneRT298[2]
NHC Ligand
[Pd(IPr)(allyl)Cl]1.0K₃PO₄DioxaneRT12~85[4]
Palladacycle
Buchwald G3-XPhos0.5K₃PO₄Toluene1001>99
Heterogeneous
Pd/C (3%)3.0K₃PO₄Water1000.17100[4]

Key Observations:

  • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands like SPhos demonstrate exceptional activity, enabling reactions with challenging substrates like aryl chlorides to proceed at room temperature with high yields.[2][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes are also highly effective, offering good activity at room temperature and high stability.[4]

  • Palladacycles: These pre-catalysts show outstanding performance, achieving very high turnover numbers (TONs) and turnover frequencies (TOFs) even at low catalyst loadings, making them attractive for industrial applications.[4]

  • Heterogeneous Catalysts: While offering the significant advantage of easy separation and recyclability, catalysts like Palladium on Carbon (Pd/C) may require higher temperatures and show lower turnover numbers compared to their homogeneous counterparts for this specific benchmark.[4]

Experimental Protocols

Below is a generalized experimental protocol for performing a comparative study of palladium catalysts in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(OAc)₂, or a pre-formed catalyst complex)

  • Ligand (if applicable, e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is placed under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Addition of Solids: The palladium precursor (if used), the specific ligand, the base (e.g., 1.5 equivalents), and the arylboronic acid (e.g., 1.2 equivalents) are added to the reaction vessel under a positive flow of inert gas.

  • Addition of Liquids: The anhydrous solvent is added, followed by the aryl halide (1.0 equivalent) via syringe.

  • Reaction: The reaction mixture is stirred vigorously at the specified temperature (e.g., room temperature or heated via an oil bath). The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench the reaction, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.[2] The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up & Analysis p1 Dry Glassware p2 Establish Inert Atmosphere (N2/Ar) p1->p2 r1 Add Solids: Catalyst, Ligand, Base, Boronic Acid p2->r1 r2 Add Liquids: Solvent, Aryl Halide r1->r2 r3 Stir and Heat (if required) r2->r3 a1 Monitor Reaction (TLC / GC-MS) r3->a1 a2 Quench with Water & Extract with Solvent a1->a2 a3 Dry & Concentrate a2->a3 a4 Purify Product (Chromatography) a3->a4 a5 Characterize Product (NMR, MS) a4->a5

Caption: Workflow for comparing catalyst efficacy in Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Ln pdiil Ar-Pd(II)-X Ln pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)-OR' Ln pdiil->pdiib Ligand Exchange pdiia Ar-Pd(II)-Ar' Ln pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination r4 Ar-Ar' pdiia->r4 r1 Ar-X r1->pdiil r2 Base (e.g., OR'-) r2->pdiib r3 Ar'-B(OR)2 r3->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Guide to the Validation of Computational Models with Experimental Data in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The integration of computational modeling into the drug discovery and development pipeline has accelerated the identification and optimization of novel therapeutic candidates.[1] However, the predictive power of these in silico models is only as reliable as their validation against real-world experimental data.[2][3][4] This guide provides a framework for researchers, scientists, and drug development professionals on best practices for validating computational predictions, ensuring that they provide a robust foundation for decision-making in the progression of a drug candidate.

Data Presentation: Quantitative Comparison

A cornerstone of model validation is the direct and transparent comparison of computationally predicted values with those derived from experimental assays.[3] Structured tables are essential for presenting this quantitative data clearly, allowing for an immediate assessment of a model's performance. Key statistical metrics should be employed to quantify the degree of correlation and error between the predicted and observed data.[2]

Example: Comparing Predicted and Experimental Binding Affinity

Consider a computational model designed to predict the binding affinity (Kᵢ) of a series of small molecule inhibitors against a target kinase. The following table summarizes the comparison between the in silico predictions and the results from an in vitro binding assay.

Compound IDPredicted Kᵢ (nM)Experimental Kᵢ (nM)Fold Difference
Cmpd-00115221.47
Cmpd-00245381.18
Cmpd-0038151.88
Cmpd-0041202502.08
Cmpd-005252.50

Summary of Model Performance

MetricValueDescription
Mean Absolute Error (MAE) 46.6 nMThe average absolute difference between predicted and experimental values.
Root Mean Square Error (RMSE) 77.9 nMA measure of the average magnitude of the error, giving higher weight to larger errors.
Pearson Correlation (r) 0.98Indicates a very strong positive linear relationship between predicted and experimental data.

Such tables provide a clear, at-a-glance assessment of the model's accuracy and predictive power.

Experimental Protocols

The credibility of a computational model's validation rests on the quality and rigor of the experimental data used for comparison.[5] It is imperative to provide detailed methodologies for all key experiments to ensure transparency and reproducibility.

Example Protocol: In Vitro Kinase Binding Assay

Below is a detailed protocol for a common in vitro assay used to determine the binding affinity of a compound to a target kinase, which can be used to validate computational predictions.

Assay Type: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To measure the binding affinity (Kᵢ) of test compounds for Kinase Target X.

Materials:

  • Kinase Target X, Eu-anti-GST tagged (Source: Vendor, Lot #)

  • Alexa Fluor™ 647-labeled ATP-competitive tracer (Source: Vendor, Lot #)

  • Test Compounds (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point concentration gradient. Further dilute these into the assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solutions to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reagent Addition: Add 2.5 µL of the Kinase/Eu-antibody mix to all wells. Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Mandatory Visualizations

Visual diagrams are crucial for illustrating complex workflows, biological pathways, and logical relationships inherent in the model validation process. The following diagrams are rendered using Graphviz and adhere to the specified design constraints.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Decision a Develop Predictive Model b Virtual Screening of Compound Library a->b c Prioritize Top Candidates b->c d Synthesize or Acquire Compounds c->d Hit List g Compare Predicted vs. Experimental Data c->g Computational Predictions e In Vitro Binding Assay d->e f Determine Experimental Ki e->f f->g Experimental Data h Model Correlates Well? g->h i Proceed to Cell-Based Assays h->i Yes j Refine Computational Model h->j No j->a Feedback Loop

Computational to Experimental Validation Workflow

The diagram above illustrates the iterative cycle of computational prediction followed by experimental validation.[1][6] Predictions from the computational phase inform which compounds are tested experimentally. The results of these experiments are then used to validate and, if necessary, refine the model.

G cluster_validation Experimental Validation Points Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Drug Computational Hit: RAF Inhibitor Drug->RAF Inhibition V1 Validate Drug-RAF Binding (e.g., TR-FRET Assay) V2 Measure p-MEK Levels (e.g., Western Blot) V3 Measure Cell Proliferation (e.g., MTS Assay)

Signaling Pathway with Validation Points

This diagram shows a simplified MAPK signaling pathway. A computational model might predict a compound that inhibits RAF kinase. This prediction can be validated at multiple points: directly by confirming drug-RAF binding, and indirectly by measuring the downstream effects on MEK phosphorylation and overall cell proliferation.

G cluster_exp Experimental Validation cluster_decision Decision Logic cluster_outcome Outcome start Start: Model Predicts High Affinity exp_ki Measure Ki (Binding Assay) start->exp_ki decision1 Ki < 50nM? exp_ki->decision1 exp_ic50 Measure IC50 (Functional Assay) decision2 IC50 < 200nM? exp_ic50->decision2 decision1->exp_ic50 Yes fail Synthesize Analogs or Abandon Scaffold decision1->fail No pass Advance to In Vivo Studies decision2->pass Yes decision2->fail No

Logical Relationship for Hit Advancement

This chart outlines a logical workflow for deciding whether to advance a computationally-identified hit compound. The decision process relies on meeting specific, predefined criteria in a sequence of experimental assays, demonstrating a clear link between computational prediction and go/no-go decisions in a drug discovery project.

References

Comparative Analysis of Potential Inhibitors for SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Perspective for Drug Development Professionals

This guide provides an objective comparison of various potential inhibitors targeting the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. The data presented is derived from multiple computational molecular docking studies, which simulate the binding interactions between drug candidates and their protein targets. This in silico approach is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries to identify promising therapeutic leads.

Introduction to SARS-CoV-2 Mpro and Molecular Docking

The SARS-CoV-2 Main Protease, also known as 3C-like protease (3CLpro), is an essential viral enzyme responsible for processing viral polyproteins into functional units necessary for the virus's life cycle.[1][2] Its dissimilarity to human proteases makes it an attractive and specific target for antiviral drug development.[1] Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand (e.g., a drug molecule) to a protein target.[1] By calculating a "docking score" or "binding energy," researchers can rank potential inhibitors and prioritize them for further experimental validation.[1]

Generalized Experimental Protocol for Mpro Docking

While specific parameters may vary between studies, the fundamental workflow for molecular docking of Mpro inhibitors follows a consistent series of steps.

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of SARS-CoV-2 Mpro is typically obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[1][3]

  • Preparation: The initial PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.[1] Hydrogen atoms are added, and any missing residues are corrected to prepare the protein for the simulation.[1]

2. Ligand Preparation:

  • Selection: A library of potential inhibitors is selected. This can include FDA-approved drugs for repurposing, natural compounds, or novel synthetic molecules.[4][5]

  • Optimization: The 2D or 3D structures of the ligands are prepared, and their geometries are optimized to find the most stable, low-energy conformation.

3. Docking Simulation:

  • Binding Site Definition: A "grid box" is defined around the active site of the Mpro, typically centered on the catalytic dyad (Cys145 and His41), to specify the search space for the docking algorithm.[3][6]

  • Algorithm Execution: A docking program (e.g., AutoDock, Glide, FlexX) is used to systematically place the ligand in various poses within the defined binding site.[3][7][8] The program's scoring function then calculates the binding energy for each pose.[9]

4. Analysis and Hit Identification:

  • Pose Evaluation: The resulting poses are analyzed to identify the one with the most favorable binding energy (lowest value).

  • Interaction Analysis: The binding mode of the top-ranked pose is examined to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and Mpro.

  • Hit Identification: Compounds demonstrating strong predicted binding affinities and favorable interactions are identified as "hits" for further experimental investigation.[1]

G Generalized Workflow for Comparative Molecular Docking cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor 1. Obtain & Prepare Receptor (Mpro) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Select & Prepare Ligand Library Ligand->Grid Dock 4. Execute Docking Algorithm Grid->Dock Analyze 5. Analyze Poses & Binding Energies Dock->Analyze Hit 6. Identify Hit Compounds Analyze->Hit

Caption: A generalized workflow for in silico molecular docking studies.[1]

The Role of Mpro in the SARS-CoV-2 Replication Cycle

Upon entering a host cell, the SARS-CoV-2 virus releases its RNA genome, which is translated into two large polyproteins, pp1a and pp1ab.[10][11] The Mpro is essential for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (NSPs).[5][12] These NSPs form the replicase-transcriptase complex, which is the machinery responsible for replicating the viral genome. By inhibiting Mpro, a drug can prevent the maturation of these essential viral proteins, thereby halting the entire replication cascade.[4]

G Mechanism of Mpro Action and Inhibition Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Mpro (3CLpro) Cleavage Polyprotein->Mpro NSPs Functional Viral Proteins (NSPs) Mpro->NSPs Blocked Blocked Replication Viral Replication & Assembly NSPs->Replication Inhibitor Potential Inhibitor (Drug Molecule) Inhibitor->Mpro

Caption: Mechanism of Mpro action and its inhibition by a drug molecule.[1]

Comparative Docking Scores of Potential Mpro Inhibitors

The following table summarizes the binding energies (docking scores) of various compounds screened against the SARS-CoV-2 Mpro from multiple independent studies. Lower (more negative) binding energy values indicate a stronger predicted binding affinity.

CompoundTypeDocking Score (kcal/mol)Docking SoftwareReference
Nelfinavir HIV Protease Inhibitor-9.51AutoDock Tools[7]
Lopinavir HIV Protease Inhibitor-9.18AutoDock Tools[7]
Ritonavir HIV Protease Inhibitor-8.53AutoDock Tools[7]
Mitoxantrone FDA Approved (Antineoplastic)-43.58FlexX[3]
Leucovorin FDA Approved (Chemotherapy Adjunct)-37.61FlexX[3]
Perampanel Approved Drug (Antiepileptic)-63.90 Glide/MM-GBSA[8]
Alprazolam Approved Drug (Anxiolytic)-57.60Glide/MM-GBSA[8]
Celecoxib Approved Drug (NSAID)-42.10**Glide/MM-GBSA[8]

Scores from FlexX have a different scale and are not directly comparable to kcal/mol values from other software. **Scores calculated using MM-GBSA method after docking.

Disclaimer: Direct comparison of scores between different studies and software platforms should be approached with caution, as methodologies, force fields, and scoring functions vary significantly.[1] This table is intended to provide a relative sense of the compounds identified as having high potential in silico. The values highlight compounds that various studies have prioritized for further investigation based on strong predicted binding to the Mpro active site.

References

Safety Operating Guide

Personal protective equipment for handling 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Oxabicyclo[3.2.0]heptane-2,4-dione. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical irritant.

Chemical Identifier:

  • CAS Number: 4462-96-8

  • Molecular Formula: C₆H₆O₃

Hazard Summary: this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this chemical is the GHS07, indicating it is harmful.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Goggles should provide a seal around the eyes to protect from splashes. A face shield offers broader protection against splashes and is recommended when there is a higher risk of exposure.[1][4]
Hand Protection Chemically compatible gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Nitrile gloves are suitable for incidental contact. For extended contact or immersion, heavier-duty gloves like Neoprene or Butyl rubber are recommended. Always inspect gloves for damage before use and change them immediately if contaminated.[5][6]
Body Protection A knee-length laboratory coat.A lab coat should be worn to protect the skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If not feasible, a respirator is required.Engineering controls like a fume hood are the primary means of protection.[1][4] If a respirator is necessary, a respiratory protection program should be in place, including fit testing and training.[7][8]

Logical PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection start Start: Assess Task and Potential Exposure is_splash_risk Risk of Splash or Eye Contact? start->is_splash_risk goggles Wear Chemical Splash Goggles is_splash_risk->goggles Yes is_skin_contact Potential for Skin Contact? is_splash_risk->is_skin_contact No face_shield Wear Face Shield over Goggles goggles->face_shield High Risk goggles->is_skin_contact face_shield->is_skin_contact gloves Wear Chemically Resistant Gloves is_skin_contact->gloves Yes is_inhalation_risk Risk of Inhalation (dust or vapor)? is_skin_contact->is_inhalation_risk No lab_coat Wear Laboratory Coat gloves->lab_coat lab_coat->is_inhalation_risk fume_hood Work in a Fume Hood is_inhalation_risk->fume_hood Yes end Proceed with Task is_inhalation_risk->end No respirator Use Appropriate Respirator fume_hood->respirator Fume Hood Unavailable fume_hood->end respirator->end

Caption: Decision tree for selecting PPE.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill clean-up kit readily accessible.[3]

    • Prepare a designated and clearly labeled work area.

  • Handling:

    • All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1][4]

    • When weighing the solid, do so in a tared, sealed container within the fume hood to avoid generating dust in the open lab.[9]

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

    • Use compatible tools and equipment (e.g., spatulas, glassware).

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is 4°C.

    • Keep the container sealed to prevent moisture contamination.

    • Store away from incompatible materials, such as strong oxidizing agents.

    • Ensure the storage area is clearly marked with the appropriate hazard warnings.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling_Workflow prep 1. Preparation - Assemble PPE - Check Fume Hood - Prepare Spill Kit weighing 2. Weighing - In Fume Hood - Use Sealed Container prep->weighing reaction 3. Reaction/Use - In Fume Hood - Maintain Containment weighing->reaction storage 4. Temporary Storage - Tightly Sealed - Labeled Container reaction->storage decontamination 5. Decontamination - Clean Work Area - Decontaminate Equipment reaction->decontamination storage->reaction Re-use disposal 6. Waste Disposal - Segregate Waste - Follow Disposal Protocol decontamination->disposal

Caption: Standard laboratory workflow.

Disposal Plan

Contaminated materials and unused this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

    • The waste container must be made of a compatible material and have a secure lid.[3]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved hazardous waste disposal company.[2]

    • Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.2.0]heptane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.